molecular formula C4H5NO4 B1317104 2-Oxo-1,3-oxazolidine-4-carboxylic acid CAS No. 89033-27-2

2-Oxo-1,3-oxazolidine-4-carboxylic acid

Cat. No.: B1317104
CAS No.: 89033-27-2
M. Wt: 131.09 g/mol
InChI Key: XMFFFMBLTDERID-UHFFFAOYSA-N
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Description

2-Oxo-1,3-oxazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C4H5NO4 and its molecular weight is 131.09 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Oxo-1,3-oxazolidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Oxo-1,3-oxazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-1,3-oxazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1,3-oxazolidine-4-carboxylic acid
Source PubChem
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InChI

InChI=1S/C4H5NO4/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFFFMBLTDERID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516550
Record name 2-Oxo-1,3-oxazolidine-4-carboxylic acid
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Molecular Weight

131.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89033-27-2
Record name 2-Oxo-4-oxazolidinecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-1,3-oxazolidine-4-carboxylic acid
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Record name 2-oxo-1,3-oxazolidine-4-carboxylic acid
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Foundational & Exploratory

A Technical Guide to the Structure and Utility of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Oxo-1,3-oxazolidine-4-carboxylic acid is a chiral, non-proteinogenic amino acid derivative that has emerged as a high-value scaffold in modern chemistry.[1] Its structure is defined by a rigid five-membered heterocyclic ring, which imparts unique conformational constraints that are highly sought after in medicinal chemistry and peptide engineering.[1] This guide provides an in-depth analysis of its molecular structure, stereochemical significance, synthetic pathways, and key applications, underscoring its role as a versatile building block in the development of novel therapeutics and advanced biomaterials.

Part 1: Molecular Structure and Physicochemical Properties

Core Structure and Nomenclature

The fundamental structure of 2-Oxo-1,3-oxazolidine-4-carboxylic acid consists of a five-membered oxazolidine ring featuring a carbamate (or urethane) moiety integrated into the cycle (N-C=O) and a carboxylic acid group appended at the 4-position. Its systematic IUPAC name is 2-oxo-1,3-oxazolidine-4-carboxylic acid.[2][3] The molecule's molecular formula is C₄H₅NO₄, with a molecular weight of approximately 131.09 g/mol .[2][4][5]

Stereochemistry: The Critical C4 Chiral Center

The carbon atom at the 4-position (C4), which bears the carboxylic acid group, is a stereocenter. This chirality is a cornerstone of the molecule's utility, giving rise to two distinct enantiomers: (4R)- and (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid.

  • (4R)-enantiomer: This configuration is particularly valuable in peptide engineering, where it serves as a "pseudo-proline" mimic.[1] Its rigid structure can enforce all-trans conformations in peptide backbones, a critical feature for enhancing proteolytic stability and modulating biological activity.[1]

  • (4S)-enantiomer: Also utilized in synthesis, this enantiomer provides access to the opposite stereochemical outcomes in asymmetric reactions.

The specific stereoisomer used is critical, as biological systems are exquisitely sensitive to molecular chirality. The choice between the (R) and (S) forms dictates the three-dimensional orientation of substituents and, consequently, the molecule's interaction with enzymes and receptors.[1]

G cluster_core Core Structure cluster_stereo Stereoisomers cluster_apps Primary Applications Core 2-Oxo-1,3-oxazolidine- 4-carboxylic acid R_form (4R)-Enantiomer Core->R_form Chiral Center at C4 S_form (4S)-Enantiomer Core->S_form Chiral Center at C4 Peptide Peptide Engineering (Conformational Constraint) R_form->Peptide Pseudo-proline mimic Medicinal Medicinal Chemistry (Chiral Intermediate) R_form->Medicinal S_form->Medicinal

Caption: Relationship between the core structure, its key enantiomers, and their primary applications.

Physicochemical Data Summary

Quantitative data for the racemic and enantiopure forms of the molecule are summarized below for easy reference.

PropertyValueSource(s)
Molecular Formula C₄H₅NO₄[1][2][4][5]
Molecular Weight 131.09 g/mol [4][5]
IUPAC Name 2-oxo-1,3-oxazolidine-4-carboxylic acid[2][3]
Melting Point 125-127 °C[3][5]
CAS Number (Racemic) 89033-27-2[2][4][5]
CAS Number (4R) 83841-00-3[1][6]
CAS Number (4S) 19525-95-2[7]
SMILES (Racemic) C1C(NC(=O)O1)C(=O)O[2][5]
InChIKey (Racemic) XMFFFMBLTDERID-UHFFFAOYSA-N[2][3]

Part 2: Synthesis and Chemical Reactivity

Synthetic Pathways: From Amino Acids to a Versatile Scaffold

The most common and logical synthetic precursors for 2-oxo-1,3-oxazolidine-4-carboxylic acid are natural amino acids, particularly serine, which already contains the required carbon skeleton and stereochemistry.[1] Early synthetic methods often suffered from low yields and the use of hazardous reagents. For instance, a method using L-serine and bis(trichloromethyl) carbonate in a dioxane solution resulted in a yield of only 8.5%.[8]

More recent innovations have focused on developing greener, safer, and higher-yielding protocols. A notable advancement involves a two-step process starting from a serine ester, which avoids harsh organic solvents and significantly improves efficiency.[8]

High-Yield Aqueous Synthesis Workflow

A modern, environmentally friendly synthesis has been developed that achieves product yields of over 86%.[8][9] This method proceeds via two main steps, using water as the solvent, which enhances safety and simplifies the operation.[8][9]

G Start Serine Methyl Ester HCl (Starting Material) Step1 Step 1: Reaction with S,S'-dimethyl dithiocarbonate in Water (Inert Atmosphere) Start->Step1 Intermediate Cyclized Intermediate Step1->Intermediate Step2 Step 2: Alkaline Hydrolysis Intermediate->Step2 Product 2-Oxo-1,3-oxazolidine- 4-carboxylic acid (>86% Yield) Step2->Product

Caption: High-yield, two-step aqueous synthesis workflow.

Experimental Protocol: Aqueous Synthesis

The following protocol is a representation of the modern synthetic method.[8]

Step 1: Cyclization

  • Under the protection of an inert gas (e.g., Nitrogen or Argon), dissolve the starting serine ester hydrochloride (e.g., DL-serine methyl ester hydrochloride) in water.

  • Add S,S'-dimethyl dithiocarbonate to the aqueous solution.

  • Allow the reaction to proceed. The choice of temperature and reaction time is optimized to ensure complete formation of the cyclized intermediate.

    • Causality: The inert atmosphere prevents unwanted oxidative side reactions. S,S'-dimethyl dithiocarbonate acts as a phosgene equivalent for the cyclization, forming the carbamate ring structure. Water as a solvent makes this a green and safe process.[8]

Step 2: Hydrolysis

  • To the solution containing the intermediate from Step 1, introduce an alkaline solution (e.g., sodium hydroxide) to raise the pH.

  • The hydrolysis reaction is carried out to convert the methyl ester to the final carboxylic acid.

  • Upon completion, the reaction is acidified to protonate the carboxylate, followed by standard workup procedures such as extraction, drying, and purification (e.g., chromatography) to isolate the final product.

    • Causality: Alkaline conditions are necessary to saponify the ester group to the carboxylate salt. The subsequent acidification ensures the final product is the neutral carboxylic acid, which can be readily isolated. The high yield underscores the efficiency of this pathway.[8]

Part 3: Applications in Research and Development

Role in Medicinal Chemistry: A Privileged Scaffold

2-Oxo-1,3-oxazolidine-4-carboxylic acid and its derivatives are recognized as important medical intermediates, particularly in the synthesis of antibacterial agents.[1][8] The oxazolidinone ring is a core component of several clinically significant antibiotics that inhibit bacterial protein synthesis.[1] This molecule serves as a chiral building block, allowing for the precise construction of complex active pharmaceutical ingredients.

G Scaffold 2-Oxo-1,3-oxazolidine- 4-carboxylic acid Synth Multi-step Asymmetric Synthesis Scaffold->Synth Key Chiral Building Block API Active Pharmaceutical Ingredient (API) Synth->API Generates Drug Final Drug Product (e.g., Antibacterial Agent) API->Drug Formulated Into

Caption: Role as a key intermediate in the drug development pipeline.

Peptide Engineering: Enforcing Conformation

In peptide science, the (4R)-enantiomer is a powerful tool for controlling peptide conformation.[1] When incorporated into a peptide sequence, it acts as a rigid dipeptide isostere. Its five-membered ring structure prevents rotation around the peptide bond, locking it into a trans-conformation. This is highly beneficial for:

  • Increasing Stability: Prevents cis-trans isomerization, a common pathway for peptide degradation.

  • Enhancing Receptor Binding: A pre-organized, rigid conformation can lead to higher binding affinity and selectivity.

  • Improving Bioavailability: Increased proteolytic resistance can extend the in-vivo half-life of peptide-based drugs.

Part 4: Analytical Characterization

Spectroscopic Signature

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of 2-oxo-1,3-oxazolidine-4-carboxylic acid. The reported chemical shifts provide a unique fingerprint of the molecule.

NucleusChemical Shift (ppm) in D₂OMultiplicity/CouplingAssignmentSource
¹H NMR 4.30mCH (C4)[8]
4.19mCH₂ (C5)[8]
¹³C NMR 174.09ddC=O (Carboxylic Acid)[8]
158.87sC=O (Carbamate, C2)[8]
67.52ddCH₂ (C5)[8]
55.85ddCH (C4)[8]

Note: Data corresponds to the racemic product as reported in the cited patent. Shifts for enantiopure forms are very similar.[8]

Conclusion

2-Oxo-1,3-oxazolidine-4-carboxylic acid is far more than a simple heterocyclic compound; it is a sophisticated chemical tool. Its defining structural features—the rigid oxazolidinone ring and the C4 stereocenter—provide chemists and drug developers with a powerful building block for rationally designing molecules with controlled three-dimensional architecture. From stabilizing therapeutic peptides to serving as a crucial intermediate in the synthesis of life-saving antibiotics, its impact on science is significant and continues to grow. The development of efficient, green synthetic routes further enhances its accessibility and appeal, ensuring its place in the modern chemist's toolbox.

References

  • 2-Oxo-1,3-oxazolidine-4-carboxylic acid | C4H5NO4. PubChem. [Link]

  • (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem. [Link]

  • Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound.
  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.

Sources

2-Oxo-1,3-oxazolidine-4-carboxylic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Oxo-1,3-oxazolidine-4-carboxylic Acid

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-oxo-1,3-oxazolidine-4-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile chiral building block.

Introduction: A Versatile Chiral Synthon

2-Oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its rigid, chiral structure, derived from amino acids, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules, including antibacterial agents.[1][3] This guide will delve into its fundamental properties, synthesis, and reactivity, providing a technical foundation for its application in research and development. The molecule exists as a racemic mixture and as individual enantiomers, with the (4R) and (4S) configurations being particularly important in stereoselective synthesis.[1][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-oxo-1,3-oxazolidine-4-carboxylic acid is crucial for its effective use in synthesis and formulation. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C4H5NO4[4][6][7][8][9]
Molecular Weight 131.09 g/mol [4][7][8][9]
Melting Point 125-127 °C
Appearance White to off-white powder
CAS Number 89033-27-2 (racemate)[6][7][8][10]
83841-00-3 ((4R)-enantiomer)[4][9]
19525-95-2 ((4S)-enantiomer)[5]
Solubility Soluble in water.[3][11]
Topological Polar Surface Area 75.6 Ų[4][7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 1[4]

Spectroscopic Profile

Spectroscopic analysis is essential for the identification and characterization of 2-oxo-1,3-oxazolidine-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR (400MHz, D₂O):

  • δ 4.30 (m, 1H)

  • δ 4.19 (m, 2H)[3]

¹³C NMR (125MHz, D₂O):

  • δ 174.09 (dd)

  • δ 158.87

  • δ 67.52 (dd)

  • δ 55.85 (dd)[3]

For the (S)-enantiomer, the following shifts have been reported: ¹H NMR (400MHz, D₂O):

  • δ 4.22 (m, 2H)

  • δ 4.16 (m, 1H)[3]

¹³C NMR (125MHz, D₂O):

  • δ 173.90 (dd)

  • δ 158.90

  • δ 68.43 (dd)

  • δ 55.32 (dd)[3]

Infrared (IR) Spectroscopy

The IR spectrum of 2-oxo-1,3-oxazolidine-4-carboxylic acid displays characteristic absorption bands for its functional groups. The spectrum is dominated by a very broad O-H stretching band from the carboxylic acid, which typically appears in the region of 3300-2500 cm⁻¹.[12][13] The carbonyl (C=O) stretch of the oxazolidinone ring and the carboxylic acid will also be prominent.

Expected IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): 3300-2500 cm⁻¹ (broad)[12][13]

  • C-H Stretch: ~2900 cm⁻¹

  • C=O Stretch (Carboxylic Acid & Oxazolidinone): 1760-1690 cm⁻¹ (intense)[12][13]

  • C-O Stretch: 1320-1210 cm⁻¹[12][13]

  • O-H Bend: 1440-1395 cm⁻¹ and 950-910 cm⁻¹[12]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The exact mass of 2-oxo-1,3-oxazolidine-4-carboxylic acid is 131.02185764 Da.[4][7][9]

Synthesis and Reactivity

Synthetic Methodologies

Several synthetic routes to 2-oxo-1,3-oxazolidine-4-carboxylic acid have been reported, often starting from serine or its derivatives.[1][3]

A common method involves the reaction of serine with a phosgene equivalent, such as bis(trichloromethyl) carbonate (triphosgene), in the presence of a base.[3] However, this method can have low yields.[3]

A more environmentally friendly and higher-yielding synthesis has been developed using S,S'-dimethyl dithiocarbonate in water.[3][11] This method is notable for its use of water as a solvent, high safety, and yields exceeding 86%.[3][11]

Workflow for the Synthesis of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid:

G cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Hydrolysis cluster_purification Purification start Serine Methyl Ester Hydrochloride intermediate Formula II Intermediate start->intermediate Ice bath (10 °C), then room temp. reagent1 S,S'-dimethyl dithiocarbonate reagent1->intermediate solvent1 Water solvent1->intermediate product 2-Oxo-1,3-oxazolidine-4-carboxylic acid intermediate->product Adjust pH to 13 reagent2 NaOH solution reagent2->product purification Silica gel column chromatography (Dichloromethane/Methanol eluent) product->purification

Caption: Synthesis workflow from serine methyl ester hydrochloride.

Chemical Reactivity

The chemical reactivity of 2-oxo-1,3-oxazolidine-4-carboxylic acid is characterized by the interplay of its carboxylic acid and oxazolidinone functionalities.

The carboxylic acid group readily undergoes esterification reactions. A common method is the Fischer esterification, where the acid is heated with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid.[14][15][16] This reaction is reversible, and the equilibrium can be shifted towards the ester product by using an excess of the alcohol.[14][15]

Other esterification methods include the use of thionyl chloride to form an acid chloride intermediate, followed by reaction with an alcohol, or Steglich esterification for acid-sensitive substrates.[16][17]

The carboxylic acid can be converted to an amide through reaction with an amine, typically in the presence of a coupling agent to activate the carboxyl group.

The oxazolidinone ring can be opened under certain conditions, such as hydrolysis, to yield the parent amino acid, serine.

Applications in Research and Development

2-Oxo-1,3-oxazolidine-4-carboxylic acid and its derivatives are valuable intermediates in the synthesis of pharmaceuticals.[1] They are particularly useful as constrained amino acids or chiral building blocks.[1]

  • Antibacterial Agents: These compounds serve as intermediates in the synthesis of antibacterial agents that target gram-negative bacteria.[1][3]

  • Peptide Engineering: The rigid structure of the oxazolidinone ring can be used to introduce conformational constraints in peptides, which can enhance their stability and biological activity.[1]

  • Asymmetric Synthesis: The chiral nature of the enantiomerically pure forms of 2-oxo-1,3-oxazolidine-4-carboxylic acid makes them valuable starting materials for the synthesis of other chiral molecules.

Safety and Handling

2-Oxo-1,3-oxazolidine-4-carboxylic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7][18] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[18] It should be stored at room temperature.

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[18]

Conclusion

2-Oxo-1,3-oxazolidine-4-carboxylic acid is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and reactivity provide a robust platform for the construction of complex and biologically active molecules. This guide has provided a detailed overview of its key properties, synthesis, and applications, offering a valuable resource for researchers and developers in the field.

References

  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (n.d.). Google Patents.
  • Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. (n.d.). Espacenet.
  • 2-Oxo-1,3-oxazolidine-4-carboxylic acid | CAS#:89033-27-2. (n.d.). Chemsrc. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Life Science and Nano Bioengineering, 1(3), 82-93. Retrieved from [Link]

  • (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-Oxo-1,3-oxazolidine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid, 2me derivative (isomer 1). (n.d.). SpectraBase. Retrieved from [Link]

  • Coles, S. J., et al. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Molbank, 2022(4), M1501. Retrieved from [Link]

  • IR: carboxylic acids. (n.d.). UCLA. Retrieved from [Link]

  • Kim, Y., et al. (2006). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(24), 6331-6334. Retrieved from [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

  • Table 2. Reaction conditions used in the synthesis of chiral... (n.d.). ResearchGate. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22. Retrieved from [Link]

  • 21.3: Reactions of Carboxylic Acids. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • R-2-Oxo-1,3-thiazolidine-4-carboxylic acid. (n.d.). PMC Isochem. Retrieved from [Link]

  • (4S)-(-)-4-Isopropyl-1,3-oxazolidine-2-thione. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of (S)-2-Oxo-1,3-oxazolidine-4-carboxylic Acid from L-Serine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Oxo-1,3-oxazolidine-4-carboxylic acid is a pivotal chiral building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of various pharmaceuticals, including antibacterial agents.[1] Its structure, derived from the natural amino acid L-serine, provides a constrained and stereochemically defined scaffold. This guide offers an in-depth examination of the synthetic conversion of L-serine into this valuable oxazolidinone derivative. We will explore the underlying reaction mechanisms, compare traditional and modern synthetic protocols, provide detailed experimental procedures, and offer expert insights into process optimization and troubleshooting. The focus is on providing a practical, safe, and efficient framework for laboratory-scale synthesis.

Mechanistic Rationale and Strategic Considerations

The synthesis of 2-oxo-1,3-oxazolidine-4-carboxylic acid from L-serine is fundamentally a cyclization reaction that involves the formation of a carbamate (urethane) linkage within the L-serine molecule. This is achieved by reacting the nucleophilic amino (-NH₂) and hydroxyl (-OH) groups of serine with an electrophilic carbonyl source. The stereocenter at the C4 position of the resulting oxazolidinone is retained from the parent L-serine, making this a stereospecific transformation.

1.1. The Role of the Carbonylating Agent

The choice of the carbonylating agent is the most critical parameter in this synthesis. Historically, the highly reactive gas phosgene (COCl₂) was used. However, its extreme toxicity has driven the development and adoption of safer, solid, or liquid alternatives.

  • Phosgene (COCl₂): While highly efficient, phosgene is a severe respiratory irritant and chemical warfare agent. Its use is now largely confined to industrial settings with specialized handling capabilities. Modern laboratory practice strongly favors the use of phosgene substitutes.

  • Bis(trichloromethyl) carbonate (Triphosgene, BTC): A crystalline solid, triphosgene is a much safer and more manageable phosgene equivalent. In the presence of a nucleophile or base, it decomposes to release three equivalents of phosgene in situ, minimizing the risk associated with handling the free gas. It is one of the most common reagents for this transformation in a research setting.[2]

  • S,S'-Dimethyl dithiocarbonate: This reagent represents a greener and safer alternative, enabling the reaction to be performed in water.[1][3] This approach avoids the use of volatile organic solvents and often results in high yields, making it an attractive option for sustainable chemistry.[1][3]

The general mechanism involves the initial reaction of the L-serine amino group with the carbonylating agent, followed by an intramolecular nucleophilic attack from the hydroxyl group to close the five-membered ring and form the stable oxazolidinone structure.

Visualizing the Synthetic Pathway

The following diagram illustrates the generalized workflow for the cyclization of L-Serine.

Synthesis_Workflow L_Serine L-Serine (Starting Material) Activation Activation & Cyclization - Base (e.g., NaOH) - Carbonyl Source (e.g., Triphosgene) L_Serine->Activation Product (S)-2-Oxo-1,3-oxazolidine- 4-carboxylic Acid Activation->Product

Caption: Generalized workflow for the synthesis of the target oxazolidinone from L-Serine.

Experimental Protocols and Methodologies

A self-validating protocol is one where the steps are logical, the purpose of each reagent is clear, and the expected outcomes are well-defined. Below are two field-proven protocols, one using a classic phosgene equivalent and another employing a modern, environmentally benign approach.

2.1. Protocol A: Synthesis via Bis(trichloromethyl) Carbonate (Triphosgene)

This method is reliable and widely cited, though it requires careful handling of reagents in a fume hood. The yield can be excellent when optimized, far exceeding the 8.5% reported for some non-optimized, similar procedures.[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-serine (1 equivalent) in a 1M aqueous solution of sodium hydroxide (2 equivalents). Stir at room temperature until all solids have dissolved. The basic solution deprotonates the carboxylic acid and ammonium groups, activating the molecule for nucleophilic attack.

  • Reagent Addition: In a separate flask, prepare a solution of bis(trichloromethyl) carbonate (0.4 equivalents, as it provides 3 equivalents of phosgene) in a suitable organic solvent like dioxane or dichloromethane.

  • Reaction: Place the L-serine solution in an ice bath to control the reaction temperature. Add the triphosgene solution dropwise over 30-60 minutes with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 25°C.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until the solution becomes transparent, indicating the consumption of the starting material.[1]

  • Work-up and Isolation:

    • Carefully acidify the reaction mixture to pH 2-3 with concentrated HCl. This will protonate the carboxylate, causing the product to precipitate out of the solution.

    • Collect the resulting white solid by vacuum filtration.

    • Wash the solid with cold water to remove inorganic salts. .

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a dichloromethane/methanol eluent to achieve high purity (>98%).[1]

2.2. Protocol B: Environmentally Benign Synthesis via S,S'-Dimethyl Dithiocarbonate

This innovative method uses water as the solvent, significantly improving the safety and environmental profile of the synthesis. It has been shown to produce yields of over 86%.[1][3]

Step-by-Step Methodology:

  • Preparation: This method often starts with the methyl ester of L-serine hydrochloride to improve solubility and reactivity. Under an inert atmosphere (e.g., nitrogen or argon), suspend L-serine methyl ester hydrochloride (1 equivalent) in water.

  • Reaction: Add S,S'-dimethyl dithiocarbonate (1.1 equivalents) to the suspension. The reaction is typically carried out at a controlled temperature, for instance, between 5-35°C, and stirred until the reaction to form the intermediate is complete.[1]

  • Hydrolysis: Once the intermediate is formed, the ester and thiomethyl groups are hydrolyzed under alkaline conditions (e.g., by adding NaOH solution) to yield the sodium salt of the final carboxylic acid.

  • Work-up and Isolation:

    • After hydrolysis, acidify the solution with HCl to precipitate the product.

    • The aqueous solution is often extracted with an organic solvent.

    • The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[1]

  • Purification: The resulting crude product is purified by silica gel column chromatography to yield the pure 2-oxo-1,3-oxazolidine-4-carboxylic acid.[1]

Data Summary and Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Comparison of Synthetic Protocols

ParameterProtocol A: TriphosgeneProtocol B: S,S'-Dimethyl Dithiocarbonate
Carbonyl Source Bis(trichloromethyl) carbonateS,S'-Dimethyl dithiocarbonate
Solvent System Dioxane / WaterWater
Key Reagents L-Serine, NaOH, HClL-Serine Ester HCl, NaOH, HCl
Safety Profile Requires handling of triphosgene (toxic).Environmentally friendly, high safety.[3]
Typical Yield >85% (Optimized)[1]>86%[1][3]
Primary Advantage Well-established, reliable method.Green chemistry, high yield, safe.

Expected Analytical Data:

  • Appearance: White crystalline solid.

  • Melting Point: Approximately 125°C.[4]

  • ¹H NMR (400 MHz, D₂O): δ 4.30 (m, 1H), 4.19 (m, 2H). Note: Peak positions can vary slightly based on solvent and pH.[1]

  • ¹³C NMR (125 MHz, D₂O): δ 174.09 (C=O, acid), 158.87 (C=O, carbamate), 67.52 (CH₂), 55.85 (CH).[1]

Trustworthiness & Field Insights: Troubleshooting and Optimization

  • Challenge: Low Yields. A reported yield of only 8.5% in one instance highlights the importance of controlled conditions.[1] Low yields are often due to incomplete reaction, side-product formation (e.g., polymerization), or premature precipitation of starting material. Ensure slow, controlled addition of the carbonylating agent and maintain the recommended temperature. The use of the ester derivative in Protocol B can enhance solubility and improve reaction efficiency.

  • Challenge: Purity. The primary impurity is often unreacted L-serine. A thorough acidic work-up and subsequent purification are crucial. Recrystallization is effective for removing minor impurities if the crude product is relatively clean, while column chromatography provides the highest purity.[1]

  • Expert Tip: pH Control. During the work-up, precise pH control is critical. Acidifying too aggressively can cause co-precipitation of inorganic salts, while insufficient acidification will leave the product in its salt form, dissolved in the aqueous layer. Aim for a pH of 2-3 for optimal precipitation.

  • Safety Imperative: When using Protocol A, always work in a certified chemical fume hood. Triphosgene, while safer than phosgene gas, can still release phosgene upon contact with moisture or nucleophiles. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The synthesis of (S)-2-oxo-1,3-oxazolidine-4-carboxylic acid from L-serine is a robust and essential transformation for medicinal chemistry. While traditional methods using phosgene equivalents like triphosgene are effective and high-yielding, modern approaches utilizing reagents such as S,S'-dimethyl dithiocarbonate in aqueous media offer a safer, more sustainable, and equally efficient alternative.[1][3] By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can reliably produce this valuable chiral intermediate for application in complex drug development programs.

References

  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. Espacenet. [Link]

  • Revolutionary phosgene‐free synthesis of α‐amino acid N‐carboxyanhydrides using diphenyl carbonate based on activation of α‐amino acids by converting into imidazolium salts. ResearchGate. [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 2-Oxo-1,3-oxazolidine-4-carboxylic acid, a chiral heterocyclic compound of significant interest in medicinal chemistry and as a synthetic intermediate.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its ¹H and ¹³C NMR spectra, a robust experimental protocol for data acquisition, and an expert interpretation of the spectral features.

Introduction: The Structural Significance of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid

2-Oxo-1,3-oxazolidine-4-carboxylic acid is a conformationally constrained amino acid derivative. The oxazolidinone ring system is a key pharmacophore found in several classes of antibiotics, making the structural elucidation of its derivatives crucial for drug discovery and development. NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure and electronic properties of such molecules in solution.

This guide will focus on the (S)-enantiomer, (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid, which is commonly synthesized from L-serine. We will analyze existing data and provide expert-predicted spectra to offer a comprehensive understanding of its spectroscopic signature.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure and IUPAC numbering for 2-Oxo-1,3-oxazolidine-4-carboxylic acid are presented below.

cluster_molecule 2-Oxo-1,3-oxazolidine-4-carboxylic acid C2 C2=O N3 N3-H C2->N3 O1 O1 O1->C2 C4 C4-H N3->C4 C5 C5-H₂ C4->C5 COOH COOH C4->COOH C5->O1

Figure 1. Molecular Structure and Numbering Scheme.

Analysis of ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within the molecule. The analysis is presented in two common deuterated solvents to illustrate the effect of the solvent on the observed chemical shifts, particularly for exchangeable protons.

Spectrum in Deuterium Oxide (D₂O)

In D₂O, the acidic carboxylic acid proton (-COOH) and the amide proton (-NH) readily exchange with deuterium and become silent in the ¹H NMR spectrum. The spectral data is based on reported values.[1]

Table 1: ¹H NMR Data for (S)-2-Oxo-1,3-oxazolidine-4-carboxylic Acid in D₂O (400 MHz) [1]

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H4~4.16Multiplet (m)
H5~4.22Multiplet (m)

Interpretation:

  • The signals for the protons on the oxazolidinone ring appear between 4.16 and 4.22 ppm.[1]

  • H4 : This proton is a methine proton alpha to both the nitrogen atom and the carboxylic acid group. This environment results in a downfield shift.

  • H5 : These two diastereotopic protons are on the carbon adjacent to the ring oxygen. Their chemical equivalence is lost due to the chiral center at C4, and they would ideally appear as separate signals, each as a doublet of doublets. However, in this reported data, they are described together as a multiplet, likely due to signal overlap.[1]

Predicted Spectrum in Dimethyl Sulfoxide-d₆ (DMSO-d₆)

DMSO-d₆ is a hydrogen bond-accepting solvent that slows the exchange rate of acidic protons, allowing for the observation of both the -NH and -COOH signals. The following data is predicted based on typical chemical shifts for similar functional groups.

Table 2: Predicted ¹H NMR Data for (S)-2-Oxo-1,3-oxazolidine-4-carboxylic Acid in DMSO-d₆

Proton AssignmentPredicted Shift (δ, ppm)Predicted MultiplicityPredicted J-Couplings (Hz)Causality of Chemical Shift and Multiplicity
COOH~12.0 - 13.0Broad Singlet (br s)N/AThe carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[2][3][4]
NH~8.0 - 8.5Singlet (s) or Broad Singlet (br s)N/AThe carbamate NH proton is deshielded and its chemical shift can be concentration-dependent.[5][6]
H4~4.4 - 4.6Doublet of Doublets (dd)J(H4,H5a) ≈ 8-9, J(H4,H5b) ≈ 6-7Alpha to nitrogen and the carbonyl of the carboxylic acid. It is coupled to the two diastereotopic H5 protons.
H5a (trans to H4)~4.3 - 4.5Doublet of Doublets (dd)J(H5a,H5b) ≈ 8-9, J(H5a,H4) ≈ 8-9Diastereotopic proton on C5, coupled to its geminal partner (H5b) and the vicinal H4 proton.
H5b (cis to H4)~4.1 - 4.3Doublet of Doublets (dd)J(H5b,H5a) ≈ 8-9, J(H5b,H4) ≈ 6-7Diastereotopic proton on C5, coupled to its geminal partner (H5a) and the vicinal H4 proton.

Analysis of ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of the carbon skeleton.

Spectrum in Deuterium Oxide (D₂O)

The reported ¹³C NMR data in D₂O is summarized below.[1]

Table 3: ¹³C NMR Data for (S)-2-Oxo-1,3-oxazolidine-4-carboxylic Acid in D₂O (125 MHz) [1]

Carbon AssignmentChemical Shift (δ, ppm)
COOH173.90
C2 (C=O)158.90
C568.43
C455.32

Interpretation:

  • COOH : The carboxylic acid carbonyl carbon appears at the most downfield position, which is typical for this functional group.[1][4]

  • C2 (C=O) : The carbamate carbonyl carbon is also significantly deshielded, appearing at 158.90 ppm.[1]

  • C5 : This carbon is bonded to the electronegative ring oxygen, resulting in a downfield shift to 68.43 ppm.[1]

  • C4 : The methine carbon, situated between the nitrogen and the carboxylic acid group, resonates at 55.32 ppm.[1]

Predicted Spectrum in Dimethyl Sulfoxide-d₆ (DMSO-d₆)

The chemical shifts in DMSO-d₆ are expected to be similar to those in D₂O, although minor solvent-induced shifts are possible.

Table 4: Predicted ¹³C NMR Data for (S)-2-Oxo-1,3-oxazolidine-4-carboxylic Acid in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
COOH~173 - 175Typical range for a carboxylic acid carbonyl carbon.
C2 (C=O)~158 - 160Characteristic chemical shift for a carbamate carbonyl.
C5~68 - 70Carbon adjacent to the ring oxygen (O1).
C4~55 - 57Methine carbon adjacent to the ring nitrogen (N3).

Advanced 2D NMR Correlations (Predicted)

cluster_1d 1D Spectra cluster_2d 2D NMR Correlations H4 H4 (~4.5 ppm) COSY COSY (¹H-¹H) H4->COSY HSQC HSQC (¹H-¹³C, 1-bond) H4->HSQC HMBC HMBC (¹H-¹³C, 2-3 bonds) H4->HMBC J², J³ H5a H5a (~4.4 ppm) H5a->COSY H5a->HSQC H5a->HMBC J², J³ H5b H5b (~4.2 ppm) H5b->COSY H5b->HSQC H5b->HMBC NH NH (~8.2 ppm) NH->HMBC J², J³ C4 C4 (~56 ppm) C4->HSQC C4->HMBC C4->HMBC C5 C5 (~69 ppm) C5->HSQC C5->HMBC C2 C2 (~159 ppm) C2->HMBC C2->HMBC COOH COOH (~174 ppm) COOH->HMBC

Figure 2. Predicted 2D NMR Connectivity Map.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). A strong cross-peak is expected between H4 and both H5 protons, confirming their vicinal relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It would definitively link the H4 signal to the C4 signal, and the H5 signals to the C5 signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). Key expected correlations include:

    • H4 to the carbonyl carbons C2 and COOH.

    • The NH proton to C2 and C4.

    • The H5 protons to C4.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data for 2-Oxo-1,3-oxazolidine-4-carboxylic acid, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reliability.

Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis.

  • Massing: Accurately weigh 10-15 mg of the compound for ¹H NMR and 30-50 mg for ¹³C NMR.

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).

  • Dissolution: Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry vial. Gentle warming may be required to aid dissolution.

  • Transfer: Using a Pasteur pipette plugged with a small amount of cotton or glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is generally not required as the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) can be used for calibration.

start Start: Pure Compound weigh Weigh 10-50 mg start->weigh dissolve Dissolve in 0.6 mL DMSO-d₆ weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire NMR Data (Lock, Shim, Run) filter->acquire process Process Data (FT, Phase, Baseline) acquire->process analyze Analyze & Assign Spectra process->analyze end End: Characterized Structure analyze->end

Figure 3. Workflow for NMR Sample Preparation and Analysis.

NMR Instrument Parameters (400 MHz Spectrometer)
  • Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data for 2-Oxo-1,3-oxazolidine-4-carboxylic acid. By combining reported data with expert-predicted spectra and correlations, we have established a detailed spectroscopic profile for this important molecule. The provided experimental protocol offers a standardized method for obtaining high-quality data, ensuring consistency and reliability in research and development settings. This integrated approach of data analysis, prediction, and standardized methodology serves as a valuable resource for scientists working with oxazolidinone-based compounds.

References

  • Reinhard, D., Elbert, S. M., Zhang, W. S., & Mastalerz, M. (n.d.). ¹H NMR spectra of sixfold carboxylic acid 20 (600 MHz, DMSO‐d6)... ResearchGate. Retrieved from [Link]

  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (n.d.). Google Patents.
  • ¹H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2... (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, Q., & Liu, H. (n.d.). Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst. Retrieved from [Link]

  • ¹H NMR spectrum (DMSO-d6 at 70 °C) of the mixed cellulose carbamate:... (n.d.). ResearchGate. Retrieved from [Link]

  • Diagnostic NMR signals of bis-carbamate derivatives a 3 1 H-NMR (DMSO-d... (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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The Ascendant Therapeutic Potential of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elegance and Biological Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the 2-oxo-1,3-oxazolidine-4-carboxylic acid core represents a "privileged scaffold"—a molecular framework that is not only synthetically accessible but also capable of interacting with a diverse array of biological targets. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives of this versatile heterocyclic system. For researchers, scientists, and drug development professionals, understanding the nuances of this scaffold is paramount for harnessing its full potential in the quest for novel therapeutics. The inherent chirality and conformational rigidity of the 2-oxo-1,3-oxazolidine-4-carboxylic acid moiety make it a compelling starting point for the design of potent and selective modulators of biological function. This guide will delve into the key areas of biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.

Synthetic Pathways to the 2-Oxo-1,3-oxazolidine-4-carboxylic Acid Core

The synthetic accessibility of the 2-oxo-1,3-oxazolidine-4-carboxylic acid scaffold is a significant advantage for its application in drug discovery. A common and efficient method for the synthesis of this core structure involves the use of amino acids, particularly serine, as the starting material.

Protocol 1: Synthesis of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid from L-Serine

This protocol outlines a two-step synthesis of (S)-2-oxo-1,3-oxazolidine-4-carboxylic acid from L-serine methyl ester hydrochloride.

Step 1: Reaction with S,S'-dimethyl dithiocarbonate

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve L-serine methyl ester hydrochloride in deionized water.

  • To this solution, add S,S'-dimethyl dithiocarbonate.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the intermediate product can be isolated.

Step 2: Hydrolysis

  • Subject the intermediate from Step 1 to alkaline hydrolysis. This is typically achieved by adding a base, such as sodium hydroxide, to the reaction mixture.

  • The hydrolysis reaction is allowed to proceed until the ester group is completely cleaved to the carboxylic acid.

  • After the reaction is complete, the mixture is acidified to precipitate the final product, (S)-2-oxo-1,3-oxazolidine-4-carboxylic acid.

  • The product is then collected by filtration, washed, and dried. This method has been reported to yield the product in over 86% yield, offering an environmentally friendly and efficient route that uses water as a solvent[1].

cluster_synthesis Synthesis of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid L-Serine Derivative L-Serine Derivative Intermediate Intermediate L-Serine Derivative->Intermediate S,S'-dimethyl dithiocarbonate, H2O Final Product Final Product Intermediate->Final Product Alkaline Hydrolysis

Caption: A simplified workflow for the synthesis of the 2-oxo-1,3-oxazolidine-4-carboxylic acid core.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents with unique mechanisms of action. Oxazolidinone-based compounds, such as the FDA-approved linezolid, have emerged as a critical class of antibiotics for treating serious Gram-positive infections. Derivatives of 2-oxo-1,3-oxazolidine-4-carboxylic acid are being explored as a new generation of these potent antibacterial agents.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of antibacterial action for oxazolidinones is the inhibition of protein synthesis. Unlike many other classes of antibiotics that target later stages of protein elongation, oxazolidinones uniquely target the initiation phase. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC) in the A-site pocket[2]. This binding event interferes with the proper positioning of the initiator fMet-tRNA, thereby preventing the formation of the 70S initiation complex[2][3]. This distinct mechanism of action is a key reason for the lack of cross-resistance with other protein synthesis inhibitors[4].

cluster_moa Antibacterial Mechanism of Action Oxazolidinone Derivative Oxazolidinone Derivative 50S Ribosomal Subunit 50S Ribosomal Subunit Oxazolidinone Derivative->50S Ribosomal Subunit Binds to fMet-tRNA Binding fMet-tRNA Binding 50S Ribosomal Subunit->fMet-tRNA Binding Prevents 70S Initiation Complex 70S Initiation Complex fMet-tRNA Binding->70S Initiation Complex Blocks formation of Protein Synthesis Inhibition Protein Synthesis Inhibition 70S Initiation Complex->Protein Synthesis Inhibition Leads to

Caption: The mechanism of bacterial protein synthesis inhibition by oxazolidinone derivatives.

Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of novel oxazolidinone derivatives against various bacterial strains.

CompoundS. aureus (MRSA)E. faecalis (VRE)S. pneumoniae (PRSP)Reference
Linezolid 1-4 µg/mL1-4 µg/mL0.5-2 µg/mL[5]
Compound 8c <1 µg/mL<1 µg/mL<1 µg/mL[5]
Compound 12a <1 µg/mL<1 µg/mL<1 µg/mL[5]
Compound 12b <1 µg/mL<1 µg/mL<1 µg/mL[5]

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus faecalis; PRSP: Penicillin-resistant Streptococcus pneumoniae.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of novel 2-oxo-1,3-oxazolidine-4-carboxylic acid derivatives.

  • Preparation of Bacterial Inoculum: Prepare a suspension of the test bacterium in a suitable broth (e.g., Mueller-Hinton broth) and adjust the turbidity to match a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Anticancer Activity: A Scaffold for Tumor Growth Inhibition

Derivatives of the oxazolidinone and related thiazolidinone scaffolds have demonstrated significant potential as anticancer agents. Their mechanism of action in cancer cells is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Cytotoxicity Data against Cancer Cell Lines

The following table presents the half-maximal inhibitory concentration (IC50) values for representative 2-thioxoimidazolidin-4-one derivatives, which are structurally related to the 2-oxo-1,3-oxazolidine core, against various cancer cell lines.

CompoundHepG2 (Liver Cancer)HCT-116 (Colon Cancer)Reference
Compound 7 --[6]
Compound 9 --[6]

Note: Specific IC50 values for compounds 7 and 9 were not provided in the abstract, but they were identified as having good antiproliferation activity against these cell lines.

Protocol 3: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Enzyme Inhibition: Targeting Key Players in Disease

The 2-oxo-1,3-oxazolidine-4-carboxylic acid scaffold has also been utilized in the design of potent and selective enzyme inhibitors, targeting enzymes implicated in a range of diseases from hypertension to cancer metastasis.

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is associated with cancer invasion and metastasis. Derivatives of the structurally similar 2-oxo-imidazolidine-4-carboxylic acid have been shown to be potent inhibitors of MMP-13.

CompoundMMP-13 IC50Reference
Compound 4a 3 nM[3]
Compound 4h 4 nM[3]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of 2-oxo-1,3-oxazolidine-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

  • N-3 Position: The substituent at the N-3 position of the oxazolidinone ring is critical for activity. In many antibacterial and anticancer derivatives, this position is occupied by an aryl or heteroaryl group, which often engages in key interactions with the biological target.

  • C-4 Carboxylic Acid: The carboxylic acid group at the C-4 position can be modified to amides or esters to modulate physicochemical properties such as cell permeability and metabolic stability. Carboxamide derivatives have shown promising anticancer activity[7].

  • C-5 Position: Substituents at the C-5 position can also significantly influence biological activity. For antibacterial oxazolidinones, an acetamidomethyl group at this position is often crucial for potent activity[4].

cluster_sar Structure-Activity Relationship Core Scaffold 2-Oxo-1,3-oxazolidine-4-carboxylic Acid Biological Activity Biological Activity Core Scaffold->Biological Activity Influences N-3 Position N-3 Position N-3 Position->Core Scaffold C-4 Carboxylic Acid C-4 Carboxylic Acid C-4 Carboxylic Acid->Core Scaffold C-5 Position C-5 Position C-5 Position->Core Scaffold

Sources

An In-depth Technical Guide to the Stereochemistry of 2-Oxo-1,3-oxazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Oxo-1,3-oxazolidine-4-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, conformationally constrained structure makes it a valuable building block for synthesizing complex molecules with specific three-dimensional orientations. This guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, the establishment of its chiral centers, and the analytical techniques used for its characterization. Understanding and controlling the stereochemistry of 2-oxo-1,3-oxazolidine-4-carboxylic acid is critical for its application as an intermediate in the synthesis of potent therapeutic agents, such as antibacterial drugs targeting gram-negative bacilli.[1]

Introduction: The Significance of Stereochemistry

In the realm of drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit remarkably different pharmacological and toxicological properties. Therefore, the ability to selectively synthesize and characterize a single enantiomer of a chiral drug is a critical aspect of modern pharmaceutical research.

2-Oxo-1,3-oxazolidine-4-carboxylic acid possesses a chiral center at the 4-position of the oxazolidinone ring.[2] The specific configuration at this center, designated as either (R) or (S), dictates the overall shape of the molecule and, consequently, its interactions with biological targets. The (4R)-configuration, for instance, has a spatial arrangement that mimics the structure of proline, making it a useful component in peptide engineering to enhance stability and biological activity.[2] This guide will delve into the methods used to control and verify the stereochemistry of this important synthetic intermediate.

Stereoselective Synthesis: Establishing the Chiral Center

The stereochemistry of 2-oxo-1,3-oxazolidine-4-carboxylic acid is typically established during its synthesis. The choice of starting material and the reaction conditions are crucial for achieving high stereoselectivity.

Synthesis from Chiral Amino Acids

A common and effective strategy for synthesizing enantiomerically pure 2-oxo-1,3-oxazolidine-4-carboxylic acid involves the use of a chiral amino acid as the starting material. L-serine and D-serine, which possess the (S) and (R) configurations, respectively, are frequently employed.

A patented method describes the synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds starting from 2-amino-3-hydroxy methyl propionate hydrochloride.[1] This process involves a reaction with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis.[1][3] By using an enantiomerically pure starting material, such as L-serine methyl ester hydrochloride, the corresponding (S)-2-oxooxazolidine-4-carboxylic acid can be obtained with high yield (88%).[1]

Experimental Protocol: Synthesis of (S)-2-oxooxazolidine-4-carboxylic acid from L-serine methyl ester hydrochloride [1]

  • Reaction Setup: Under the protection of an inert gas, react L-serine methyl ester hydrochloride (15 mmol) with S,S'-dimethyl dithiocarbonate in water.

  • Hydrolysis: Perform a hydrolysis reaction on the resulting intermediate under alkaline conditions.

  • Purification: After the hydrolysis is complete, dry the product with anhydrous magnesium sulfate, remove the solvent, and purify by chromatography to obtain (S)-2-oxooxazolidine-4-carboxylic acid.[1]

The key to this stereocontrol lies in the retention of the stereocenter from the starting amino acid throughout the reaction sequence.

Causality in Synthetic Choices

The selection of water as a solvent in the aforementioned patented method offers significant advantages.[1][3] It is an environmentally friendly and safe solvent, and its use simplifies the reaction setup and control of reaction conditions, leading to high product yields of over 86%.[1][3] The use of readily available and relatively inexpensive starting materials like serine derivatives further enhances the practicality of this approach for large-scale synthesis.

Analytical Characterization of Stereochemistry

Once synthesized, it is imperative to verify the stereochemical purity of the 2-oxo-1,3-oxazolidine-4-carboxylic acid. Several analytical techniques are employed for this purpose, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of organic molecules. For 2-oxo-1,3-oxazolidine-4-carboxylic acid, both ¹H and ¹³C NMR are utilized.

  • ¹H NMR: The proton NMR spectrum provides information about the connectivity of atoms and the relative stereochemistry of protons. In the ¹H NMR spectrum of (S)-2-oxooxazolidine-4-carboxylic acid in D₂O, characteristic multiplets are observed around 4.22 ppm and 4.16 ppm.[1]

  • ¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. For the (S)-enantiomer, key signals appear at approximately 173.90 ppm (carboxylic acid), 158.90 ppm (carbonyl of the oxazolidinone ring), 68.43 ppm, and 55.32 ppm.[1]

While standard NMR can confirm the overall structure, specialized NMR techniques, such as the use of chiral shift reagents or the formation of diastereomeric derivatives, are often necessary to determine the enantiomeric excess. Transferred Nuclear Overhauser Effect (TRNOE) experiments can also be used to probe the interactions of oxazolidinones with their biological targets, providing insights into their binding conformations.[4]

X-ray Crystallography

X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a chiral molecule.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, unequivocally establishing the arrangement of atoms in space. This technique has been used to confirm the stereochemical assignments of related oxazolidinone structures.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for separating enantiomers and determining the enantiomeric purity of a sample. This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. By comparing the retention times of the sample with those of known standards, the identity and purity of the desired enantiomer can be confirmed. All compounds intended for biological evaluation should have a purity of >95% as determined by HPLC and/or NMR.[6]

The Role of Stereochemistry in Biological Activity

The distinct three-dimensional shape of each enantiomer of 2-oxo-1,3-oxazolidine-4-carboxylic acid and its derivatives dictates how they interact with chiral biological molecules such as enzymes and receptors. This is exemplified by the oxazolidinone class of antibiotics.

The antibacterial activity of these compounds is often highly stereospecific. For instance, studies on the interaction of oxazolidinones with bacterial ribosomes have shown that the active enantiomers have a significantly higher binding affinity than their inactive counterparts.[4] NMR-derived affinity studies demonstrated that the enantiomers of the antibacterial compounds PNU-177553 and eperezolid, which lack antibacterial activity, exhibited approximately four-fold weaker interactions with the 70S ribosome.[4] This underscores the critical importance of controlling stereochemistry in the design and synthesis of new therapeutic agents based on the 2-oxo-1,3-oxazolidine-4-carboxylic acid scaffold.

Data and Workflow Visualization

To further clarify the concepts discussed, the following data summary and workflow diagrams are provided.

Summary of NMR Data
Compound Nucleus Solvent Chemical Shifts (ppm)
(S)-2-oxooxazolidine-4-carboxylic acid[1]¹HD₂O4.22 (m, 2H), 4.16 (m, 1H)
(S)-2-oxooxazolidine-4-carboxylic acid[1]¹³CD₂O173.90, 158.90, 68.43, 55.32
DL-2-oxooxazolidine-4-carboxylic acid[1]¹HD₂O4.30 (m, 1H), 4.19 (m, 2H)
DL-2-oxooxazolidine-4-carboxylic acid[1]¹³CD₂O174.09, 158.87, 67.52, 55.85
Synthetic Workflow Diagram

Synthetic Workflow Start Chiral Serine Derivative (e.g., L-Serine Methyl Ester HCl) Step1 Reaction with S,S'-dimethyl dithiocarbonate in Water Start->Step1 Intermediate Intermediate Compound Step1->Intermediate Step2 Alkaline Hydrolysis Intermediate->Step2 Purification Chromatographic Purification Step2->Purification Product Enantiopure 2-Oxo-1,3-oxazolidine-4-carboxylic acid Purification->Product Analytical Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR HPLC Chiral HPLC Sample->HPLC XRay X-ray Crystallography (for absolute configuration) Sample->XRay Structure Structural Confirmation NMR->Structure Purity Enantiomeric Purity (>95%) HPLC->Purity AbsoluteConfig Absolute Stereochemistry XRay->AbsoluteConfig

Caption: Analytical workflow for stereochemical characterization.

Conclusion

The stereochemistry of 2-oxo-1,3-oxazolidine-4-carboxylic acid is a critical determinant of its utility in drug discovery and development. Through stereoselective synthesis, primarily from chiral amino acid precursors, it is possible to obtain this valuable intermediate in high enantiomeric purity. A combination of powerful analytical techniques, including NMR spectroscopy, chiral HPLC, and X-ray crystallography, provides a self-validating system for confirming the stereochemical integrity of the final product. For researchers and scientists in the pharmaceutical industry, a thorough understanding and rigorous control of the stereochemistry of this and other chiral building blocks are essential for the successful development of safe and effective new medicines.

References

  • (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid - Benchchem. (URL: )
  • 2-Oxo-1,3-oxazolidine-4-carboxylic acid | 89033-27-2 | PDA03327 - Biosynth. (URL: )
  • (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid - PubChem - NIH. (URL: )
  • Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google P
  • 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. (URL: )
  • Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. (URL: )
  • Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens - PubMed Central. (URL: [Link])

  • A Comparative Guide to the X-ray Crystallographic Analysis of Oxo-Aliphatic Carboxylic Acids - Benchchem. (URL: )

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An In-Depth Technical Guide to the Solubility of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 2-oxo-1,3-oxazolidine-4-carboxylic acid, a critical parameter for researchers, scientists, and drug development professionals. Understanding the solubility of this compound is paramount for its effective use in synthesis, formulation, and various biochemical assays. This document will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and discuss the interpretation of the resulting data.

Introduction: The Significance of Solubility in Drug Discovery and Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It influences bioavailability, manufacturability, and the design of effective drug delivery systems. 2-Oxo-1,3-oxazolidine-4-carboxylic acid, a key building block in medicinal chemistry, presents a unique solubility profile due to its combination of polar functional groups—a carboxylic acid and a cyclic carbamate—and a relatively small molecular size. An in-depth understanding of its solubility in a diverse range of organic solvents is crucial for its application in organic synthesis, purification, and formulation development.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For 2-oxo-1,3-oxazolidine-4-carboxylic acid, the following factors are key determinants of its solubility:

  • Polarity: The molecule possesses a high degree of polarity due to the presence of a carboxylic acid (a hydrogen bond donor and acceptor), an amide group within the oxazolidinone ring (a hydrogen bond acceptor), and ether-like oxygen. This suggests a higher affinity for polar solvents.

  • Hydrogen Bonding: The ability to form strong hydrogen bonds with protic solvents (e.g., alcohols) and accept hydrogen bonds from aprotic polar solvents (e.g., DMSO, DMF) is a major driver of its solubility.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute is a significant barrier to dissolution. The presence of strong intermolecular interactions, such as hydrogen bonding in the solid state, can lead to a higher lattice energy and consequently, lower solubility. The potential for polymorphism, the existence of multiple crystalline forms, can also significantly impact solubility, with metastable forms generally exhibiting higher solubility than their stable counterparts.[1][2][3][4]

A key physicochemical property is the octanol-water partition coefficient (LogP), which for 2-oxo-1,3-oxazolidine-4-carboxylic acid is computed to be -0.7.[5][6] This negative value indicates a higher preference for the aqueous phase over the lipid phase, suggesting good water solubility but potentially limited solubility in non-polar organic solvents.

Physicochemical Properties of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid

A summary of the key physicochemical properties of 2-oxo-1,3-oxazolidine-4-carboxylic acid is presented in the table below.

PropertyValueSource
Molecular Formula C4H5NO4[5][7]
Molecular Weight 131.09 g/mol [5][6][8]
Melting Point 125-127 °C[8][9]
XLogP3-AA -0.7[5][6]
Hydrogen Bond Donor Count 2[5][6]
Hydrogen Bond Acceptor Count 4[6]
Topological Polar Surface Area 75.6 Ų[6]
Physical Form Powder/Solid[2][9]

Experimental Determination of Solubility: A Step-by-Step Guide

The following section outlines a robust experimental workflow for the quantitative determination of the solubility of 2-oxo-1,3-oxazolidine-4-carboxylic acid in a range of organic solvents. The recommended methodology is the isothermal shake-flask method , a gold standard for thermodynamic solubility measurement.[6][10][11][12]

Materials and Equipment
  • Solute: 2-Oxo-1,3-oxazolidine-4-carboxylic acid (purity >95%)

  • Solvents: A representative range of organic solvents (analytical grade or higher) should be selected, covering a spectrum of polarities. A suggested list includes:

    • Protic Polar: Methanol, Ethanol, Isopropanol

    • Aprotic Polar: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone

    • Moderately Polar: Ethyl acetate, Dichloromethane

    • Non-polar: Toluene, Heptane

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Vials with screw caps (e.g., 4 mL glass vials)

    • Constant temperature orbital shaker or incubator

    • Centrifuge

    • Syringe filters (0.22 µm PTFE or other chemically resistant membrane)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique for quantification.

    • Volumetric flasks and pipettes

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh Solute prep_solvent Add Solvent prep_solute->prep_solvent Excess Solute shake Shake at Constant Temp prep_solvent->shake Sealed Vials centrifuge Centrifuge shake->centrifuge 24-48 hours filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute analyze HPLC Analysis dilute->analyze

Figure 1: Experimental workflow for solubility determination using the shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-oxo-1,3-oxazolidine-4-carboxylic acid into a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibration.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to a standard temperature, typically 25 °C (298.15 K).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to ensure the concentration has plateaued.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least one hour to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent solid particles from interfering with the analysis.

  • Quantification:

    • Prepare a series of calibration standards of 2-oxo-1,3-oxazolidine-4-carboxylic acid in each of the respective solvents.

    • Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples and calibration standards using a validated HPLC method. A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like formic acid) and UV detection at an appropriate wavelength is a common approach.

Data Analysis and Presentation

The concentration of 2-oxo-1,3-oxazolidine-4-carboxylic acid in the saturated solution, which represents its solubility, should be determined from the calibration curve. The results should be reported in standard units such as mg/mL or mol/L. It is recommended to perform each measurement in triplicate to ensure reproducibility.

The following table provides a template for presenting the solubility data:

SolventPolarity IndexSolubility (mg/mL) at 25 °CSolubility (mol/L) at 25 °C
Methanol5.1Experimental ValueCalculated Value
Ethanol4.3Experimental ValueCalculated Value
Acetonitrile5.8Experimental ValueCalculated Value
DMSO7.2Experimental ValueCalculated Value
Ethyl Acetate4.4Experimental ValueCalculated Value
Dichloromethane3.1Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Heptane0.1Experimental ValueCalculated Value

Interpretation of Results and Causality

The experimentally determined solubility data should be analyzed in the context of the theoretical principles outlined in Section 2.0.

  • High Solubility in Polar Protic and Aprotic Solvents: It is anticipated that 2-oxo-1,3-oxazolidine-4-carboxylic acid will exhibit high solubility in solvents like methanol, ethanol, DMF, and DMSO. This is due to the strong hydrogen bonding interactions between the solute's carboxylic acid and amide functionalities and the solvent molecules.

  • Moderate Solubility in Moderately Polar Solvents: Solvents like ethyl acetate and dichloromethane are expected to show moderate solvating power. While they can engage in dipole-dipole interactions, their ability to form strong hydrogen bonds is limited.

  • Low Solubility in Non-polar Solvents: In non-polar solvents such as toluene and heptane, the solubility is predicted to be very low. The energy required to overcome the strong solute-solute interactions in the crystal lattice is not compensated by the weak van der Waals forces between the solute and these solvents.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the generated solubility data, the following self-validating measures should be implemented within the experimental protocol:

  • Equilibrium Confirmation: As mentioned, sampling at multiple time points (e.g., 24, 48, and 72 hours) is crucial to confirm that thermodynamic equilibrium has been reached. The solubility value should be independent of the equilibration time after a certain point.

  • Solid Phase Analysis: After the solubility measurement, the remaining solid should be analyzed (e.g., by powder X-ray diffraction) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment. This is particularly important as different solid forms can have different solubilities.[1][2]

  • Use of Control Standards: A well-characterized compound with known solubility in the selected solvents should be run in parallel as a control to validate the experimental setup and procedure.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of 2-oxo-1,3-oxazolidine-4-carboxylic acid in organic solvents. A thorough characterization of its solubility profile is an indispensable step in its journey from a laboratory chemical to a valuable component in pharmaceutical research and development. Future studies could explore the temperature dependence of its solubility to determine the thermodynamic parameters of dissolution (enthalpy and entropy). Additionally, investigating the solubility in binary solvent mixtures would provide valuable data for optimizing crystallization and formulation processes.

References

  • PubChem. 2-Oxo-1,3-oxazolidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Hancock, B. C., & Parks, M. (2000). What is the true solubility of a metastable polymorph? Pharmaceutical research, 17(4), 397-404. [Link]

  • U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • PubChem. (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of pharmaceutical and biomedical analysis, 46(2), 335-341. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617-630. [Link]

  • ChemSrc. 2-Oxo-1,3-oxazolidine-4-carboxylic acid. [Link]

  • Datta, S., & Grant, D. J. (2004). Crystal structures of drugs: advances in determination, prediction and engineering. Nature reviews Drug discovery, 3(1), 42-57. [Link]

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of pharmaceutical sciences, 94(5), 929-939. [Link]

  • Vippagunta, S. R., Brittain, H. G., & Grant, D. J. (2001). Crystalline solids. Advanced drug delivery reviews, 48(1), 3-26. [Link]

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A Technical Guide to 2-Oxo-1,3-oxazolidine-4-carboxylic Acid (Oic): A Conformationally Constrained Proline Analog for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of peptide-based drug discovery, precise control over molecular conformation is paramount to achieving desired biological activity, metabolic stability, and receptor selectivity. Proline's unique cyclic structure naturally imparts significant conformational influence, yet its propensity for cis-trans isomerization of the preceding peptide bond often complicates rational design. This guide provides an in-depth exploration of 2-oxo-1,3-oxazolidine-4-carboxylic acid (Oic), a rigidified proline analog that offers a powerful solution to this challenge. By locking the peptide backbone and favoring a trans amide bond conformation, Oic serves as a critical tool for researchers and drug developers. This document details the synthesis, conformational properties, and strategic incorporation of Oic into peptidomimetics, providing field-proven protocols and expert insights for its application.

The Proline Conundrum: A Rationale for Conformational Constraint

Proline is unique among the proteinogenic amino acids due to its secondary amine, where the side chain cyclizes back onto the backbone nitrogen. This structure restricts the backbone dihedral angle phi (φ) to approximately -60°, profoundly influencing secondary structures like β-turns.[1] However, the symmetry of the pyrrolidine ring allows for facile isomerization of the preceding (Xaa-Pro) peptide bond between the lower-energy trans and higher-energy cis conformations. This equilibrium can lead to heterogeneous peptide populations in solution, complicating structure-activity relationship (SAR) studies and potentially reducing binding affinity for a specific target conformation.

Constraining peptide backbones is a cornerstone of modern peptidomimetic design.[2][3] By reducing the conformational entropy of a ligand, we can:

  • Pre-organize the pharmacophore: Locking the molecule into its bioactive conformation can significantly enhance binding affinity.

  • Increase metabolic stability: A rigid structure can sterically hinder access by proteolytic enzymes.

  • Improve selectivity: A constrained conformation is less likely to fit into off-target binding sites.

2-Oxo-1,3-oxazolidine-4-carboxylic acid (Oic) emerges as an elegant solution. It acts as a "pseudo-proline" that introduces a rigid heterocyclic system into the peptide backbone, effectively eliminating the possibility of cis-amide isomerization and enforcing an all-trans conformation.[4]

Synthesis and Physicochemical Properties of Oic

The Oic moiety is typically synthesized from serine precursors. A common and efficient laboratory-scale method involves the cyclization of a serine derivative, which can be performed on the free amino acid or, more strategically, on a serine residue already incorporated within a peptide sequence.[4][5][6]


// Nodes Serine [label="Serine Derivative\n(e.g., L-Serine Methyl Ester HCl)"]; Intermediate [label="Reaction with\nCarbonyl Source", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Cyclized [label="Cyclized Intermediate"]; Oic [label="2-Oxo-1,3-oxazolidine-\n4-carboxylic acid (Oic)"]; Hydrolysis [label="Alkaline\nHydrolysis", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Edges Serine -> Intermediate [label="e.g., S,S'-dimethyl\ndithiocarbonate in H₂O[5][7]"]; Intermediate -> Cyclized; Cyclized -> Hydrolysis; Hydrolysis -> Oic [label="Yield >86%[5][7]"];

// Graph styling {rank=same; Serine; } {rank=same; Intermediate; } {rank=same; Cyclized;} {rank=same; Hydrolysis;} {rank=same; Oic;} }

General synthesis pathway for the Oic monomer.

The resulting compound is a stable, crystalline solid with well-defined properties, making it suitable for standard chemical manipulations and peptide synthesis.

Table 1: Physicochemical Properties of 2-Oxo-1,3-oxazolidine-4-carboxylic acid

Property Value Reference(s)
Molecular Formula C₄H₅NO₄ [8][9][10]
Molecular Weight 131.09 g/mol [8][9][10]
CAS Number 89033-27-2 (Racemic) 83841-00-3 ((4R)-enantiomer) [8][9][11]
Appearance White to off-white crystalline solid [12]
Melting Point ~125-127 °C [8]
Solubility Soluble in polar solvents (e.g., water, methanol) [12]

| SMILES | C1C(NC(=O)O1)C(=O)O |[8][10] |

Conformational Impact: The Structural Basis of Constraint

The defining feature of Oic is the replacement of proline's pyrrolidine ring with a 2-oxo-1,3-oxazolidine ring. This seemingly subtle change has profound stereoelectronic consequences that rigidly control the peptide backbone.

  • Amide Bond Geometry (ω angle): The presence of the carbonyl group within the five-membered ring introduces a planar, urea-like functionality. This system strongly disfavors the steric clash that would occur in a cis conformation between the alpha-carbon substituents of adjacent residues. Consequently, the preceding peptide bond is locked into an almost exclusively trans (ω ≈ 180°) conformation.[6]

  • Backbone Dihedral Angles (φ, ψ): The oxazolidinone ring, similar to proline, constrains the phi (φ) angle. Furthermore, the planarity of the ring system restricts the puckering possibilities available to a normal proline ring, leading to a more defined and predictable local conformation. This, in turn, influences the allowable psi (ψ) angle of the preceding residue.


}

Oic eliminates the cis/trans isomerization common to proline.

This structural rigidity makes Oic an invaluable tool for "conformational scanning" in SAR studies. By replacing a proline residue with Oic, a researcher can test the hypothesis that the trans conformation is the bioactive one, thereby simplifying the interpretation of activity data.

Strategic Incorporation into Peptides: A Field-Proven Protocol

While Oic can be synthesized as a monomer and incorporated using standard solid-phase peptide synthesis (SPPS), a more elegant and efficient strategy is to generate the Oic residue in situ from a serine-containing peptide precursor already assembled on the solid support. This post-synthetic modification approach avoids potential issues with coupling the bulky Oic monomer.[6]

The following protocol is adapted from established literature and demonstrates high efficiency for converting a resin-bound Ser residue into Oic.[6]

Experimental Protocol: On-Resin Synthesis of Oic from a Serine Residue

Objective: To convert a serine residue within a resin-bound peptide sequence into a 2-oxo-1,3-oxazolidine-4-carboxylate (Oxd, the residue form of Oic).

Prerequisites:

  • Peptide containing a serine residue synthesized on a suitable solid support (e.g., Rink Amide resin).

  • The N-terminus of the peptide must be protected with a group other than Fmoc or Boc, such as a sulfonyl group (e.g., Dansyl), as Fmoc/Boc-protected peptides tend to undergo dehydration to dehydroalanine under these conditions.[6]

Reagents:

  • Resin-bound peptide (e.g., Dns-Xaa-Ser-Yaa-Resin)

  • Bis(succinimidyl) carbonate (DSC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin (1.0 eq) in anhydrous DCM for 30 minutes in a peptide synthesis vessel. Drain the solvent.

  • Reagent Solution Preparation: In a separate flask, dissolve DSC (5.0 eq) in anhydrous MeCN.

  • Cyclization Reaction: a. Add the DSC solution to the swollen resin. b. Add a solution of DIPEA (5.0 eq) in anhydrous DCM dropwise to the resin slurry while gently agitating. c. Allow the reaction to proceed for 12-18 hours at room temperature with continuous agitation.

  • Washing: a. Drain the reaction mixture from the vessel. b. Wash the resin thoroughly with DCM (3x), MeCN (3x), and finally DCM (3x) to remove all soluble reagents and byproducts.

  • Cleavage and Deprotection: Dry the resin under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification and Analysis: Purify the crude peptide product using reverse-phase HPLC. Confirm the mass of the final product via mass spectrometry and verify the structure using NMR. The mass will correspond to the original peptide with the Ser residue converted to Oxd (mass change of +12 Da relative to dehydroalanine, or +26 Da relative to Ser).


}

On-resin workflow for converting a serine to an Oic residue.

Structural Characterization of Oic-Containing Peptides

Confirmation of both the successful incorporation and the conformational consequences of Oic requires robust analytical techniques.

  • NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for studying the solution-state conformation of these peptides.[13][14] Key diagnostic features include:

    • Amide Proton Chemical Shifts: The chemical shift of the amide proton of the residue following Oic can be indicative of its environment and participation in hydrogen bonding.

    • Nuclear Overhauser Effects (NOEs): In a 2D NOESY or ROESY spectrum, the absence of a strong Hα(i) to Hα(i+1) cross-peak, which is characteristic of a cis Xaa-Pro bond, provides strong evidence for the trans conformation.[15] Instead, a strong Hα(i) to Hδ(i+1) NOE is expected for the trans isomer.

    • ¹³C Chemical Shifts: The chemical shifts of the Cβ and Cγ carbons of the Oic residue differ significantly from those of proline in either cis or trans conformations, providing a clear diagnostic marker.[6]

  • X-ray Crystallography: For obtaining definitive, high-resolution structural information in the solid state, X-ray crystallography is the gold standard.[16] A crystal structure of an Oic-containing peptide can precisely determine all backbone torsion angles and confirm the planarity and trans geometry of the constrained peptide bond.[17][18]

Applications and Case Studies

The unique properties of Oic make it a valuable component in various areas of medicinal chemistry and peptide science.

  • Antibacterial Agents: Multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds are important intermediates in the synthesis of antibacterial agents, particularly those targeting gram-negative bacteria.[4][5]

  • Opioid Receptor Ligands: To demonstrate its utility as a proline mimetic, an analog of endomorphin-1 (H-Tyr-Pro-Trp-Phe-NH₂) was synthesized where the Pro² residue was replaced by Oic.[6] The resulting peptide, H-Tyr-Oic-Trp-Phe-NH₂, was confirmed by NMR to possess an all-trans conformation. This allows for the unambiguous study of the role of the trans Tyr-Pro bond conformation in opioid receptor binding and activation.

  • Stabilizing Secondary Structures: By locking a key residue in place, Oic can be used to stabilize β-turns and other secondary structures, which are often critical for protein-protein interactions.[1]

Expert Insights and Troubleshooting

  • Choice of N-terminal Protection: As highlighted in the protocol, the on-resin cyclization from serine is sensitive to the N-terminal protecting group of the serine-containing peptide. Standard Fmoc or Boc groups promote a competing dehydration side reaction. Using alternative protecting groups like sulfonyls (Dansyl, Nosyl) or other custom groups is critical for high yields of the desired Oic product.[6]

  • Stability: The oxazolidinone ring is generally stable under standard peptide handling and acidic cleavage conditions (e.g., TFA). However, it can be sensitive to strong bases.[12] Care should be taken during purification if basic pH conditions are required.

  • Chirality: The synthesis starts from a chiral amino acid (L- or D-serine), and the stereochemistry at the Cα (position 4 of the ring) is retained. It is crucial to use the enantiomerically pure starting material corresponding to the desired final peptide configuration.

Conclusion

2-Oxo-1,3-oxazolidine-4-carboxylic acid is more than a simple proline substitute; it is a high-precision tool for conformational control in peptide science. By providing an unbreachable lock on the trans amide bond geometry, Oic empowers researchers to dissect the complexities of peptide-receptor interactions, enhance metabolic stability, and ultimately design more potent and selective therapeutic candidates. The efficient on-resin synthesis from serine precursors further lowers the barrier to its adoption, making Oic an essential component in the modern peptidomimetic toolkit.

References

  • Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound.
  • Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Al-Masoudi, N. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry. Retrieved from [Link]

  • PubMed. (2009). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Retrieved from [Link]

  • PubMed. (2006). Impact of cis-proline analogs on peptide conformation. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the amino acids taken for comparison of their physicochemical properties. Retrieved from [Link]

  • PubChem. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (1989). Crystal structure of L-2-oxothiazolidine-4-carboxylic acid. Retrieved from [Link]

  • OUCI. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Retrieved from [Link]

  • MDPI. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxo-1,3-oxazolidine-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Retrieved from [Link]

  • NIH. (2021). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Retrieved from [Link]

  • MDPI. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Retrieved from [Link]

  • PubMed. (2007). Conformationally constrained peptidomimetic inhibitors of signal transducer and activator of transcription. 3: Evaluation and molecular modeling. Retrieved from [Link]

  • ResearchGate. (2006). Impact of Cis-proline analogs on peptide conformation. Retrieved from [Link]

  • PubMed. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Retrieved from [Link]

  • Zerbe/Bader. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • Gentilucci, L., et al. (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. European Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2010). NMR of peptides. Retrieved from [Link]

  • ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Retrieved from [Link]

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The Chiral Synthon: A Deep Dive into the Discovery and History of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Cornerstone of Modern Medicinal Chemistry

2-Oxo-1,3-oxazolidine-4-carboxylic acid, a chiral heterocyclic compound, has emerged as a pivotal building block in contemporary drug discovery and development. Its rigid, stereochemically defined structure, derived from the natural amino acid serine, provides a valuable scaffold for the synthesis of complex and biologically active molecules. This guide offers a comprehensive exploration of the discovery, historical evolution of synthesis, and key applications of this versatile intermediate, providing insights for researchers and scientists in the pharmaceutical and life sciences sectors.

I. The Genesis of a Scaffold: Discovery and Early Synthetic Endeavors

While the parent 2-oxazolidinone ring was first reported in 1888, the specific history of 2-oxo-1,3-oxazolidine-4-carboxylic acid is intrinsically linked to the broader exploration of amino acid chemistry and the development of cyclization techniques for creating chiral synthons. Early investigations into the protection and modification of serine laid the groundwork for the eventual synthesis of this valuable molecule.

The initial methods for constructing the 2-oxazolidinone ring from β-amino alcohols like serine often involved hazardous reagents such as phosgene and its derivatives. These early approaches, while foundational, were frequently plagued by low yields and safety concerns. For instance, a documented synthesis of 2-oxo-1,3-oxazolidine-4-carboxylic acid starting from L-serine and bis(trichloromethyl) carbonate (a phosgene equivalent) in a dioxane and sodium hydroxide solution resulted in a meager yield of only 8.5%[1]. This inefficiency highlighted the need for more refined and practical synthetic routes.

The driving force behind the development of synthetic methods for molecules like 2-oxo-1,3-oxazolidine-4-carboxylic acid was the growing recognition of their potential as constrained amino acid analogues and chiral building blocks in asymmetric synthesis. The inherent chirality of the molecule, derived from L- or D-serine, made it an attractive starting material for creating enantiomerically pure pharmaceuticals.

II. Evolution of Synthesis: Towards Efficiency, Safety, and Sustainability

The journey from low-yielding, hazardous syntheses to modern, efficient, and environmentally conscious methods for producing 2-oxo-1,3-oxazolidine-4-carboxylic acid reflects the broader advancements in organic chemistry.

A. Early Phosgene-Based Methodologies

The classical approach to forming the oxazolidinone ring involves the reaction of a β-amino alcohol with a carbonylating agent. Phosgene and its derivatives, such as bis(trichloromethyl) carbonate (triphosgene) and methyl chloroformate, were common choices.

Conceptual Workflow of Early Phosgene-Based Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions Serine L-Serine Reaction Cyclization Reaction Serine->Reaction Reacts with Phosgene_deriv Phosgene Derivative (e.g., Bis(trichloromethyl) carbonate) Phosgene_deriv->Reaction Carbonylating agent Solvent Organic Solvent (e.g., Dioxane, CH2Cl2) Solvent->Reaction In Base Base (e.g., NaOH) Base->Reaction Presence of Product 2-Oxo-1,3-oxazolidine-4-carboxylic acid (Low Yield) Reaction->Product caption Early Synthesis via Phosgene Derivatives

Caption: Early synthetic routes were often characterized by the use of hazardous reagents and resulted in low product yields.

These methods, while chemically logical, presented significant challenges for scale-up and were not ideal for industrial production due to the toxicity of the reagents and the generation of hazardous byproducts.

B. Modern, High-Yield, and Sustainable Approaches

Recognizing the limitations of earlier methods, significant research has focused on developing more efficient and environmentally friendly synthetic routes. A notable advancement is a method that utilizes serine methyl ester hydrochloride and S,S'-dimethyl dithiocarbonate in water[1]. This approach avoids the use of harsh organic solvents and toxic phosgene derivatives, aligning with the principles of green chemistry.

This modern synthesis proceeds in two main steps:

  • Reaction with S,S'-dimethyl dithiocarbonate: The amino group of the serine derivative reacts with S,S'-dimethyl dithiocarbonate in an aqueous medium.

  • Hydrolysis: The resulting intermediate undergoes hydrolysis under alkaline conditions to yield the final product.

This method boasts a significantly higher product yield of over 86%, making it a much more viable option for large-scale production[1].

Protocol: High-Yield Synthesis of (S)-2-Oxo-1,3-oxazolidine-4-carboxylic Acid [1]

Materials:

  • L-serine methyl ester hydrochloride

  • S,S'-dimethyl dithiocarbonate

  • Water (H₂O)

  • Sodium hydroxide (NaOH) or other suitable base

  • Inert gas (e.g., Nitrogen or Argon)

  • Anhydrous magnesium sulfate

  • Chromatography purification setup

Procedure:

  • Step 1: Reaction in Aqueous Medium

    • Under an inert gas atmosphere, dissolve L-serine methyl ester hydrochloride in water.

    • Add S,S'-dimethyl dithiocarbonate to the solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by appropriate analytical techniques (e.g., TLC, LC-MS).

  • Step 2: Hydrolysis

    • Once the initial reaction is complete, add a solution of sodium hydroxide to the reaction mixture to induce hydrolysis.

    • Continue stirring until the hydrolysis is complete.

  • Work-up and Purification

    • After the reaction is finished, dry the aqueous solution with anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product via chromatography to obtain the final (S)-2-oxo-1,3-oxazolidine-4-carboxylic acid.

Comparison of Synthetic Methodologies

FeatureEarly Phosgene-Based Method[1]Modern Dithiocarbonate Method[1]
Starting Material L-SerineL-Serine methyl ester hydrochloride
Carbonylating Agent Bis(trichloromethyl) carbonateS,S'-dimethyl dithiocarbonate
Solvent Organic (Dioxane, CH₂Cl₂, etc.)Water
Yield ~8.5%>86%
Safety & Environment Hazardous reagents, organic wasteEnvironmentally friendly, high safety

Logical Flow of the Modern, High-Yield Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions Serine_ester L-Serine Methyl Ester HCl Intermediate Intermediate Compound Serine_ester->Intermediate Reacts with Dithiocarbonate S,S'-Dimethyl Dithiocarbonate Dithiocarbonate->Intermediate In Solvent Water Solvent->Intermediate In Inert_atm Inert Atmosphere Inert_atm->Intermediate Under Hydrolysis Alkaline Hydrolysis Intermediate->Hydrolysis Product (S)-2-Oxo-1,3-oxazolidine-4-carboxylic acid (High Yield) Hydrolysis->Product caption Modern, High-Yield Aqueous Synthesis

Caption: A greener and more efficient synthetic pathway using water as a solvent.

III. A Versatile Tool in Drug Discovery and Development

The significance of 2-oxo-1,3-oxazolidine-4-carboxylic acid and its derivatives lies in their broad applicability in medicinal chemistry, primarily as crucial intermediates for synthesizing a range of pharmaceuticals.

A. The Oxazolidinone Antibiotics

The most prominent application of chiral oxazolidinone scaffolds is in the development of a novel class of antibiotics. These synthetic antibacterial agents are particularly effective against multidrug-resistant Gram-positive bacteria. The oxazolidinone core is a key pharmacophore that binds to the bacterial ribosome, inhibiting protein synthesis at a very early stage.

While the synthesis of many oxazolidinone antibiotics like Linezolid and Eperezolid often starts from different chiral precursors, the underlying principle of utilizing a chiral 5-substituted oxazolidinone is central. The synthetic strategies for these drugs often involve the construction of the oxazolidinone ring as a key step, and the knowledge gained from the synthesis of simpler derivatives like 2-oxo-1,3-oxazolidine-4-carboxylic acid has been instrumental.

B. Anticoagulant Agents: The Case of Rivaroxaban

The oxazolidinone structure is also a key feature of the widely used oral anticoagulant Rivaroxaban . Rivaroxaban is a direct Factor Xa inhibitor, and its molecular structure incorporates a (5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl moiety[2]. The synthesis of Rivaroxaban involves the preparation of this key oxazolidinone intermediate, highlighting the importance of efficient and stereocontrolled methods for constructing this ring system[3][4][5][6].

C. Constrained Peptidomimetics

The rigid structure of 2-oxo-1,3-oxazolidine-4-carboxylic acid makes it an excellent tool for creating constrained peptidomimetics. By incorporating this moiety into a peptide sequence, researchers can induce specific conformations, which can lead to enhanced biological activity, selectivity, and metabolic stability. This is particularly useful in the design of peptide-based drugs where maintaining a specific three-dimensional structure is crucial for binding to a biological target.

IV. Conclusion: An Enduring Legacy in Chemical Synthesis

From its origins in early, challenging synthetic chemistry to its current status as a readily accessible and highly valuable chiral building block, the story of 2-oxo-1,3-oxazolidine-4-carboxylic acid is a testament to the progress of organic synthesis. Its history underscores the continuous drive for efficiency, safety, and sustainability in chemical manufacturing. For researchers and drug development professionals, this versatile molecule remains a cornerstone of innovation, enabling the creation of novel therapeutics with improved efficacy and safety profiles. The ongoing exploration of new synthetic routes and applications ensures that 2-oxo-1,3-oxazolidine-4-carboxylic acid will continue to be a molecule of significant interest and impact in the years to come.

References

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  • Revolutionary phosgene-free synthesis of α-amino acid N-carboxyanhydrides using diphenyl carbonate based on activation of α-amino acids by converting into imidazolium salts. ResearchGate. [Link]

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The Strategic deployment of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a cornerstone of efficient medicinal chemistry. Among these, the 2-oxo-1,3-oxazolidine-4-carboxylic acid core has emerged as a versatile and powerful building block. Its inherent chirality, conformational rigidity, and synthetic tractability have propelled its application across diverse therapeutic areas, most notably in the development of novel antibacterial agents. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, aiming to provide a deep understanding of the potential applications of this remarkable scaffold. We will delve into its fundamental properties, explore its strategic incorporation into drug candidates, provide detailed experimental methodologies, and offer insights into the causality behind key experimental choices, thereby equipping you with the knowledge to effectively leverage this scaffold in your own research endeavors.

Physicochemical and Stereochemical Landscape

2-Oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a carboxylic acid functional group at the 4-position.[1] The stereochemistry at the C4 position is a critical determinant of its biological activity and its utility as a chiral building block. The commercially available forms are typically the (4R) or (4S)-enantiomers, derived from D-serine and L-serine, respectively.

PropertyValueReference
Molecular FormulaC4H5NO4[2]
Molecular Weight131.09 g/mol [2]
Melting Point~125 °C[2]
XLogP3-AA-0.7[3]
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count4[3]

The rigid oxazolidinone ring imposes significant conformational constraints on the molecule, a feature that is highly desirable in drug design for reducing entropic penalties upon binding to a target and for improving selectivity.

The Oxazolidinone Core in Antibacterial Drug Discovery: A Paradigm of Success

The most profound impact of the 2-oxo-1,3-oxazolidine scaffold has been in the field of antibacterial research, leading to the development of a new class of antibiotics known as the oxazolidinones. These synthetic agents are particularly effective against a broad spectrum of multidrug-resistant Gram-positive bacteria.

Mechanism of Action: A Unique Inhibition of Bacterial Protein Synthesis

Oxazolidinones exhibit a novel mechanism of action that distinguishes them from other classes of antibiotics. They are protein synthesis inhibitors that act at a very early stage of translation.[4][5] Specifically, they bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[5] This binding event prevents the formation of the initiation complex, a crucial step involving the association of the 30S and 50S ribosomal subunits with mRNA and fMet-tRNA.[4] By blocking this initial step, oxazolidinones effectively halt the production of bacterial proteins, leading to a bacteriostatic effect.[1]

cluster_ribosome Bacterial Ribosome 50S 50S Initiation_Complex 70S Initiation Complex (Functional) 50S->Initiation_Complex No_Complex No Functional Initiation Complex 50S->No_Complex 30S 30S mRNA mRNA 30S->mRNA binds 30S->No_Complex mRNA->Initiation_Complex forms Oxazolidinone Oxazolidinone Oxazolidinone->50S binds to Peptidyl Transferase Center Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis No_Protein_Synthesis Protein Synthesis Blocked No_Complex->No_Protein_Synthesis

Mechanism of Action of Oxazolidinone Antibiotics.
Prominent Oxazolidinone Drugs and Clinical Candidates

The success of this scaffold is exemplified by the FDA-approved drug Linezolid (Zyvox), the first member of this class to enter clinical use.[6] It has become a crucial therapeutic option for treating severe infections caused by methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[6][7]

Following the success of linezolid, second-generation oxazolidinones have been developed with improved potency and safety profiles. Tedizolid (Sivextro) is another FDA-approved oxazolidinone with enhanced activity against linezolid-resistant strains.[1] Other notable candidates that have entered clinical trials include Radezolid , and Contezolid .[8]

Drug/CandidateKey FeaturesDevelopment Stage
Linezolid First-in-class, effective against MRSA and VRE.[6]Marketed
Tedizolid Second-generation, enhanced potency.[1]Marketed
Radezolid In clinical development.Clinical Trials
Contezolid Novel oxazolidinone with potential anti-inflammatory properties.[8]Clinical Trials
Antibacterial Activity of Novel Oxazolidinone Derivatives

The versatility of the 2-oxo-1,3-oxazolidine-4-carboxylic acid scaffold allows for extensive chemical modification to optimize antibacterial activity. The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of a novel oxazolidinone derivative, LCB01-0648, against various Gram-positive bacteria, demonstrating the potential for developing highly potent next-generation antibiotics.[1]

Organism (No. of Strains)LCB01-0648 MIC (mg/L)Linezolid MIC (mg/L)
Staphylococcus aureus (200)0.125-10.5-4
Methicillin-Resistant S. aureus (MRSA) (100)0.25-11-4
Enterococcus faecalis (100)0.25-11-4
Enterococcus faecium (100)0.25-11-4
Streptococcus pneumoniae (110)≤0.06-0.50.25-2

A Versatile Chiral Building Block in Peptidomimetics and Asymmetric Synthesis

Beyond its role in antibacterials, 2-oxo-1,3-oxazolidine-4-carboxylic acid serves as a valuable tool in other areas of drug discovery, primarily as a constrained amino acid analog in peptidomimetics and as a chiral auxiliary in asymmetric synthesis.

Constrained Amino Acid for Peptidomimetics

The incorporation of conformationally restricted amino acid mimics into peptides is a widely used strategy to enhance their metabolic stability, receptor affinity, and selectivity. The rigid 2-oxo-1,3-oxazolidine-4-carboxylic acid can be used as a pseudo-proline to enforce specific backbone conformations in peptides.[9][10] This can lead to the design of peptidomimetics with improved pharmacological properties. For instance, its incorporation can favor an all-trans conformation in the peptide backbone, which can be crucial for biological activity.[9]

Peptide Flexible Peptide Chain Oxazolidinone 2-Oxo-1,3-oxazolidine- 4-carboxylic acid Peptide->Oxazolidinone incorporation Constrained_Peptide Conformationally Constrained Peptide Oxazolidinone->Constrained_Peptide Properties Improved Stability Enhanced Affinity Increased Selectivity Constrained_Peptide->Properties

Application as a Constrained Amino Acid Analog.
Chiral Auxiliary in Asymmetric Synthesis

The inherent chirality of 2-oxo-1,3-oxazolidine-4-carboxylic acid makes it a valuable chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product. While the Evans' oxazolidinones are more commonly used for this purpose, derivatives of 2-oxo-1,3-oxazolidine-4-carboxylic acid can also be employed to control stereochemistry in various chemical transformations.

Experimental Protocols: Synthesis of (4S)-2-Oxo-1,3-oxazolidine-4-carboxylic Acid

The synthesis of 2-oxo-1,3-oxazolidine-4-carboxylic acid is typically achieved from the corresponding amino acid, serine. The following protocol is a representative method for the synthesis of the (4S)-enantiomer from L-serine, adapted from a patented high-yield procedure.[11]

Materials:

  • L-serine methyl ester hydrochloride

  • S,S'-dimethyl dithiocarbonate

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO4)

  • Water (deionized)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

Step 1: Reaction with S,S'-dimethyl dithiocarbonate

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert gas atmosphere, dissolve L-serine methyl ester hydrochloride (1 equivalent) in water.

  • To this solution, add S,S'-dimethyl dithiocarbonate (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

Step 2: Hydrolysis

  • To the reaction mixture from Step 1, add a 1M solution of sodium hydroxide (NaOH) to achieve alkaline conditions (pH > 10).

  • Stir the mixture at room temperature for 12-16 hours to facilitate hydrolysis.

Step 3: Work-up and Purification

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid as a white solid. The reported yield for this method is over 86%.[11]

Start L-Serine Methyl Ester HCl Step1 Step 1: Reaction with S,S'-dimethyl dithiocarbonate in Water Start->Step1 Intermediate Intermediate (Thionocarbamate derivative) Step1->Intermediate Step2 Step 2: Alkaline Hydrolysis Intermediate->Step2 Purification Work-up and Purification Step2->Purification Product (4S)-2-Oxo-1,3-oxazolidine- 4-carboxylic acid Purification->Product

Synthetic Workflow for (4S)-2-Oxo-1,3-oxazolidine-4-carboxylic Acid.

Conclusion and Future Perspectives

2-Oxo-1,3-oxazolidine-4-carboxylic acid has firmly established itself as a privileged scaffold in drug discovery. Its resounding success in the development of oxazolidinone antibacterials has provided a critical line of defense against multidrug-resistant Gram-positive pathogens. Beyond this, its utility as a constrained amino acid analog and a chiral building block continues to be explored, promising further innovations in the design of novel therapeutics. The synthetic accessibility and the potential for diverse chemical modifications ensure that this scaffold will remain a valuable asset in the medicinal chemist's toolbox for the foreseeable future. As our understanding of disease biology deepens, it is highly probable that new applications for this versatile core will be uncovered, further solidifying its importance in the quest for new medicines.

References

  • Kim, Y., et al. (2016). In Vitro Activities of LCB01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy, 60(6), 3638-3645. [Link]

  • Swaney, S. M., et al. (1998). Mechanism of action of the oxazolidinone antibacterial agents. Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255.
  • Livermore, D. M. (2003). The oxazolidinones: a new class of synthetic antimicrobial agents. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii9-ii21.
  • Ford, C. W., et al. (2001). The discovery of linezolid, the first oxazolidinone antibacterial agent.
  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International journal of antimicrobial agents, 23(2), 113-119.
  • Gentilucci, L., et al. (2011). Synthesis of Constrained Peptidomimetics Containing 2‐Oxo‐1,3‐oxazolidine‐4‐carboxylic Acids. European Journal of Organic Chemistry, 2011(20-21), 3765-3772.
  • Hutchinson, D. K. (2003). Oxazolidinone antibacterial agents: a critical review. Current topics in medicinal chemistry, 3(9), 1021-1042.
  • Renslo, A. R., & Gordeev, M. F. (2006). Recent developments in the identification of novel oxazolidinone antibacterial agents. Bioorganic & medicinal chemistry, 14(12), 4227-4240.
  • Mi, R., et al. (2023). Efficacy and safety of contezolid in the treatment of Gram-positive bacterial infections in patients with hematological malignancies: a retrospective study. European Journal of Clinical Microbiology & Infectious Diseases, 42(1), 77-84.
  • Gentilucci, L., et al. (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. European Journal of Organic Chemistry, 2011(20-21), 3765-3772. [Link]

  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Luppi, G., et al. (2003). Introduction of 4(S)-oxazolidineacetic acid, 2-oxo (D-Oxac) motif in a polypeptide chain: synthesis and conformational analysis. Organic & biomolecular chemistry, 1(2), 247-250.
  • Singh, G., et al. (2023). Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. Journal of Medicinal Chemistry, 66(20), 13860-13873.
  • De Luca, S., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters, 11(17), 7221-7226.
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  • Deshmukh, M. S., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS medicinal chemistry letters, 8(11), 1166-1171.
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Methodological & Application

Application Notes and Protocols for the Incorporation of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the successful incorporation of 2-Oxo-1,3-oxazolidine-4-carboxylic acid (Oca), a conformationally constrained serine mimetic, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). This document offers detailed protocols, discusses the chemical rationale behind methodological choices, and provides recommendations for optimal coupling, cleavage, and analysis of Oca-containing peptides. The protocols are designed for researchers, chemists, and drug development professionals seeking to leverage the unique structural properties of Oca to design novel peptidomimetics with enhanced biological activity and stability.

Introduction: The Significance of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid (Oca) in Peptidomimetic Design

The design of peptidomimetics, compounds that mimic the structure and function of natural peptides, is a cornerstone of modern drug discovery. A key strategy in this field is the introduction of conformational constraints into the peptide backbone to pre-organize the molecule into a bioactive conformation, thereby increasing receptor affinity, selectivity, and metabolic stability. 2-Oxo-1,3-oxazolidine-4-carboxylic acid (Oca) is a valuable building block in this context, serving as a rigid scaffold that mimics the geometry of a serine residue within a β-turn or other secondary structures.[1][2]

The oxazolidinone ring system effectively locks the backbone dihedral angles (φ, ψ), reducing the conformational flexibility of the peptide chain. This constraint can lead to a significant enhancement in biological potency and provides a powerful tool for probing structure-activity relationships (SAR). This guide details the principles and a robust protocol for incorporating Nα-Fmoc protected (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid (Fmoc-Oca-OH) into synthetic peptides.

Principles and Strategic Considerations

The incorporation of Fmoc-Oca-OH into a growing peptide chain follows the general principles of Fmoc/tBu SPPS.[3][4] However, its structure as a heterocyclic, secondary amine-derived building block presents specific challenges and requires careful consideration of the coupling methodology.

The Challenge of Steric Hindrance

Similar to other constrained or N-alkylated amino acids like hydroxyproline, Fmoc-Oca-OH exhibits significant steric hindrance around its carboxylic acid function.[5] This bulkiness can impede the approach of the activated carboxyl group to the resin-bound N-terminal amine, potentially leading to slow or incomplete coupling reactions. The selection of a highly efficient coupling reagent is therefore paramount to drive the reaction to completion and avoid the formation of deletion sequences.

Protecting Group Strategy

The standard Fmoc/tBu orthogonal protection strategy is fully compatible with the incorporation of Oca.[6] The Nα-amino group of the Oca monomer is protected with the base-labile Fmoc group, while side-chain protecting groups on other amino acids in the sequence (e.g., Boc, tBu, Trt) are acid-labile. The oxazolidinone ring itself is a stable carbamate and does not require additional protection. It is generally stable to the mild basic conditions of piperidine used for Fmoc removal and the acidic conditions of final cleavage.[2][7]

Alternative Strategy: In-Peptide Cyclization

An alternative method to introduce the Oca moiety is through the post-synthetic modification of a serine (Ser) or threonine (Thr) residue already incorporated into the peptide sequence. This can be achieved either on the solid support or in solution by treating a sulfonyl-protected peptide with reagents like bis(succinimidyl) carbonate (DSC) and a base such as diisopropylethylamine (DIPEA).[1][8] This approach avoids the direct coupling of the sterically hindered Oca monomer but requires additional synthetic steps and careful optimization of the cyclization reaction. It is important to note that under these conditions, Fmoc- or Boc-protected peptides are prone to dehydration rather than cyclization.[1][8]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a peptide containing an Oca residue using Fmoc-Oca-OH as the building block.

Materials and Reagents
  • Resin: Fmoc-Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acid).

  • Amino Acids: High-purity, Fmoc-protected amino acids with standard acid-labile side-chain protecting groups (e.g., Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, etc.).

  • (4S)-Fmoc-2-oxo-1,3-oxazolidine-4-carboxylic acid (Fmoc-Oca-OH): Available from various chemical suppliers.[1][8][9]

  • Coupling Reagents:

    • Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[10][11]

    • Alternative: DIC (N,N'-Diisopropylcarbodiimide) / OxymaPure®.[3][12]

  • Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine.

  • Solvents: High-purity, peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA, 82.5%), Water (5%), Phenol (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT, 2.5%).

  • Precipitation Solvent: Cold Diethyl ether.

  • Analytical Reagents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), TFA (HPLC grade).

Workflow Overview

The overall workflow for incorporating Fmoc-Oca-OH follows the standard cycles of Fmoc-SPPS, with special attention paid to the coupling step of the Oca residue.

SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 DMF/DCM Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Standard AA or Fmoc-Oca-OH) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat_Cycle Repeat Cycle (n-1) times Wash2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Final cycle Final_Wash Final Wash (DMF, DCM, IPA) Final_Deprotection->Final_Wash Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis End End: Lyophilized Peptide Analysis->End

Figure 1: General workflow for Fmoc solid-phase peptide synthesis incorporating an Oca residue.

Step-by-Step Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale.

  • Resin Swelling:

    • Place the resin (e.g., 167 mg of Rink Amide resin, 0.6 mmol/g loading) in a reaction vessel.

    • Swell the resin in DMF (3-5 mL) for 30-60 minutes with gentle agitation.

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF (3 mL) to the resin. Agitate for 3 minutes.

    • Drain and add a fresh portion of 20% piperidine in DMF (3 mL). Agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 3 mL) and DCM (3 x 3 mL).

  • Standard Amino Acid Coupling (Preceding Oca):

    • In a separate vial, pre-activate the first Fmoc-amino acid (0.4 mmol, 4 eq.) with HATU (0.38 mmol, 3.8 eq.) and DIPEA (0.8 mmol, 8 eq.) in DMF (~2 mL) for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 30-60 minutes at room temperature.

    • Monitor coupling completion using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a recoupling.[5]

    • Once coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 x 3 mL) and DCM (3 x 3 mL).

    • Repeat steps 2 and 3 for each standard amino acid in the sequence.

  • Incorporation of Fmoc-Oca-OH (The Critical Step):

    • Perform the Fmoc deprotection of the N-terminal amino acid on the resin as described in step 2.

    • Pre-activation: In a separate vial, dissolve Fmoc-Oca-OH (0.5 mmol, 5 eq.), HATU (0.48 mmol, 4.8 eq.), and DIPEA (1.0 mmol, 10 eq.) in a minimal volume of DMF (~2.5 mL). Allow to pre-activate for 2-5 minutes. The use of higher equivalents is recommended due to steric hindrance.[5][12]

    • Coupling: Add the activated Fmoc-Oca-OH solution to the resin.

    • Reaction Time: Agitate the reaction mixture for 2-4 hours at room temperature. Due to its hindered nature, Oca requires a significantly longer coupling time than standard amino acids.

    • Monitoring: Perform a Kaiser test after 2 hours. If the test is still positive, allow the reaction to proceed longer or consider a double coupling. A negative (yellow) or pale blue result indicates successful coupling.

    • Washing: Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5 x 3 mL) and DCM (3 x 3 mL) to remove all excess reagents.

  • Chain Elongation (Post-Oca):

    • Continue elongating the peptide chain by repeating the deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the peptide-resin thoroughly with DMF (3 x 3 mL), DCM (3 x 3 mL), and finally with IPA (3 x 3 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

    • Add the cleavage cocktail (e.g., Reagent K, ~5-10 mL) to the dry resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a centrifuge tube.

    • Rinse the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture (e.g., 3000 rpm for 5 minutes), decant the ether, and repeat the ether wash twice to remove scavengers.

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen.

Summary of Recommended Coupling Conditions

The choice of coupling reagent is critical for the successful incorporation of Fmoc-Oca-OH. Uronium/aminium salt-based reagents are highly recommended over carbodiimides for this sterically hindered residue.

Coupling Reagent Reagent Type Recommended Equivalents (AA:Activator:Base) Typical Coupling Time Key Advantages/Considerations Reference(s)
HATU / HCTU Uronium/Aminium Salt1 : 0.95 : 2 (relative to AA)2 - 4 hoursHighly Recommended. High reactivity, effective for hindered couplings, low racemization potential.[10][11][12]
PyBOP Phosphonium Salt1 : 1 : 2 (relative to AA)2 - 4 hoursVery effective, but produces a carcinogenic byproduct (HMPA). Use with caution.[10]
DIC / OxymaPure® Carbodiimide / Additive1 : 1 : 0 (relative to AA)4 - 8 hoursCost-effective, good for minimizing side reactions like guanidinylation. May require longer reaction times.[12][13]

Analysis and Characterization

Purification

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A typical gradient of 5% to 95% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 30-60 minutes is generally effective.

Characterization

The identity and purity of the final Oca-containing peptide should be confirmed by:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the correct molecular weight of the desired product.

  • Analytical RP-HPLC: To assess the purity of the lyophilized peptide.

Troubleshooting and Scientific Rationale

  • Problem: Incomplete coupling of Fmoc-Oca-OH (positive Kaiser test).

    • Cause: Insufficient activation, short coupling time, or steric hindrance.

    • Solution & Rationale:

      • Extend Reaction Time: Allow the coupling to proceed for an additional 1-2 hours. Sterically hindered residues require more time for the reaction to reach completion.

      • Perform a Double Coupling: After the initial coupling and washing, repeat the entire coupling step (Step 4) with a fresh solution of activated Fmoc-Oca-OH. This ensures that any unreacted sites are acylated.

      • Use a More Potent Activator: If using DIC/Oxyma, switching to HATU or HCTU is strongly advised. These reagents form more reactive OAt/OBt esters, which are more effective at overcoming the energy barrier associated with sterically demanding couplings.[10]

  • Problem: Low final yield of the desired peptide.

    • Cause: Could be due to incomplete coupling at the Oca step, leading to truncated sequences, or loss during purification.

    • Solution & Rationale:

      • Optimize Oca Coupling: Ensure the Kaiser test is completely negative after the Oca coupling step before proceeding. The purity of the crude product, as assessed by LC-MS, will reveal if deletion sequences are the primary issue.

      • Broaden HPLC Fractions: During purification, collect broader fractions around the main peak and analyze them by MS to avoid discarding the product.

Conclusion

The incorporation of 2-Oxo-1,3-oxazolidine-4-carboxylic acid into peptides is a powerful strategy for creating conformationally constrained peptidomimetics. While the steric hindrance of the Fmoc-Oca-OH building block presents a synthetic challenge, it can be overcome through the use of potent coupling reagents like HATU, extended reaction times, and careful monitoring of the reaction progress. The detailed protocols and strategic considerations outlined in these application notes provide a robust framework for researchers to successfully synthesize Oca-containing peptides, enabling the exploration of novel and potent therapeutic candidates.

References

  • Albericio, F., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(31), 3072-3075.
  • BenchChem. (2025). A Comparative Study of Coupling Reagents for the Synthesis of Fmoc-L-Dap(Pentynoyl)-OH.
  • BenchChem. (2025). Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences.
  • BOC Sciences. (2024). Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences Technical Articles.
  • Gentilucci, L., et al. (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. Chemistry - A European Journal, 17(42), 11884-11891.
  • BenchChem. (2025). Application Notes and Protocols for Coupling Fmoc-HoPro-OH in Solid-Phase Peptide Synthesis.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Mitina, E. F., et al. (2010). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. Journal of Peptide Science, 16(8), 438-444.
  • Progenta. (2024). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. Retrieved from [Link]

  • Coin, I., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(5), 364-369.
  • ResearchGate. (2014). What is the best protocol for Oxazolidine synthesis on resin?. Retrieved from [Link]

  • ResearchGate. (2019). Stability of DMB-Ala-OH in 20 % piperidine in DMF (1: Side reaction). Retrieved from [Link]

  • ResearchGate. (2018). How long a peptide synthesis reagents stable?. Retrieved from [Link]

  • De la Torre, B. G., & Albericio, F. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7013-7024.
  • Góngora-Benítez, M., et al. (2014). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Bio-protocol, 4(18), e1235.

Sources

Application Note: Engineering Bioactive Peptides with 2-Oxo-1,3-oxazolidine-4-carboxylic Acid (Oic) to Induce Stable β-Turn Conformations

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of β-Turns in Peptide Bioactivity

In the landscape of therapeutic peptide development, controlling conformational flexibility is a paramount challenge. Linear peptides often exist as an ensemble of rapidly interconverting conformers in solution, a characteristic that can lead to reduced receptor affinity and susceptibility to proteolytic degradation. The bioactive conformation, the specific three-dimensional structure a peptide adopts upon binding to its biological target, is often a minor species in this conformational equilibrium. A crucial strategy to enhance peptide potency and stability is to pre-organize the peptide into its bioactive shape.

β-turns are one of the most common secondary structural motifs in proteins and peptides, enabling a reversal in the direction of the polypeptide chain.[1] These structures are frequently found in the recognition loops of hormones, neurotransmitters, and enzyme inhibitors, playing a pivotal role in molecular recognition events. By inducing and stabilizing a β-turn at a specific position within a peptide sequence, it is possible to mimic the bioactive conformation, thereby increasing binding affinity and improving pharmacokinetic properties.

This application note provides a detailed guide to using 2-oxo-1,3-oxazolidine-4-carboxylic acid (Oic), a constrained cyclic amino acid analogue, as a powerful tool to induce stable β-turns in synthetic peptides. We will explore the underlying mechanism, provide detailed protocols for synthesis and structural verification, and discuss the impact on bioactivity.

The Turn Inducer: 2-Oxo-1,3-oxazolidine-4-carboxylic Acid (Oic)

2-Oxo-1,3-oxazolidine-4-carboxylic acid is a chiral, non-proteinogenic amino acid derivative that serves as a highly effective β-turn mimic.[2] Its rigid, bicyclic-like structure, when incorporated into a peptide backbone, severely restricts the available conformational space, forcing the peptide chain to adopt a well-defined turn.

Mechanism of β-Turn Induction

The efficacy of Oic as a β-turn inducer stems from the conformational constraints imposed by its oxazolidinone ring. The five-membered ring locks the backbone dihedral angle phi (φ) to a narrow range, typically around -60° to -80°, which is characteristic of the i+1 position of type I and type II β-turns. This rigid structure effectively acts as a template, directing the subsequent amino acid residues into a turn conformation. The chirality of the Oic building block—(4S) or (4R)—is critical in dictating the specific type of β-turn induced.[3]

The diagram below illustrates how the rigid Oic scaffold forces a turn in the peptide backbone.

G cluster_peptide Peptide Backbone cluster_legend Legend N1 N-term Oic Oic N1->Oic φ constrained AA2 AAi+2 Oic->AA2 ψ constrained AA3 AAi+3 AA2->AA3 C1 C-term AA3->C1 L1 Peptide Termini L2 Oic Residue L3 Flanking Residues

Caption: Mechanism of Oic-induced β-turn.

Synthesis of Oic-Containing Peptides

The incorporation of Fmoc-protected Oic into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols. Both (4S)- and (4R)-Fmoc-Oic-OH are commercially available or can be synthesized from L- or D-serine, respectively.[4] A general protocol using Fmoc/tBu chemistry is provided below.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (for C-terminal amide) or 2-chlorotrityl chloride resin (for C-terminal acid).

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protection (e.g., tBu, Boc, Trt).

  • Oic Building Block: Fmoc-(4S)-Oic-OH or Fmoc-(4R)-Oic-OH.

  • Solvents: High-purity N,N-dimethylformamide (DMF), dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[5]

  • Base: N,N-diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% H₂O.

  • Washing Solvents: Methanol (MeOH), Diethyl ether (cold).

Protocol: Solid-Phase Synthesis of an Oic-Containing Peptide

This protocol describes a manual synthesis on a 0.1 mmol scale.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain.

    • Repeat with a fresh portion of 20% piperidine for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Standard Residues):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 45-60 minutes.

    • Wash the resin with DMF (5-7 times).

    • Self-Validation: Perform a Kaiser test to confirm complete coupling (ninhydrin negative).

  • Fmoc-Oic-OH Coupling:

    • Due to the potential for steric hindrance, a more potent coupling reagent like HATU is recommended.

    • Pre-activate Fmoc-Oic-OH (2 eq.) with HATU (1.9 eq.) and DIPEA (4 eq.) in DMF for 5 minutes.

    • Add the activated solution to the resin.

    • Causality: A longer coupling time is advised to ensure complete reaction. Agitate for 2-4 hours.

    • Wash thoroughly with DMF (5-7 times).

    • Self-Validation: A Kaiser test is critical after this step. If the test is positive, a second coupling (recoupling) should be performed.

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent Oic residues) until the full peptide sequence is assembled.

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol resin) to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product should be confirmed by mass spectrometry (e.g., MALDI-TOF or LC-MS) and analytical HPLC.[6]

Sources

Application Notes and Protocols for the Synthesis of Novel Antibacterial Agents from 2-Oxo-1,3-oxazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazolidinone Core as a Privileged Scaffold in Antibacterial Drug Discovery

The relentless rise of multidrug-resistant bacteria presents a formidable challenge to global health. In this ongoing battle, the oxazolidinone class of antibiotics has emerged as a crucial line of defense, particularly against resilient Gram-positive pathogens.[1][2] Linezolid, the vanguard of this synthetic class, validated a novel mechanism of action: the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit.[1][3][4][5] This unique mode of action circumvents cross-resistance with other protein synthesis inhibitors, making oxazolidinones indispensable in the clinical setting.[1][3]

This document provides a comprehensive guide for the synthesis of novel antibacterial agents, leveraging 2-Oxo-1,3-oxazolidine-4-carboxylic acid as a versatile chiral starting material. We will delve into the strategic chemical transformations required to elaborate this core structure into potent antibacterial candidates, supported by mechanistic insights and detailed experimental protocols.

Strategic Rationale: From a Chiral Building Block to a Potent Antibiotic

The selection of 2-Oxo-1,3-oxazolidine-4-carboxylic acid as the starting scaffold is predicated on its inherent structural features that are amenable to the construction of pharmacologically active oxazolidinones. The stereochemistry at the C4 position is crucial for biological activity, and employing an enantiomerically pure starting material such as (4S)- or (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid ensures the stereospecific synthesis of the final compounds.[6][7]

Our synthetic strategy focuses on the key structural motifs essential for the antibacterial efficacy of oxazolidinones, as established through extensive structure-activity relationship (SAR) studies[8][9][10][11]:

  • The N-Aryl Moiety: An N-substituted phenyl ring, often with fluorine and a morpholine substituent, is a common feature of potent oxazolidinones like Linezolid. This moiety is critical for binding to the ribosomal target.

  • The C5 Side Chain: The substituent at the C5 position of the oxazolidinone ring significantly influences the compound's potency and pharmacokinetic properties. An acetamidomethyl group is a well-established pharmacophore in this position.

The following sections will detail a proposed synthetic workflow to transform 2-Oxo-1,3-oxazolidine-4-carboxylic acid into a key intermediate that can be further elaborated to generate diverse oxazolidinone antibacterial agents.

Synthetic Workflow: A Step-by-Step Protocol

The overall synthetic strategy involves the transformation of the carboxylic acid functionality of the starting material into a suitable group for the introduction of the essential C5 side chain, followed by N-arylation.

Synthetic Workflow A 2-Oxo-1,3-oxazolidine- 4-carboxylic acid B Intermediate 1: (2-Oxo-oxazolidin-4-yl)methanol A->B Reduction C Intermediate 2: 4-(Azidomethyl)-1,3-oxazolidin-2-one B->C Azidation D Intermediate 3: 4-(Aminomethyl)-1,3-oxazolidin-2-one C->D Reduction E Intermediate 4: N-((2-Oxooxazolidin-4-yl)methyl)acetamide D->E Acetylation F Final Product: N-Aryl Oxazolidinone Antibiotic E->F N-Arylation

Caption: Proposed synthetic pathway from 2-Oxo-1,3-oxazolidine-4-carboxylic acid to a final N-aryl oxazolidinone antibiotic.

Protocol 1: Reduction of 2-Oxo-1,3-oxazolidine-4-carboxylic acid

Objective: To reduce the carboxylic acid to a primary alcohol, a key functional group for further manipulation.

Materials:

  • (4S)-2-Oxo-1,3-oxazolidine-4-carboxylic acid

  • Borane-tetrahydrofuran complex (BH3·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4S)-2-Oxo-1,3-oxazolidine-4-carboxylic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (1. M in THF, 1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield (S)-(2-oxooxazolidin-4-yl)methanol.

Causality: Borane is a mild and selective reducing agent for carboxylic acids, minimizing the risk of reducing the cyclic carbamate. The use of anhydrous conditions is crucial to prevent the quenching of the borane reagent.

Protocol 2: Synthesis of 4-(Azidomethyl)-1,3-oxazolidin-2-one

Objective: To convert the primary alcohol to an azide, which is a versatile precursor to the amine.

Materials:

  • (S)-(2-Oxooxazolidin-4-yl)methanol

  • Diphenylphosphoryl azide (DPPA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Toluene

Procedure:

  • To a stirred solution of (S)-(2-oxooxazolidin-4-yl)methanol (1.0 eq) in anhydrous toluene, add DBU (1.5 eq) at room temperature.

  • Add DPPA (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-4-(azidomethyl)-1,3-oxazolidin-2-one.

Causality: The Mitsunobu-like reaction with DPPA provides a reliable method for the conversion of the alcohol to an azide with inversion of configuration if applicable, although in this case, the stereocenter is not at the reaction site. DBU acts as a non-nucleophilic base.

Protocol 3: Reduction of the Azide to the Primary Amine

Objective: To reduce the azide to the corresponding primary amine.

Materials:

  • (S)-4-(Azidomethyl)-1,3-oxazolidin-2-one

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H2)

Procedure:

  • Dissolve (S)-4-(azidomethyl)-1,3-oxazolidin-2-one (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (catalytic amount, e.g., 10 mol%) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain (S)-4-(aminomethyl)-1,3-oxazolidin-2-one.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to amines, with the primary by-product being nitrogen gas.

Protocol 4: Acetylation of the Primary Amine

Objective: To introduce the acetamido group, a key pharmacophore.

Materials:

  • (S)-4-(Aminomethyl)-1,3-oxazolidin-2-one

  • Acetic anhydride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Suspend (S)-4-(aminomethyl)-1,3-oxazolidin-2-one (1.0 eq) in DCM.

  • Add TEA (1.5 eq) to the suspension.

  • Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Recrystallize the crude product to obtain pure (S)-N-((2-oxooxazolidin-4-yl)methyl)acetamide.

Causality: Acetic anhydride is a readily available and effective acetylating agent. The base (TEA or pyridine) is necessary to neutralize the acetic acid by-product.

Protocol 5: N-Arylation to Synthesize the Final Antibiotic

Objective: To introduce the N-aryl group, completing the synthesis of a Linezolid-like compound.

Materials:

  • (S)-N-((2-Oxooxazolidin-4-yl)methyl)acetamide

  • 3-Fluoro-4-morpholinoaniline

  • A suitable coupling strategy (e.g., Buchwald-Hartwig amination or nucleophilic aromatic substitution if an activated aryl halide is used). For a more direct approach analogous to some reported syntheses, one might consider starting with the appropriate N-aryl oxazolidinone core. However, to utilize our synthesized intermediate, an N-arylation step is necessary. A more practical approach, reflected in many literature syntheses, would be to introduce the N-aryl group earlier in the sequence. For the purpose of this guide, we will outline a general N-arylation concept. A more convergent synthesis is often preferred in practice.[12][13][14]

General Concept for N-Arylation: A more efficient synthetic route, as often reported, would involve the initial reaction of the desired aniline (e.g., 3-fluoro-4-morpholinoaniline) with an epoxide, followed by cyclization to form the N-arylated oxazolidinone core.[12][15] The C5 side chain is then elaborated.

For the purpose of illustrating the use of our intermediate, a hypothetical late-stage N-arylation could be envisioned, though it may be less efficient. This would involve activating the oxazolidinone nitrogen for coupling with an aryl partner.

A more practical application of our synthesized (S)-N-((2-oxooxazolidin-4-yl)methyl)acetamide would be as a reference standard or for further derivatization at the N3 position with various aryl groups to explore SAR.

Mechanism of Action: Halting Bacterial Protein Synthesis

Oxazolidinone antibiotics exert their bacteriostatic effect by inhibiting the initiation of protein synthesis.[1][4] They bind to the P-site of the 50S ribosomal subunit, preventing the formation of the initiation complex, which consists of the 30S and 50S ribosomal subunits, mRNA, and N-formylmethionyl-tRNA (fMet-tRNA).[3][5] This blockade of the first step in protein synthesis is a unique mechanism among clinically available antibiotics.[3]

Caption: Mechanism of action of oxazolidinone antibiotics, showing the inhibition of the 70S initiation complex formation.

Structure-Activity Relationship (SAR) and Biological Data

The antibacterial potency of oxazolidinones is highly dependent on their chemical structure. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for Linezolid against common Gram-positive pathogens. When synthesizing novel analogues, this data serves as a benchmark for evaluating their efficacy.

CompoundOrganismMIC (µg/mL)
Linezolid Staphylococcus aureus (MRSA)1-4
Enterococcus faecium (VRE)1-4
Streptococcus pneumoniae0.5-2
Bacillus subtilis0.5-2

Data is representative and can vary between specific strains.

Key SAR insights include:

  • A-Ring (Phenyl Ring): A 3-fluorophenyl group is generally optimal. The substituent at the 4-position is crucial, with morpholine being highly effective.[10]

  • B-Ring (Oxazolidinone Ring): The (S)-configuration at C5 is essential for activity.

  • C5 Side Chain: The acetamidomethyl group provides a good balance of potency and safety. However, modifications at this position have led to the development of second-generation oxazolidinones with improved properties.[8][9][16] For instance, replacing the carbonyl oxygen with a thiocarbonyl sulfur has been shown to enhance in vitro activity.[8][9][11]

Conclusion and Future Directions

2-Oxo-1,3-oxazolidine-4-carboxylic acid represents a valuable and versatile chiral starting material for the synthesis of novel oxazolidinone antibacterial agents. The protocols and strategic guidance provided herein offer a framework for researchers to explore the chemical space around this privileged scaffold. By leveraging established SAR data and the unique mechanism of action of this antibiotic class, the development of next-generation oxazolidinones with improved efficacy against resistant pathogens is an attainable and critical goal. Future work should focus on the synthesis of diverse analogues with modifications at the N-aryl moiety and the C5 side chain to enhance potency, broaden the spectrum of activity, and overcome emerging resistance mechanisms.

References

  • Bozdogan, B. & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119. [Link]

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

  • Buratovich, M. A. (2018). Oxazolidinone antibiotics. Research Starters: Academic Topic Overviews. [Link]

  • Al-Majid, A. M., et al. (2018). Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. Molecules, 23(11), 2822. [Link]

  • Kim, H. Y., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical & Pharmaceutical Bulletin, 49(4), 347-352. [Link]

  • Reddy, P. K., Mukkanti, K., & Rao, D. M. (2011). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 23(12), 5345-5349. [Link]

  • Kim, H. Y., et al. (2001). Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 1. Conversion of 5-Substituent on Oxazolidinone. Chemical & Pharmaceutical Bulletin, 49(4), 347-352. [Link]

  • Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337-5343. [Link]

  • Ulanova, D., et al. (2010). Antibacterial oxazolidinones: emerging structure–toxicity relationships. Expert Review of Anti-infective Therapy, 8(5), 575-587. [Link]

  • Lin, A. H., et al. (1997). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy, 41(10), 2122-2126. [Link]

  • PharmaXChange.info. (2011). Mechanism of Action of Oxazolidinones. [Link]

  • Kim, H. Y., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones. Chemical & Pharmaceutical Bulletin, 49(4), 353-360. [Link]

  • Reddy, P. K., et al. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of Chemical and Pharmaceutical Sciences, 3(3), 39-42. [Link]

  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]

  • Zhang, X., et al. (2009). An efficient and practical synthesis of antibacterial linezolid. Journal of Chemical Research, 2009(12), 739-740. [Link]

  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (2020).
  • Kumar, D. P., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(8), 835-840. [Link]

  • de la Torre, B. G., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 24(17), 3148. [Link]

  • Popiołek, Ł., Biernasiuk, A., & Malm, A. (2015). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(1), 1-10. [Link]

  • National Center for Biotechnology Information. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem Compound Database. [Link]

  • Baruah, S., et al. (2018). Synthesis, Characterization and Evaluation of Antimicrobial Properties of (R)-(-)-4-Phenyl-2 Oxazolidinone Based Azetidinones. Anti-Infective Agents, 16(3), 209-217. [Link]

Sources

Application Note: Fmoc-Protection of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of conformationally constrained non-canonical amino acids is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance the therapeutic properties of peptides, such as metabolic stability and receptor affinity. 2-Oxo-1,3-oxazolidine-4-carboxylic acid (Oxd), a cyclic carbamate derived from L-serine, serves as a rigid scaffold that can mimic or induce specific peptide secondary structures. To integrate this valuable building block into peptides using the prevalent Fmoc-based solid-phase peptide synthesis (SPPS), its secondary amine must be protected. This guide provides a comprehensive overview and a detailed protocol for the N-terminal protection of 2-oxo-1,3-oxazolidine-4-carboxylic acid using the 9-fluorenylmethyloxycarbonyl (Fmoc) group, yielding Fmoc-Oxd-OH for direct use in automated and manual peptide synthesis.

Introduction: The Rationale for Constrained Peptidomimetics

Native peptides often suffer from significant therapeutic limitations, including rapid enzymatic degradation and poor membrane permeability. The introduction of unnatural amino acids can profoundly alter these characteristics.[1] 2-Oxo-1,3-oxazolidine-4-carboxylic acid (Oxd) is a particularly noteworthy building block as it introduces a rigid cyclic constraint around the N-Cα bond, influencing the peptide backbone conformation. This moiety can be synthesized from serine residues within a peptide sequence or prepared as a standalone monomer for incorporation.[2][3]

The use of the Fmoc protecting group is central to modern SPPS.[4] Its base-lability allows for an orthogonal protection strategy with acid-labile side-chain protecting groups, enabling the synthesis of complex peptides under mild conditions.[5][6] Protecting the secondary amine of the Oxd ring with an Fmoc group is a mandatory step to prevent unwanted reactions during peptide coupling and to enable its sequential addition to a growing peptide chain.[6] This document details a robust protocol for this transformation, discusses the underlying chemical principles, and outlines its application in SPPS.

Chemistry and Mechanism of Fmoc Protection

The standard method for introducing the Fmoc group onto a primary or secondary amine involves an acylation reaction with a suitable Fmoc-donating reagent.[4] The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[7] The reaction typically proceeds under Schotten-Baumann conditions—a two-phase system, often aqueous sodium bicarbonate or sodium carbonate with an organic solvent like dioxane or tetrahydrofuran (THF).[1]

The mechanism involves the nucleophilic attack of the deprotonated amine on the electrophilic carbonyl carbon of the Fmoc reagent. The presence of a mild base is crucial to neutralize the hydrochloric acid (with Fmoc-Cl) or N-hydroxysuccinimide (with Fmoc-OSu) byproduct, driving the reaction to completion.[1]

Fmoc_Protection_Mechanism cluster_reactants Reactants cluster_process Reaction cluster_products Products Oxd 2-Oxo-1,3-oxazolidine-4-carboxylic acid (Oxd) Deprotonation Deprotonation of Oxd amine Oxd->Deprotonation FmocCl Fmoc-Cl Attack Nucleophilic Attack on Fmoc-Cl FmocCl->Attack Base Base (e.g., NaHCO₃) Base->Deprotonation Deprotonation->Attack Nucleophilic N⁻ Formation Formation of Fmoc-Oxd-OH Attack->Formation Intermediate FmocOxd Fmoc-Oxd-OH Formation->FmocOxd Salt Salt (e.g., NaCl + H₂O + CO₂) Formation->Salt

Caption: General mechanism for the Fmoc protection of Oxd.

Detailed Experimental Protocols

This section provides step-by-step protocols for the synthesis and purification of Fmoc-2-oxo-1,3-oxazolidine-4-carboxylic acid.

Materials and Reagents
ReagentFormulaMW ( g/mol )SupplierNotes
(L)-2-Oxo-1,3-oxazolidine-4-carboxylic acidC₄H₅NO₄131.09Sigma-Aldrich, etc.Starting material. Ensure dryness.[8]
Fmoc-ClC₁₅H₁₁ClO₂258.70VariousMoisture sensitive. Store in a desiccator.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01VariousReagent grade.
1,4-DioxaneC₄H₈O₂88.11VariousAnhydrous grade.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VariousHPLC grade for extraction.
HexanesC₆H₁₄86.18VariousHPLC grade for recrystallization.
Hydrochloric Acid (HCl)HCl36.46Various1 M aqueous solution for acidification.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04VariousFor drying organic layers.
Protocol: Fmoc Protection of Oxd

This protocol is based on standard Schotten-Baumann conditions, adapted for the specific substrate.

Fmoc_Protection_Workflow start Start dissolve_oxd 1. Dissolve Oxd (1.0 eq) in 10% aq. NaHCO₃ start->dissolve_oxd add_fmoc 3. Add Fmoc-Cl solution dropwise to Oxd solution at 0 °C dissolve_oxd->add_fmoc dissolve_fmoc 2. Dissolve Fmoc-Cl (1.05 eq) in 1,4-Dioxane dissolve_fmoc->add_fmoc react 4. Stir at 0 °C for 2h, then at room temp. overnight add_fmoc->react workup 5. Aqueous Work-up & Acidification react->workup extract 6. Extract with Ethyl Acetate workup->extract dry 7. Dry, Filter & Concentrate extract->dry purify 8. Purify by Recrystallization or Column Chromatography dry->purify end Fmoc-Oxd-OH purify->end

Caption: Workflow for the synthesis of Fmoc-Oxd-OH.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-oxo-1,3-oxazolidine-4-carboxylic acid (1.0 eq.) in a 10% aqueous solution of sodium bicarbonate (approx. 10 mL per gram of Oxd). Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Reagent Preparation: In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq.) in anhydrous 1,4-dioxane (approx. 5 mL per gram of Fmoc-Cl).

  • Reaction: Add the Fmoc-Cl solution dropwise to the stirring Oxd solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Incubation: Allow the reaction to stir at 0 °C for an additional 2 hours. Then, remove the ice bath and let the mixture stir at room temperature overnight (approx. 16 hours).

  • Work-up: Dilute the reaction mixture with water (20 mL). Perform a wash with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-Cl and byproducts like fluorenylmethanol. Discard the ether layers.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A white precipitate of the product should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude Fmoc-Oxd-OH can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel if necessary.[9]

Product Characterization and Validation

The identity and purity of the synthesized Fmoc-Oxd-OH must be rigorously confirmed.

Expected Analytical Data

While a specific published spectrum is not available, the expected data can be predicted based on the known structure.

Analysis TechniqueExpected Result
Appearance White to off-white solid
Molecular Formula C₁₉H₁₇NO₅[10]
Molecular Weight 339.34 g/mol [10]
Mass Spec (ESI-MS) Expected [M+H]⁺: 340.1; [M+Na]⁺: 362.1
¹H NMR (DMSO-d₆) Signals for fluorenyl group protons (~7.3-7.9 ppm), CH and CH₂ protons of the Fmoc linker (~4.2-4.5 ppm), and protons of the oxazolidinone ring (~4.0-4.6 ppm). A broad singlet for the carboxylic acid proton.
¹³C NMR (DMSO-d₆) Carbonyl signals for the carboxylic acid, oxazolidinone ring, and Fmoc carbamate. Aromatic signals for the fluorenyl group and aliphatic signals for the ring and linker carbons.
Purity (RP-HPLC) >95% purity is expected after purification.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Oxd-OH is directly applicable to standard Fmoc/tBu SPPS protocols.[11] It is treated as a non-canonical amino acid building block.

SPPS Coupling Protocol
  • Resin Preparation: Start with a pre-loaded resin (e.g., Wang or Rink Amide) or load the first amino acid according to standard procedures.[12] Swell the resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the N-terminal Fmoc group from the growing peptide chain.[13]

  • Activation and Coupling: In a separate vessel, pre-activate Fmoc-Oxd-OH (3-5 equivalents relative to resin loading) with a coupling agent like HBTU/DIPEA or HATU/DIPEA in DMF.[14] Add the activated solution to the deprotected peptide-resin.

  • Coupling Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for the subsequent amino acids in the desired peptide sequence.

SPPS_Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-Oxd-OH (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle

Sources

Application Notes and Protocols for Peptide Synthesis Utilizing 2-Oxo-1,3-oxazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of coupling strategies for the sterically hindered, conformationally constrained amino acid analogue, 2-Oxo-1,3-oxazolidine-4-carboxylic acid, in peptide synthesis. We will explore the inherent challenges associated with the acylation of this residue and present a comparative analysis of modern coupling reagents. Detailed, field-proven protocols for both solution-phase and solid-phase peptide synthesis (SPPS) are provided, with a focus on maximizing coupling efficiency while minimizing racemization. This document is intended to serve as a comprehensive resource for researchers incorporating this valuable building block into novel peptidomimetics and therapeutic peptides.

Introduction: The Significance of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid in Peptidomimetic Design

2-Oxo-1,3-oxazolidine-4-carboxylic acid is a conformationally restricted analogue of serine, where the side-chain hydroxyl and the backbone amide nitrogen are cyclized. This structural constraint imparts a number of desirable properties to peptides, including:

  • Enhanced proteolytic stability: The cyclic structure protects the peptide backbone from enzymatic degradation.

  • Receptor binding affinity: The fixed conformation can lead to a higher affinity and selectivity for biological targets.

  • Improved pharmacokinetic profiles: The increased stability can translate to longer in vivo half-lives.

These attributes make 2-oxo-1,3-oxazolidine-4-carboxylic acid a valuable building block in the design of novel therapeutics, including enzyme inhibitors and receptor agonists/antagonists. However, the successful incorporation of this residue into a peptide sequence is not without its challenges.

The Core Challenge: Steric Hindrance and Coupling Inefficiency

The primary obstacle in the utilization of 2-Oxo-1,3-oxazolidine-4-carboxylic acid is the steric hindrance presented by the oxazolidinone ring. This bulky moiety can significantly impede the approach of the incoming amine to the activated carboxyl group, leading to sluggish or incomplete coupling reactions. The use of standard coupling reagents and protocols may result in low yields, deletion sequences, and complex purification challenges. Therefore, a careful selection of the coupling methodology is paramount for a successful synthesis.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is a critical determinant of success when working with sterically hindered amino acids. Modern uronium/aminium and phosphonium salt-based reagents have largely superseded older methods due to their high reactivity and ability to minimize side reactions. Below is a comparative analysis of reagents recommended for the coupling of 2-Oxo-1,3-oxazolidine-4-carboxylic acid.

Coupling ReagentClassKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium SaltHigh reactivity, fast kinetics, low racemization. Especially effective for hindered couplings.[1][2]Higher cost. Can cause guanidinylation of the N-terminus if used in excess.[3]
HBTU Uronium/Aminium SaltGood reactivity, widely used, cost-effective.Less reactive than HATU, may require longer reaction times for hindered residues.[1]
COMU Uronium/Aminium SaltHigh reactivity comparable to HATU, improved solubility, and safer (non-explosive byproducts).[4]Relatively newer, may be less readily available than HATU/HBTU.
PyBOP Phosphonium SaltHigh coupling efficiency, no guanidinylation side reactions.Can be less effective than HATU for severely hindered couplings.
DIC/Oxyma Carbodiimide/AdditiveCost-effective, low racemization. Oxyma is a superior additive to HOBt.[5]Generally slower than uronium/aminium salt reagents.

Expert Recommendation: For the coupling of 2-Oxo-1,3-oxazolidine-4-carboxylic acid, HATU and COMU are the preferred reagents due to their superior reactivity in overcoming steric hindrance. While more costly, the investment often pays dividends in terms of higher yields, purity, and reduced synthesis time.

Mechanistic Overview of a Uronium Salt-Mediated Coupling

The following diagram illustrates the general mechanism of a HATU-mediated coupling reaction. The principles are analogous for other uronium/aminium salt reagents.

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid 2-Oxo-1,3-oxazolidine -4-carboxylic acid Active_Ester OAt-Active Ester (Highly Reactive) Carboxylic_Acid->Active_Ester Activation HATU HATU + Base (DIPEA) HATU->Active_Ester N_Terminus N-terminal Amine (Peptide Chain) Active_Ester->N_Terminus Coupling Peptide_Bond New Peptide Bond N_Terminus->Peptide_Bond Nucleophilic Attack

Caption: Mechanism of HATU-mediated peptide bond formation.

Detailed Experimental Protocols

The following protocols are designed to provide a robust starting point for the successful incorporation of 2-Oxo-1,3-oxazolidine-4-carboxylic acid. Optimization may be required based on the specific peptide sequence and instrumentation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol assumes a standard Fmoc/tBu strategy on a solid support (e.g., Rink Amide resin).

Workflow Overview:

SPPS_Workflow start Start: Resin with free N-terminus deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of 2-Oxo-1,3-oxazolidine-4-carboxylic acid (HATU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 capping Optional: Capping (Acetic Anhydride) wash2->capping end End: Elongated Peptide Chain capping->end

Caption: SPPS workflow for a single coupling cycle.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Coupling Solution Preparation (Pre-activation): In a separate vessel, dissolve 2-Oxo-1,3-oxazolidine-4-carboxylic acid (3 eq.), HATU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated coupling solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or the temperature increased to 40-50°C.

  • Monitoring the Reaction: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min).

  • Capping (Optional but Recommended): To block any unreacted N-termini, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

  • Proceed to the next coupling cycle.

Protocol 2: Solution-Phase Synthesis using COMU

This protocol is suitable for fragment condensation or the synthesis of shorter peptides in solution.

Step-by-Step Procedure:

  • Reactant Preparation: Dissolve the N-terminally protected peptide fragment (1 eq.) and the C-terminally protected amine component (1.1 eq.) in a suitable aprotic solvent (e.g., DMF, DCM, or acetonitrile).

  • Addition of Reagents: Add 2-Oxo-1,3-oxazolidine-4-carboxylic acid (1.2 eq.) to the reaction mixture.

  • Initiation of Coupling: Add COMU (1.2 eq.) and DIPEA (2.4 eq.) to the stirred solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive, double coupling (repeating the coupling step) is recommended.

  • Racemization: While HATU and COMU exhibit low racemization potential, this risk is never zero. To minimize racemization, avoid excessive pre-activation times and elevated temperatures if possible. The use of a weaker base, such as N-methylmorpholine (NMM), can also be beneficial.[6]

  • Solvent Purity: Always use high-purity, peptide synthesis-grade solvents to avoid side reactions.

  • Protecting Groups: Ensure that the protecting groups on other amino acid side chains are stable to the coupling conditions.

Conclusion

The successful incorporation of 2-Oxo-1,3-oxazolidine-4-carboxylic acid into peptide sequences is readily achievable with the appropriate choice of modern, highly reactive coupling reagents and optimized protocols. The steric hindrance presented by this valuable building block necessitates the use of powerful activators such as HATU or COMU. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently utilize this conformationally constrained amino acid in the development of next-generation peptidomimetics and peptide-based therapeutics.

References

  • Gentilucci, L., De Marco, R., & Tolomelli, A. (2011). Synthesis of Constrained Peptidomimetics Containing 2‐Oxo‐1,3‐oxazolidine‐4‐carboxylic Acids. European Journal of Organic Chemistry, 2011(25), 4924-4933. [Link]

  • Spencer, J. R., et al. (1995). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. The Journal of Organic Chemistry, 60(13), 4079-4089. [Link]

  • Gentilucci, L., De Marco, R., & Tolomelli, A. (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4- carboxylic Acids. University of Bologna Institutional Research Repository. [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. ResearchGate. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Technical Library. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082. [Link]

  • Liu, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5483. [Link]

  • ResearchGate. (n.d.). Introduction of 4(S)-oxazolidineacetic acid, 2-oxo (D-Oxac) motif in a polypeptide chain: Synthesis and conformational analysis. ResearchGate. [Link]

  • Google Patents. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Espacenet. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. Espacenet. [Link]

  • PubChem. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem Database. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology Resources. [Link]

  • PubChem. (n.d.). 2-Oxo-1,3-oxazolidine-4-carboxylic acid. PubChem Database. [Link]

  • OJS - Al-Nahrain University. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Al-Nahrain Journal of Science. [Link]

Sources

Application Note & Protocol: A Scalable, High-Yield Synthesis of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the large-scale synthesis of 2-Oxo-1,3-oxazolidine-4-carboxylic acid, a critical chiral intermediate in modern medicinal chemistry. Recognizing the limitations of historical methods that rely on hazardous reagents and organic solvents, we present a robust, environmentally benign protocol adapted from patented advancements. This method utilizes an aqueous medium and achieves high yields, making it suitable for industrial applications. The protocol is designed for researchers, chemists, and process development professionals, offering detailed step-by-step instructions, explanations for procedural choices, in-process controls, and safety considerations to ensure a reliable and scalable manufacturing process.

Introduction: The Strategic Importance of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid

2-Oxo-1,3-oxazolidine-4-carboxylic acid and its stereoisomers are pivotal building blocks in the pharmaceutical industry. As a constrained amino acid derivative, its rigid heterocyclic structure is invaluable in peptide engineering, where it can enforce specific conformations in peptide backbones, thereby enhancing stability and biological activity.[1] Its most significant application lies in its role as a key intermediate for the synthesis of potent antibacterial agents, including those effective against resistant bacterial strains.[1][2]

Historically, the synthesis of this compound involved reagents like bis(trichloromethyl) carbonate (triphosgene) in organic solvents such as dioxane or dichloromethane.[2] These methods are fraught with challenges, particularly on a large scale, including low yields (often below 10%), the use of environmentally harmful solvents, and significant safety risks associated with highly toxic reagents.[2]

This application note details a superior, modern approach that addresses these drawbacks. The featured protocol leverages S,S'-dimethyl dithiocarbonate in an aqueous medium, offering an environmentally friendly, safe, and high-yield pathway to the target molecule, with reported yields exceeding 86%.[2][3] This process is not only more sustainable but also easier to control, making it ideal for scaling up production.

Synthetic Strategy: Mechanism and Rationale

The selected method is a two-step, one-pot synthesis that begins with a serine ester, a readily available amino acid derivative.

Step 1: Ring Formation. The process initiates with the reaction of a serine ester hydrochloride (which can be racemic or an enantiomerically pure form like L-serine methyl ester hydrochloride) with S,S'-dimethyl dithiocarbonate in water. This step, conducted under an inert atmosphere, forms a key intermediate.

Step 2: Hydrolysis. The intermediate is then subjected to alkaline hydrolysis in the same pot. This reaction cleaves the ester group and finalizes the formation of the 2-oxo-oxazolidine ring, yielding the desired carboxylic acid product.

Causality of Method Selection:

  • Safety & Environmental Impact: The replacement of phosgene derivatives and chlorinated solvents with S,S'-dimethyl dithiocarbonate and water dramatically improves the safety profile and environmental footprint of the synthesis.[2][3]

  • Yield & Efficiency: This aqueous method provides a significantly higher yield (>86%) compared to older organic-phase syntheses, making it economically viable for large-scale production.[3]

  • Stereochemical Control: The stereochemistry of the starting serine ester is retained throughout the reaction. Using (L)-serine methyl ester hydrochloride, for instance, directly produces (S)-2-oxo-1,3-oxazolidine-4-carboxylic acid, a crucial feature for synthesizing stereospecific pharmaceuticals.[2]

  • Operational Simplicity: The one-pot nature of the reaction and the use of a simple aqueous solvent system simplify the operational procedure and reduce the need for complex equipment.[2][3]

Reaction Scheme Overview

Start Serine Methyl Ester HCl (Formula I) Intermediate Intermediate Compound (Formula II) Start->Intermediate Step 1: Ring Formation (Inert Atmosphere) Reagent1 S,S'-Dimethyl Dithiocarbonate + Water (Solvent) Reagent1->Intermediate Product 2-Oxo-1,3-oxazolidine-4-carboxylic Acid (Formula III) Intermediate->Product Step 2: Hydrolysis Reagent2 Alkaline Hydrolysis (e.g., NaOH) Reagent2->Product

Caption: General reaction scheme for the two-step synthesis.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for the synthesis of racemic 2-oxo-1,3-oxazolidine-4-carboxylic acid starting from DL-serine methyl ester hydrochloride. The procedure can be adapted for chiral synthesis by substituting the starting material with the corresponding enantiomer.

Materials and Equipment

Materials:

  • DL-Serine methyl ester hydrochloride (Formula I, R=CH₃)

  • S,S'-Dimethyl dithiocarbonate

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl, for pH adjustment if necessary)

  • Silica Gel (for column chromatography)

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, condenser, and inert gas inlet/outlet.

  • Addition funnel.

  • pH meter.

  • Filtration apparatus (e.g., Büchner funnel or filter press).

  • Rotary evaporator.

  • Flash chromatography system suitable for large-scale purification.

  • Vacuum oven.

Step-by-Step Procedure

A 1. Reactor Setup Charge Reactor with Serine Ester HCl and Water. Purge with N₂ for 30 min. B 2. Intermediate Formation Add S,S'-Dimethyl Dithiocarbonate. Heat and stir under N₂ atmosphere. A->B C 3. In-Process Check Monitor reaction completion via TLC or HPLC. B->C D 4. Hydrolysis Cool reaction. Add NaOH solution slowly to induce hydrolysis. C->D E 5. Work-up Dry the mixture (e.g., with MgSO₄). Filter to remove solids. D->E F 6. Solvent Removal Concentrate the filtrate under reduced pressure (Rotovap). E->F G 7. Purification Purify the crude residue via silica gel column chromatography. F->G H 8. Final Product Combine pure fractions, remove solvent, and dry under vacuum to obtain final product. G->H

Caption: Experimental workflow for the synthesis protocol.

Protocol Steps:

  • Reactor Preparation:

    • Charge the reactor with DL-serine methyl ester hydrochloride (1.0 eq) and deionized water.

    • Seal the reactor and purge with nitrogen gas for at least 30 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Step 1: Intermediate Formation:

    • While stirring, add S,S'-dimethyl dithiocarbonate (1.0 - 1.2 eq) to the reactor.

    • Heat the reaction mixture to the target temperature (as determined by optimization, typically 50-70°C) and stir vigorously.

    • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Step 2: Hydrolysis:

    • Once the initial reaction is complete, cool the mixture to room temperature.

    • Prepare a solution of sodium hydroxide (2.0 - 2.5 eq) in water and add it slowly to the reaction mixture via an addition funnel, maintaining the temperature below 30°C.

    • After the addition is complete, allow the mixture to stir at room temperature until hydrolysis is complete (monitor via TLC/HPLC).

  • Work-up and Isolation:

    • Following hydrolysis, dry the reaction mixture with anhydrous magnesium sulfate.[2]

    • Filter the mixture to remove the drying agent and any solid byproducts.

    • Transfer the filtrate to a rotary evaporator and remove the bulk of the solvent under reduced pressure.[2]

  • Purification:

    • The resulting crude residue is purified by large-scale silica gel column chromatography.

    • A suitable eluent system is dichloromethane/methanol (e.g., a gradient from 20:1 to 10:1 v/v).[2]

    • Collect fractions containing the pure product (identified by TLC).

  • Final Product Handling:

    • Combine the pure fractions and concentrate them under reduced pressure to yield the final product as a solid.

    • Dry the solid in a vacuum oven at a moderate temperature (e.g., 40°C) to a constant weight. The product is typically a white to off-white crystalline solid.[4]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. The patent literature provides expected NMR data.[2]

  • ¹H NMR (400 MHz, D₂O): δ 4.30 (m, 1H), 4.19 (m, 2H).

  • ¹³C NMR (125 MHz, D₂O): δ 174.09, 158.87, 67.52, 55.85.

  • Melting Point: 125-127 °C.[5]

Data Summary and Performance Metrics

The following table summarizes the typical outcomes based on the patented procedure.

Starting MaterialProductReported YieldKey Advantage
DL-Serine Methyl Ester HCl(rac)-2-Oxo-1,3-oxazolidine-4-carboxylic acid89%[2]High yield for the racemic mixture.
L-Serine Methyl Ester HCl(S)-2-Oxo-1,3-oxazolidine-4-carboxylic acid88%[2]Excellent yield with retention of stereochemistry.

Safety and Handling

While this protocol avoids highly toxic reagents, standard laboratory safety practices must be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated area or a fume hood, especially when handling dichloromethane and methanol.

  • Reagent Handling: Refer to the Safety Data Sheet (SDS) for all chemicals used.

  • Product Hazards: 2-Oxo-1,3-oxazolidine-4-carboxylic acid is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][6] Avoid inhalation of dust and direct contact with skin and eyes.[7]

Conclusion

The protocol detailed in this application note presents a scalable, safe, and environmentally responsible method for the large-scale synthesis of 2-Oxo-1,3-oxazolidine-4-carboxylic acid. By replacing hazardous traditional reagents with a more benign system and utilizing water as a solvent, this process achieves high yields and is amenable to industrial production. This robust synthesis ensures a reliable supply of a crucial intermediate, supporting the development and manufacturing of advanced pharmaceuticals.

References

  • Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Espacenet. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem Compound Summary for CID 13052098. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 2-Oxo-1,3-oxazolidine-4-carboxylic Acid for Advanced Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Peptidomimetics are at the forefront of modern drug discovery, offering a strategic approach to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] A key strategy in this field is the incorporation of constrained scaffolds that mimic peptide secondary structures and enhance proteolytic resistance. The 2-oxo-1,3-oxazolidine-4-carboxylate (Oxd) moiety, a rigid heterocyclic system, has emerged as a powerful tool for this purpose.[3][4] This chiral, non-proteinogenic scaffold, often derived from serine or threonine, serves as a "pseudo-proline" residue, capable of inducing specific backbone conformations, particularly an all-trans geometry of the preceding peptide bond.[1][5][6] This guide provides a comprehensive overview, detailed protocols, and mechanistic insights into the synthesis and incorporation of 2-oxo-1,3-oxazolidine-4-carboxylic acid into peptide chains, empowering researchers to harness its potential in creating next-generation therapeutics.

The Strategic Advantage of the Oxd Scaffold

The oxazolidinone ring is a privileged structure in medicinal chemistry, notably forming the core of a promising class of antibacterial agents.[1][7] Its incorporation into peptides offers several distinct advantages:

  • Conformational Rigidity: The cyclic nature of the Oxd scaffold restricts bond rotation, providing predictable control over the peptide backbone geometry. This is invaluable for mimicking specific secondary structures like β-turns, which are often crucial for biological recognition.

  • Proteolytic Stability: By replacing a natural amino acid residue, the Oxd moiety disrupts the recognition sites for proteases, significantly extending the in-vivo half-life of the peptide.

  • Pseudo-Proline Character: The Oxd ring can be considered a proline mimetic that uniquely enforces a trans conformation of the preceding Xaa-Oxd peptide bond, in contrast to the cis/trans isomerization often seen with proline.[5]

  • Improved Bioavailability: The structural modifications introduced by the Oxd scaffold can enhance membrane permeability and improve overall pharmacokinetic properties.[1]

Synthetic Pathways to Oxd-Containing Peptides

There are two primary strategies for introducing the Oxd scaffold into a peptide sequence: direct synthesis of the Oxd monomer followed by its use as a building block in peptide synthesis, or an intramolecular cyclization of a serine/threonine residue within a pre-existing peptide chain.

Synthesis of the 2-Oxo-1,3-oxazolidine-4-carboxylic Acid Monomer

The standalone Oxd monomer can be synthesized from amino acid precursors like serine.[6][8] Traditional methods often employ reagents like bis(trichloromethyl) carbonate in organic solvents.[8] A more environmentally friendly approach has been developed, utilizing S,S'-dimethyl dithiocarbonate in water, which proceeds with high yields.[8] This method involves the reaction of a serine methyl ester hydrochloride followed by hydrolysis to yield the final carboxylic acid product.[8]

Diagram: General Synthesis of Oxd from Serine A simplified workflow for generating the core Oxd scaffold.

Serine L-Serine Derivative (e.g., Methyl Ester HCl) Intermediate Cyclized Intermediate Serine->Intermediate Cyclization (e.g., in H2O) Carbonyl_Source Carbonyl Source (e.g., S,S'-dimethyl dithiocarbonate or phosgene equivalent) Carbonyl_Source->Intermediate Oxd_Acid (S)-2-Oxo-1,3-oxazolidine -4-carboxylic Acid Intermediate->Oxd_Acid Hydrolysis (alkaline conditions) cluster_0 N-Sulfonyl-Peptide-Ser-... cluster_1 N-Boc/Fmoc-Peptide-Ser-... Sulfonyl_Peptide Ts-AA-Ser-... Reagents DSC, DIPEA Sulfonyl_Peptide->Reagents Boc_Peptide Boc/Fmoc-AA-Ser-... Boc_Peptide->Reagents Oxd_Product Ts-AA-Oxd-... (Cyclization Product) Reagents->Oxd_Product Favored Pathway DHA_Product Boc/Fmoc-AA-DHA-... (Dehydration Product) Reagents->DHA_Product Favored Pathway

Caption: Divergent reactivity of serine peptides with DSC/DIPEA.

Experimental Protocols

The following protocols are adapted from established literature procedures and are intended for researchers familiar with standard peptide synthesis techniques. [4]

Protocol 1: Solution-Phase Synthesis of Oxd-Peptides via Intramolecular Cyclization

This protocol describes the cyclization of an N-terminally tosylated, serine-containing peptide in solution.

Materials:

  • N-Ts-protected peptide containing a serine residue (e.g., Ts-Ala-Ser-Phe-NH2)

  • Bis(succinimidyl) carbonate (DSC)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 0.1 M Hydrochloric Acid (HCl)

  • Sodium Sulfate (Na2SO4), anhydrous

  • Standard silica gel for flash chromatography

Procedure:

  • Dissolve the N-sulfonyl peptide (1.0 eq.) in a minimal amount of DMF and dilute with DCM (final solvent ratio approx. 1:4 DMF:DCM).

  • To the stirred solution, add DSC (1.5 eq.) at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add DIPEA (1.5 eq.) dropwise to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Dilute the residue with 0.1 M HCl and extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting crude Oxd-peptide by flash chromatography on silica gel to yield the pure product.

Protocol 2: Solid-Phase Synthesis of Oxd-Peptides

This protocol allows for the cyclization reaction to be performed directly on a peptide-bound resin.

Materials:

  • Peptide-resin (e.g., Ts-Ala-Ser-Phe-Wang resin), pre-swelled in DCM.

  • Bis(succinimidyl) carbonate (DSC)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

  • Swell the sulfonyl-peptide-resin (1.0 eq.) in anhydrous DMF for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF.

  • Add a solution of DSC (3.0 eq.) in anhydrous DMF to the resin.

  • Add DIPEA (3.0 eq.) to the vessel and agitate the mixture at room temperature for 4-6 hours.

  • Monitor the reaction completion using a test cleavage of a small amount of resin followed by LC-MS analysis.

  • Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

  • Cleave the final Oxd-peptide from the resin using a standard cleavage cocktail.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide product. Purify by preparative RP-HPLC as needed.

Quantitative Data Summary

The efficiency of the on-peptide cyclization strategy has been demonstrated across various peptide sequences.

EntryPeptide Sequence (N-Ts)PhaseTime (h)Yield (%)Reference
1Ts-Ser-Phe-NH2Solution192[4]
2Ts-Ala-Ser-Phe-NH2Solution194[4]
3Ts-Val-Ser-Phe-NH2Solution290[4]
4Ts-Phe-Ser-Ala-NH2Solution1.592[4]
5Ts-Ala-Ser-Phe-Wang ResinSolid577*[4]

*Yield calculated after cleavage from the resin and HPLC purification.

Conclusion and Future Outlook

The 2-oxo-1,3-oxazolidine-4-carboxylic acid scaffold is a versatile and powerful tool for peptidomimetic design. The development of a protecting group-dependent cyclization strategy provides a highly efficient and direct route to Oxd-containing peptides, bypassing the need for multi-step monomer synthesis and incorporation. [3][4]This methodology allows researchers to precisely install conformational constraints, enhance biological stability, and ultimately accelerate the development of peptide-based therapeutics with improved drug-like properties. As the demand for sophisticated biologics continues to grow, the strategic use of scaffolds like Oxd will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Gentilucci, L., Tolomelli, A., De Marco, R., Tomasini, C., & Feddersen, S. (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. European Journal of Organic Chemistry, 2011(25), 4925–4930. [Link]

  • Lazouni, I., et al. (2022). Synthesis and characterization of peptidomimetics containing oxazolidin-2-one and oxazolidine scaffolds. Arkat USA. [Link]

  • Scilit. (n.d.). Synthesis of Constrained Peptidomimetics Containing 2‐Oxo‐1,3‐oxazolidine‐4‐carboxylic Acids.
  • ResearchGate. (n.d.). Examples of oxazolidinone containing peptidomimetics. Retrieved from a Google search. [Link]

  • ResearchGate. (2022). Synthesis and characterisation of peptidomimetics containing oxazolidin-2-one and oxazolidine scaffolds. Request PDF. [Link]

  • Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–299. [Link]

Sources

Application Notes and Protocols: Synthesis of 2-Oxo-1,3-oxazolidine-4-carboxylic acid via Serine Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Chiral Building Block

2-Oxo-1,3-oxazolidine-4-carboxylic acid is a pivotal chiral molecule that serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1] Its rigid, cyclic structure, derived from the amino acid serine, provides a valuable scaffold for the stereoselective introduction of functional groups. This makes it an essential component in the development of novel therapeutics, including antibacterial agents.[1] The inherent chirality of the molecule, originating from the parent L- or D-serine, is often critical for the biological efficacy and specificity of the final drug product.

This application note provides a comprehensive guide for the synthesis of 2-oxo-1,3-oxazolidine-4-carboxylic acid from serine. We will delve into the mechanistic underpinnings of the cyclization reaction, present detailed, field-proven protocols, and offer insights into the critical parameters that govern the success of the synthesis. The methodologies described herein are designed to be robust, scalable, and reproducible, catering to the needs of researchers in both academic and industrial settings.

Reaction Mechanism: The Intramolecular Cyclization of Serine

The formation of the 2-oxo-1,3-oxazolidine ring from serine proceeds via an intramolecular cyclization pathway. This process involves the activation of the carboxyl and hydroxyl groups of serine, followed by a nucleophilic attack of the amino group. The choice of coupling reagent is critical in facilitating this transformation. Reagents such as phosgene derivatives (e.g., bis(trichloromethyl) carbonate or triphosgene), carbonyldiimidazole (CDI), and S,S'-dimethyl dithiocarbonate are commonly employed to introduce the carbonyl group that will form the "2-oxo" moiety of the oxazolidinone ring.

The general mechanism involves the following key steps:

  • Activation: The carbonylating agent reacts with the hydroxyl and/or amino group of serine to form an activated intermediate.

  • Intramolecular Cyclization: The nucleophilic amino group attacks the activated carbonyl carbon, leading to the formation of the five-membered oxazolidinone ring.

  • Deprotonation/Rearrangement: Subsequent steps may involve deprotonation and rearrangement to yield the final stable product.

reaction_mechanism serine Serine intermediate Activated Intermediate serine->intermediate Activation reagent Carbonylating Reagent (e.g., CDI) reagent->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Nucleophilic Attack product 2-Oxo-1,3-oxazolidine- 4-carboxylic acid cyclization->product Ring Closure

Caption: Generalized workflow for the cyclization of serine.

Experimental Protocols

Two primary methods for the synthesis of 2-oxo-1,3-oxazolidine-4-carboxylic acid will be detailed below. The choice of method may depend on the availability of reagents, desired scale, and safety considerations.

Method 1: Cyclization using S,S'-Dimethyl Dithiocarbonate

This method is advantageous due to its use of water as a solvent, making it environmentally friendly and safer compared to methods requiring hazardous reagents like phosgene derivatives.[1][2] High yields of over 86% have been reported using this procedure.[1][2]

Materials and Reagents:

  • DL-Serine methyl ester hydrochloride (or L- or D- enantiomer)

  • S,S'-Dimethyl dithiocarbonate

  • Deionized water

  • Sodium hydroxide (for hydrolysis step)

  • Dichloromethane (DCM)

  • Hydrochloric acid (5N)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve DL-serine methyl ester hydrochloride (e.g., 2.3 g, 15 mmol) in deionized water (10 mL).[1]

  • Inert Atmosphere: Purge the flask with argon or nitrogen gas to establish an inert atmosphere.[1]

  • Addition of Reagent: To the stirred solution, add S,S'-dimethyl dithiocarbonate (1.2 g, 10 mmol).[1]

  • Reaction Conditions: Cool the reaction mixture in an ice bath to 10°C and stir for 3 hours.[1] Subsequently, allow the mixture to warm to room temperature and continue stirring for an additional 6 hours.[1]

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel and add a mixture of dichloromethane (DCM) and water (2:1, 150 mL).[1] Separate the aqueous layer and extract it with DCM (2 x 50 mL).[1] Wash the combined organic extracts with 5N HCl (50 mL) and then with water (50 mL).[1]

  • Hydrolysis: The combined organic extracts containing the intermediate are then subjected to hydrolysis under alkaline conditions to yield the final product, 2-oxo-1,3-oxazolidine-4-carboxylic acid.[1]

  • Purification: The final product can be purified by concentrating the solution and drying. Further purification, if necessary, can be achieved through recrystallization or column chromatography.

Method 2: Cyclization using Bis(trichloromethyl) Carbonate (Triphosgene)

This method is a more traditional approach but requires caution due to the hazardous nature of triphosgene and the chlorinated byproducts.

Materials and Reagents:

  • L-Serine

  • Sodium hydroxide (1M solution)

  • Dioxane

  • Bis(trichloromethyl) carbonate (Triphosgene)

  • Acetonitrile

  • Standard laboratory glassware

  • Magnetic stirrer

  • Freeze-dryer (optional)

Step-by-Step Protocol:

  • Dissolution of Serine: Dissolve L-serine in a 1M sodium hydroxide solution in a round-bottom flask with stirring.[1]

  • Addition of Triphosgene: Slowly add a solution of bis(trichloromethyl) carbonate in dioxane to the serine solution at room temperature.[1]

  • Reaction: Continue stirring at room temperature. The reaction is typically complete when the solution becomes transparent. An additional 2 hours of stirring is recommended to ensure completion.[1]

  • Isolation and Purification: The resulting solution can be freeze-dried. The residue is then stirred with acetonitrile at 60°C for 30 minutes, followed by filtration. The filtrate is concentrated and dried to yield 2-oxo-1,3-oxazolidine-4-carboxylic acid.[1] A reported yield for this method is around 62%.[1]

Data Summary and Comparison

MethodKey ReagentSolventTemperatureReported YieldKey Advantages/Disadvantages
1 S,S'-Dimethyl dithiocarbonateWater10°C to RT>86%Adv: Environmentally friendly, high yield, safe. Disadv: Longer reaction time.[1][2]
2 Bis(trichloromethyl) carbonateDioxane/WaterRoom Temperature~62%Adv: Established method. Disadv: Use of hazardous reagents, lower yield.[1]

Characterization of 2-Oxo-1,3-oxazolidine-4-carboxylic acid

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, D₂O): δ 4.30 (m, 1H), 4.19 (m, 2H).[1]

    • ¹³C NMR (125 MHz, D₂O): δ 174.09, 158.87, 67.52, 55.85.[1]

  • Melting Point: 125 °C[3]

  • Mass Spectrometry: To confirm the molecular weight (131.09 g/mol ).[3]

experimental_workflow cluster_method1 Method 1: S,S'-Dimethyl Dithiocarbonate cluster_method2 Method 2: Triphosgene m1_start Dissolve Serine Ester in Water m1_reagent Add S,S'-Dimethyl Dithiocarbonate m1_start->m1_reagent m1_react React at 10°C then RT m1_reagent->m1_react m1_workup Extraction with DCM m1_react->m1_workup m1_hydrolysis Alkaline Hydrolysis m1_workup->m1_hydrolysis m1_purify Purification m1_hydrolysis->m1_purify m2_start Dissolve Serine in NaOH(aq) m2_reagent Add Triphosgene in Dioxane m2_start->m2_reagent m2_react Stir at RT m2_reagent->m2_react m2_isolate Freeze-dry m2_react->m2_isolate m2_purify Acetonitrile Wash & Concentration m2_isolate->m2_purify

Caption: Comparative experimental workflows.

Troubleshooting and Expert Insights

  • Low Yields: Incomplete reactions are a common cause of low yields. Ensure that the reagents are of high purity and that the reaction is allowed to proceed for the recommended duration. In Method 1, maintaining an inert atmosphere is crucial to prevent side reactions.

  • Purification Challenges: The carboxylic acid functionality of the product can make it highly polar. If chromatographic purification is necessary, consider using a polar stationary phase or reverse-phase chromatography.

  • Safety Precautions: When working with triphosgene (Method 2), always handle the reagent in a well-ventilated fume hood. It is a moisture-sensitive solid that can release phosgene gas. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

Conclusion

The synthesis of 2-oxo-1,3-oxazolidine-4-carboxylic acid from serine is a well-established and valuable transformation in organic synthesis. The choice between different synthetic routes will depend on project-specific requirements such as scale, safety, and environmental considerations. The S,S'-dimethyl dithiocarbonate method offers a greener and higher-yielding alternative to the more traditional triphosgene approach. By following the detailed protocols and considering the expert insights provided in this application note, researchers can confidently and efficiently produce this important chiral building block for their drug discovery and development endeavors.

References

  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • 2-Oxo-1,3-oxazolidine-4-carboxylic acid | 89033-27-2. Biosynth.
  • Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound.
  • Carbonyldiimidazole. Wikipedia. [Link]

  • Studies towards Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Oxo-1,3-oxazolidine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Synthesizing 2-Oxo-1,3-oxazolidine-4-carboxylic Acid

Welcome to the technical support center for the synthesis of 2-oxo-1,3-oxazolidine-4-carboxylic acid. This chiral heterocyclic compound is a crucial intermediate in medicinal chemistry, notably for the synthesis of antibacterial agents.[1][2] Its rigid structure, derived from amino acids like serine, provides a valuable scaffold in drug design.[2]

However, researchers frequently encounter challenges in achieving high yields and purity. The synthesis, which typically involves the cyclization of an amino acid with a carbonylating agent, is sensitive to reaction conditions, reagent quality, and work-up procedures.[3][4] This guide is designed to provide in-depth, experience-based solutions to the most common issues encountered during this synthesis, helping you navigate the complexities and optimize your experimental outcomes.

Core Synthesis Pathway: Cyclization of Serine

The most prevalent laboratory-scale synthesis starts from L-serine (or its ester derivative) and involves cyclization using a phosgene equivalent. This process forms the five-membered oxazolidinone ring. Understanding this core mechanism is fundamental to effective troubleshooting.

Reaction_Mechanism cluster_start Starting Materials cluster_reaction Reaction Steps L-Serine L-Serine (Amino Alcohol) Intermediate N-Chloroformyl or N-Carbonyldiimidazole Intermediate L-Serine->Intermediate 1. Acylation of Amine (Base Present) Phosgene_Eq Phosgene Equivalent (e.g., Triphosgene, CDI) Phosgene_Eq->Intermediate Product 2-Oxo-1,3-oxazolidine- 4-carboxylic acid Intermediate->Product 2. Intramolecular Nucleophilic Attack (Cyclization)

Caption: General reaction mechanism for the synthesis of 2-oxo-1,3-oxazolidine-4-carboxylic acid from L-serine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common problems encountered during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Category 1: Low Reaction Yield & Purity Issues

Q1: My final yield is consistently low (<50%). What are the most likely causes?

Low yields are the most frequently reported issue. This typically points to one of three areas: reagent quality, incomplete reaction, or side product formation.

  • Cause A: Moisture Contamination. The phosgene equivalents used (e.g., triphosgene, diphosgene, carbonyldiimidazole) are highly sensitive to moisture.[5] Water will rapidly decompose these reagents, reducing their effective concentration and preventing complete reaction. Furthermore, moisture can hydrolyze key intermediates.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents (e.g., dry dioxane, THF, or acetonitrile). Handle hygroscopic reagents under an inert atmosphere (Nitrogen or Argon). A simple yet effective validation is to run a parallel reaction with meticulously dried reagents and compare the results.

  • Cause B: Incorrect Stoichiometry or Choice of Carbonylating Agent. The reactivity of phosgene equivalents varies significantly.[5] Using a less reactive agent like triphosgene may require more forcing conditions (higher temperature or longer reaction times) compared to more reactive options.[5]

    • Solution: Refer to the comparative data below. Triphosgene is often preferred for safety but is less reactive than diphosgene or phosgene itself.[5] Ensure you are using the correct molar equivalents; for triphosgene, remember that one mole provides three moles of phosgene.

ReagentRelative ReactivityKey AdvantagesKey Disadvantages
Phosgene (Gas) High (170x vs. Triphosgene)High reactivity, clean reactionExtremely toxic, requires specialized handling
Diphosgene (Liquid) Moderate (19x vs. Triphosgene)Easier to handle than phosgeneToxic, moisture-sensitive
Triphosgene (Solid) Low (Reference)Safer, solid, easy to handleLess reactive, may require heating, trimer stability can be an issue
CDI (Solid) VariesSafe, easy to handleCan be less effective for this specific transformation

Data sourced from comparative studies on phosgene substitutes.[5]

  • Cause C: Suboptimal pH Control. The reaction requires a base to neutralize the HCl generated during the acylation step. However, if the pH becomes too high, it can promote side reactions, including epimerization at the chiral center (C4) or hydrolysis of the starting ester (if used).

    • Solution: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Add the base slowly and monitor the pH if possible. Some procedures successfully use an aqueous base like NaOH, but this requires careful control of temperature and addition rates to avoid hydrolysis, which can lead to very low yields (as low as 8.5% in some reported cases).[1]

Q2: My NMR spectrum shows a complex mixture of products, not just the desired oxazolidinone. What side reactions are occurring?

The presence of multiple unexpected signals in your NMR indicates competing reaction pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckMoisture Were all reagents and solvents anhydrous? Start->CheckMoisture MoistureYes Yes CheckMoisture->MoistureYes MoistureNo No CheckMoisture->MoistureNo Likely Cause: Reagent Decomposition CheckBase Was base addition controlled? Is pH optimal? BaseYes Yes CheckBase->BaseYes BaseNo No CheckBase->BaseNo Likely Cause: Side Reactions CheckTemp Was the reaction kept at the correct temp? TempYes Yes CheckTemp->TempYes TempNo No CheckTemp->TempNo Likely Cause: Side Reactions MoistureYes->CheckBase SolutionMoisture Solution: Re-run with dried glassware/solvents under inert atmosphere. MoistureNo->SolutionMoisture BaseYes->CheckTemp SolutionBase Solution: Use slow addition of a non-nucleophilic base. Consider a weaker base. BaseNo->SolutionBase Purify Problem likely in purification. Review recrystallization/chromatography. TempYes->Purify SolutionTemp Solution: Use cryo-cooling during reagent addition and allow to warm slowly. TempNo->SolutionTemp

Caption: A decision workflow for troubleshooting low-yield synthesis of 2-oxo-1,3-oxazolidine-4-carboxylic acid.

  • Potential Side Product 1: Oligomers/Polymers. If the intramolecular cyclization is slow, the N-chloroformyl intermediate can react with another molecule of serine, leading to the formation of dimers or larger oligomers. This is more common at higher concentrations or temperatures.

    • Solution: Run the reaction at a lower temperature (0 °C or below) to favor the intramolecular pathway. Use high-dilution conditions to decrease the probability of intermolecular reactions.

  • Potential Side Product 2: Isocyanate Intermediate. In some cases, particularly with amino acid esters, an isocyanate intermediate can form, which can then undergo other reactions.

    • Solution: Strict temperature control is crucial. Adding the carbonylating agent slowly at low temperatures (-20 °C to 0 °C) can suppress this pathway.

Category 2: Purification & Isolation Challenges

Q3: My product is difficult to crystallize and purify. What are the best practices?

The carboxylic acid group makes this molecule highly polar and water-soluble, which can complicate extraction and crystallization.

  • Work-up Strategy: After the reaction is complete, it is typically quenched and then acidified (e.g., with HCl) to a pH of ~2-3 to protonate the carboxylic acid. This makes the product more soluble in organic solvents.

    • Extraction: Use a polar organic solvent like ethyl acetate for extraction. Perform multiple extractions (3-5 times) to ensure complete recovery from the aqueous layer.

    • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Avoid excessive heat, as the product can be thermally sensitive.

  • Purification Method:

    • Recrystallization: This is often the most effective method for achieving high purity. A common solvent system is a mixture of dichloromethane and methanol or recrystallization from ethanol/water.[1][6]

    • Silica Gel Chromatography: If recrystallization fails to remove persistent impurities, column chromatography can be used. A typical eluent system is a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 10:1 DCM/MeOH).[1] The high polarity of the product means it will adhere strongly to the silica, so a polar solvent system is necessary.

Category 3: Stereochemical Integrity

Q4: How can I ensure the stereochemistry at the C4 position is retained from my starting L-serine?

Maintaining the (S)- or (R)-configuration is critical for the compound's biological activity.[2][7] The primary risk is epimerization (loss of stereochemical purity) under harsh basic conditions.

  • Mechanism of Epimerization: A strong base can deprotonate the alpha-carbon (C4), leading to a planar enolate intermediate. Reprotonation can then occur from either face, scrambling the stereocenter.

  • Preventative Measures:

    • Choice of Base: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of stronger bases like hydroxides or alkoxides where possible.

    • Temperature Control: Keep the reaction temperature low, especially during base addition.

    • Reaction Time: Avoid unnecessarily long reaction times, which increase the window for epimerization to occur.

    • Protecting Groups: Starting with L-serine methyl ester hydrochloride can sometimes give better control and higher yields (up to 88-89%) with good stereochemical retention.[1] The carboxylic acid is then deprotected in a final step.

Recommended Experimental Protocol

This protocol is a generalized starting point based on high-yield procedures reported in the literature.[1] Optimization may be required for your specific setup.

Synthesis of (S)-2-Oxo-1,3-oxazolidine-4-carboxylic acid from L-Serine Methyl Ester

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add L-serine methyl ester hydrochloride (1 eq.).

  • Solvent Addition: Suspend the starting material in anhydrous dichloromethane (DCM) or dioxane under a nitrogen atmosphere. Cool the slurry to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (2.2 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes.

  • Carbonylation: In a separate flask, dissolve triphosgene (0.4 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Hydrolysis (Deprotection): Cool the reaction to 0 °C and slowly add an aqueous solution of NaOH (e.g., 1M) to hydrolyze the methyl ester. Stir until the hydrolysis is complete (monitor by TLC/LC-MS).

  • Work-up: Acidify the aqueous layer to pH ~2-3 with cold 1M HCl. Extract the aqueous phase three times with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography (DCM/MeOH gradient) to yield the final product.[1]

References

  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound.
  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. National Institutes of Health (NIH). [Link]

  • Synthesis of 2-Oxazolidinones from Phosgene. Scribd. [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. [Link]

  • (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid | C4H5NO4 | CID 13052098. PubChem, National Institutes of Health (NIH). [Link]

  • 2-Oxo-1,3-oxazolidine-4-carboxylic acid | C4H5NO4 | CID 13052096. PubChem, National Institutes of Health (NIH). [Link]

  • Reaction conditions in the synthesis of oxazolidin-2-ones. ResearchGate. [Link]

  • Oxazolidine synthesis. Organic Chemistry Portal. [Link]

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. National Institutes of Health (NIH). [Link]

  • Current Updates on Oxazolidinone and Its Significance. National Institutes of Health (NIH). [Link]

  • CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid.
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Purification of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Oxo-1,3-oxazolidine-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will delve into the nuances of recrystallization for this specific molecule, moving beyond generic protocols to provide actionable, science-backed solutions to common challenges.

The inherent polarity and hydrogen-bonding capabilities of 2-Oxo-1,3-oxazolidine-4-carboxylic acid (MW: 131.09 g/mol ) present unique challenges and opportunities for purification.[1][2] This guide provides a robust protocol and addresses specific issues you may encounter, ensuring a logical and efficient path to obtaining a highly pure crystalline product.

Troubleshooting Guide: Recrystallization Issues & Solutions

This section is formatted as a direct Q&A to address the most common and frustrating issues encountered during the recrystallization of 2-Oxo-1,3-oxazolidine-4-carboxylic acid.

Question 1: "I've dissolved my crude product, but upon cooling, it separated as a sticky oil instead of crystals. What's happening and how do I fix it?"

Answer: This phenomenon, known as "oiling out," is the most frequent challenge with this compound. It occurs when the solute's solubility is so high in the cooling solvent that the solution becomes supersaturated below the compound's melting point (approx. 125-127 °C).[3] Instead of crystallizing, the compound crashes out as a liquid phase. Impurities can also promote oiling out.

Causality & Solution Pathway:

  • Immediate Action: Re-heat the mixture until the oil completely redissolves into a homogeneous solution.

  • Solvent Adjustment: The system is likely too saturated with the "good" solvent. Add a small amount (e.g., 5-10% of the total volume) of the same hot solvent to slightly decrease the saturation level.

  • Control the Cooling Rate: This is critical. Oiling out is often triggered by rapid cooling (e.g., placing the flask directly in an ice bath). Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or leaving it on a hotplate that is turned off can promote the slow, ordered crystal lattice formation required.[4]

  • Induce Nucleation: Once at room temperature, if no crystals have formed, try scratching the inner wall of the flask with a glass rod at the meniscus. The microscopic scratches provide a nucleation point for crystal growth.[5]

  • Re-evaluate Solvent System: If oiling persists, the solvent system may be inappropriate. Consider a solvent pair where the compound is less soluble.

Question 2: "My solution has cooled completely, even after putting it on ice, but no crystals have formed. What should I do?"

Answer: This indicates one of two primary issues: either the solution is not sufficiently saturated (too much solvent was used), or it has become supersaturated but lacks a nucleation point to initiate crystallization.[4][5]

Causality & Solution Pathway:

  • Problem: Excessive Solvent: This is the most common cause.[4] Gently heat the solution and evaporate a portion of the solvent (e.g., reduce the volume by 20-30%) under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool slowly again. The goal is to reach the saturation point at a higher temperature.

  • Problem: Supersaturation: If you are confident the correct amount of solvent was used, crystallization needs to be induced.

    • Scratching: Vigorously scratch the inside of the flask below the solvent line with a glass rod.[5]

    • Seeding: If you have a tiny crystal of pure product, add it to the solution. This "seed crystal" provides a perfect template for further crystal growth.

    • Drastic Cooling: As a last resort, place the flask in a dry ice/acetone bath for a short period. This can sometimes shock the system into producing a solid, though it may be microcrystalline and less pure. This solid can then be re-dissolved and cooled slowly to form better crystals.

Question 3: "I got crystals, but my final yield is very low. Where did my product go?"

Answer: A low yield is typically a consequence of procedural steps where the product is inadvertently lost. Recrystallization is always a trade-off between purity and yield; some product loss is inevitable as the compound has some solubility even in the cold solvent.[5]

Causality & Solution Pathway:

  • Excessive Initial Solvent: Using too much hot solvent to dissolve the crude material is a primary cause of low recovery.[5] The solution never becomes sufficiently saturated upon cooling for most of the product to crystallize. Always aim to use the minimum amount of boiling solvent.

  • Premature Crystallization: If the solution cools during a hot filtration step (to remove insoluble impurities), product can crystallize in the filter funnel and be lost. Ensure the funnel and receiving flask are pre-heated.

  • Inadequate Cooling: Ensure the crystallization mixture has been cooled sufficiently. After slow cooling to room temperature, placing the flask in an ice-water bath for at least 30 minutes can significantly increase the yield.

  • Improper Washing: Washing the collected crystals on the filter with a solvent in which they are highly soluble will dissolve your product. Always wash with a minimal amount of ice-cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Q: What is the best solvent system for recrystallizing 2-Oxo-1,3-oxazolidine-4-carboxylic acid?

A: Based on its polar structure containing both hydrogen bond donor and acceptor sites, polar protic solvents are excellent candidates.[1] A patent for a structurally similar compound, L-2-oxothiazolidine-4-carboxylic acid, specifies ethanol for recrystallization.[6] An ethanol/water mixture is often effective for polar compounds. Water alone can also be a good choice due to the compound's polarity, but solubility might be high even when cold.[7]

  • Recommendation: Start with 95% ethanol or an ethanol/water mixture.

  • Solvent Screening: To find the ideal solvent, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water) at room temperature and at boiling. A good solvent will dissolve the compound when hot but not when cold.

Q: My final product is still colored. How do I remove colored impurities?

A: Colored impurities are often large, polar, conjugated molecules that can be removed with activated charcoal.

  • Dissolve the crude product in the minimum amount of hot solvent.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient; using too much will adsorb your product and reduce yield).

  • Keep the solution hot and swirl for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

  • Proceed with the slow cooling and crystallization as usual.

Q: How do I confirm the purity of my recrystallized product?

A: Several analytical techniques can be used:

  • Melting Point Analysis: A sharp melting point range that matches the literature value (125-127 °C) is a strong indicator of purity. Impurities will typically depress and broaden the melting point range.

  • Chromatography (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) can provide a quantitative purity value. Thin-Layer Chromatography (TLC) is a quick qualitative check.

  • Spectroscopy (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure and identify any remaining impurities.[8][9]

Standard Recrystallization Protocol

This protocol provides a self-validating workflow for achieving high purity.

ParameterRecommended Value / SolventRationale
Primary Solvent 95% EthanolGood balance of dissolving the polar compound when hot while allowing precipitation when cold.
Alternative Solvent Pair Ethanol / WaterAllows for fine-tuning of polarity to maximize yield.
Solvent Volume ~2-4 mL per gram of crudeThis is an estimate. The goal is to use the absolute minimum required for complete dissolution at boiling.
Cooling Protocol Slow cooling to RT, then ice bathPromotes the formation of large, pure crystals and maximizes yield.
Washing Solvent Ice-cold 95% EthanolMinimizes loss of purified product during the washing step.

Step-by-Step Methodology:

  • Dissolution: Place the crude 2-Oxo-1,3-oxazolidine-4-carboxylic acid in an Erlenmeyer flask. Add a small portion of 95% ethanol and bring the mixture to a gentle boil on a hotplate. Continue adding the solvent in small portions until the solid is just completely dissolved.

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel with fluted filter paper by pouring boiling solvent through it. Quickly filter the hot solution.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Large crystals should form. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a small amount of ice-cold 95% ethanol to wash the crystals. Re-apply the vacuum to pull the solvent through.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).

Visual Recrystallization Workflow

This diagram illustrates the logical steps and decision points in the purification process.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_collection Collection & Drying cluster_troubleshoot Troubleshooting Loops crude Crude Solid dissolve Dissolve in Minimum Boiling Solvent crude->dissolve hot_filt Hot Filtration (If Insoluble Impurities Exist) dissolve->hot_filt cool Slow Cooling to Room Temp dissolve->cool No Insolubles hot_filt->cool ice_bath Cool in Ice Bath cool->ice_bath oil Oiling Out? cool->oil vac_filt Vacuum Filtration ice_bath->vac_filt no_xtal No Crystals? ice_bath->no_xtal wash Wash with Minimal Ice-Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure oil->dissolve Re-heat, Add More Solvent no_xtal->dissolve Evaporate Solvent, Re-cool

Caption: Workflow for the recrystallization of 2-Oxo-1,3-oxazolidine-4-carboxylic acid.

References

  • PubChem. (n.d.). 2-Oxo-1,3-oxazolidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry. Retrieved from [Link]

  • Reddit. (2022). Recrystallization Issues. r/Chempros. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Oxo-1,3-oxazolidine-4-carboxylic acid. Retrieved from [Link]

  • Al-Jaff, S. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Google Patents. (2015). CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid.
  • Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.

Sources

Technical Support Center: Synthesis of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-oxo-1,3-oxazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our approach is rooted in mechanistic understanding to provide not just solutions, but a deeper insight into the reaction dynamics.

I. Introduction to the Synthesis

2-Oxo-1,3-oxazolidine-4-carboxylic acid is a valuable building block in medicinal chemistry, often serving as a chiral precursor for synthesizing a variety of pharmaceutical agents, including antibacterial compounds.[1] The most common synthetic route involves the cyclization of serine with a carbonylating agent. While seemingly straightforward, this reaction is often plagued by the formation of several byproducts that can complicate purification and reduce yields. This guide will address these challenges in a practical, question-and-answer format.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the most common byproducts I should expect?

When synthesizing 2-oxo-1,3-oxazolidine-4-carboxylic acid from serine and a carbonylating agent like phosgene, triphosgene, or their equivalents, you are likely to encounter one or more of the following byproducts:

  • Di-serine Urea Derivative: This is arguably the most prevalent byproduct, arising from the reaction of the isocyanate intermediate with unreacted serine.

  • Unreacted Serine: Incomplete conversion is a common issue, leading to the presence of the starting material in your crude product.

  • Polymeric Materials: Under certain conditions, oligomerization or polymerization of the starting materials or reactive intermediates can occur.

  • Decarboxylation Product: Although less common under standard conditions, decarboxylation of the desired product can occur, especially at elevated temperatures.

FAQ 2: I'm seeing a significant amount of a di-serine urea byproduct. What's causing this and how can I minimize it?

Causality:

The formation of the di-serine urea byproduct is a classic example of a competitive reaction. The synthesis proceeds through an isocyanate intermediate formed from serine. This isocyanate is intended to undergo an intramolecular cyclization to form the desired oxazolidinone ring. However, it can also react with the amine group of another serine molecule in an intermolecular fashion. This leads to the formation of a stable urea linkage, creating the di-serine urea byproduct.

Troubleshooting Strategies:

The key to minimizing this byproduct is to favor the intramolecular cyclization over the intermolecular reaction. This can be achieved through several strategies:

  • High Dilution: Running the reaction at high dilution is the most effective way to suppress intermolecular reactions. By decreasing the concentration of reactants, you reduce the probability of two molecules encountering each other, thus favoring the intramolecular pathway.

  • Slow Addition of the Carbonylating Agent: A slow, controlled addition of the carbonylating agent (e.g., a solution of triphosgene) to the serine solution helps to maintain a low concentration of the reactive isocyanate intermediate at any given time. This again minimizes the chance for intermolecular reactions.

  • Optimized Reaction Temperature: Lower temperatures generally favor the desired intramolecular cyclization. However, the reaction rate will also decrease. It is crucial to find the optimal temperature that allows for a reasonable reaction time while minimizing byproduct formation. Start with lower temperatures (e.g., 0-5 °C) and gradually increase if the reaction is too slow.

Experimental Protocol: Minimizing Di-serine Urea Byproduct

Objective: To synthesize 2-oxo-1,3-oxazolidine-4-carboxylic acid with minimal formation of the di-serine urea byproduct.

Materials:

  • L-Serine

  • Triphosgene (or other suitable phosgene equivalent)

  • Anhydrous, non-protic solvent (e.g., Dioxane, THF)

  • Aqueous base (e.g., 1M NaOH)

  • Reaction vessel equipped with a dropping funnel and stirrer

  • Ice bath

Procedure:

  • Preparation of Serine Solution: Dissolve L-serine in an aqueous base (e.g., 1M NaOH) in the main reaction vessel. Cool the solution to 0-5 °C using an ice bath. It is critical to ensure all the serine is dissolved.

  • Preparation of Carbonylating Agent Solution: In a separate flask, dissolve the carbonylating agent (e.g., triphosgene) in an equal volume of a dry, non-protic solvent like dioxane.

  • Slow Addition: Transfer the carbonylating agent solution to a dropping funnel. Add the solution dropwise to the cold, stirring serine solution over a period of 1-2 hours. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours. You can monitor the reaction progress by TLC or LC-MS to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully quench any unreacted phosgene equivalent according to established safety procedures. Acidify the reaction mixture to a pH of approximately 2-3 with a suitable acid (e.g., concentrated HCl) to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

FAQ 3: My yield is low, and I have a lot of unreacted serine. What can I do?

Causality:

Low conversion can be attributed to several factors:

  • Insufficient Carbonylating Agent: The stoichiometry of the reaction is critical. An insufficient amount of the carbonylating agent will naturally lead to unreacted starting material.

  • Poor Solubility of Serine: Serine has limited solubility in many organic solvents. If it is not fully dissolved, the reaction will be slow and incomplete.

  • Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for the reaction to go to completion within a practical timeframe.

Troubleshooting Strategies:

  • Stoichiometry Check: Ensure you are using a slight excess of the carbonylating agent (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

  • Improve Serine Solubility: The use of an aqueous basic solution is a common and effective method to dissolve serine.[1] Ensure the pH is sufficiently high to deprotonate the carboxylic acid and increase solubility.

  • Optimize Reaction Conditions: If the reaction is sluggish at low temperatures, consider allowing it to warm slowly to room temperature after the addition of the carbonylating agent is complete. Monitor the reaction closely to avoid an increase in byproduct formation.

FAQ 4: I'm observing a byproduct that appears to be the decarboxylated product. Why is this happening?

Causality:

Decarboxylation of β-keto acids and related compounds can be induced by heat.[2][3] While 2-oxo-1,3-oxazolidine-4-carboxylic acid is not a classic β-keto acid, the oxazolidinone ring can facilitate decarboxylation under harsh conditions, particularly elevated temperatures or strongly acidic/basic conditions during work-up.

Troubleshooting Strategies:

  • Temperature Control: Avoid excessive heating during the reaction and work-up. If heating is necessary to drive the reaction, do so cautiously and for the minimum time required.

  • Mild Work-up Conditions: Use care during the acidification step of the work-up. Avoid using excessively concentrated acids or allowing the mixture to heat up during neutralization.

III. Visualization of Key Processes

Reaction Pathway and Byproduct Formation

The following diagram illustrates the intended reaction pathway for the synthesis of 2-oxo-1,3-oxazolidine-4-carboxylic acid and the competing pathway leading to the di-serine urea byproduct.

G Serine Serine Isocyanate Isocyanate Intermediate Serine->Isocyanate Reaction with Carbonylating Agent Phosgene Carbonylating Agent (e.g., Triphosgene) Phosgene->Isocyanate Product 2-Oxo-1,3-oxazolidine- 4-carboxylic acid Isocyanate->Product Intramolecular Cyclization (Favored by High Dilution) DiSerineUrea Di-serine Urea Byproduct Isocyanate->DiSerineUrea Intermolecular Reaction (Favored by High Concentration) AnotherSerine Another Serine Molecule AnotherSerine->DiSerineUrea

Caption: Reaction scheme showing the desired intramolecular cyclization and the competing intermolecular byproduct formation.

Troubleshooting Flowchart

This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.

G Start Start Synthesis CrudeAnalysis Analyze Crude Product (TLC, LC-MS, NMR) Start->CrudeAnalysis MajorByproduct Major Byproduct Detected? CrudeAnalysis->MajorByproduct DiSerineUrea Di-serine Urea? MajorByproduct->DiSerineUrea Yes Purification Proceed to Purification MajorByproduct->Purification No UnreactedSerine Unreacted Serine? DiSerineUrea->UnreactedSerine No IncreaseDilution Increase Reaction Dilution & Slow Addition of Reagent DiSerineUrea->IncreaseDilution Yes OtherByproduct Other Byproducts? UnreactedSerine->OtherByproduct No CheckStoichiometry Check Stoichiometry & Serine Solubility UnreactedSerine->CheckStoichiometry Yes CheckWorkup Review Work-up Conditions (Temp, pH) OtherByproduct->CheckWorkup IncreaseDilution->CrudeAnalysis OptimizeTemp Optimize Temperature & Reaction Time CheckStoichiometry->OptimizeTemp OptimizeTemp->CrudeAnalysis CheckWorkup->CrudeAnalysis End Successful Synthesis Purification->End

Caption: A step-by-step guide for troubleshooting common synthesis issues.

IV. Quantitative Data Summary

IssuePotential CauseRecommended ActionExpected Outcome
High levels of di-serine urea byproduct High reactant concentrationIncrease solvent volume (high dilution), slow addition of carbonylating agentSignificant reduction in the di-serine urea byproduct
Low product yield, high unreacted serine Insufficient carbonylating agent, poor serine solubilityUse a slight excess of carbonylating agent (1.1-1.2 eq.), ensure complete dissolution of serine in aqueous baseIncreased conversion of starting material and higher product yield
Presence of decarboxylation byproduct Excessive heat during reaction or work-upMaintain lower reaction temperatures, use mild acidification conditionsElimination of the decarboxylation byproduct

V. Concluding Remarks

The synthesis of 2-oxo-1,3-oxazolidine-4-carboxylic acid is a nuanced process where reaction conditions play a pivotal role in determining the product purity and yield. By understanding the underlying mechanisms of byproduct formation, researchers can proactively design their experiments to favor the desired reaction pathway. This guide provides a framework for troubleshooting common issues, but careful observation and systematic optimization will always be key to success in the laboratory.

VI. References

  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google Patents. Available at:

  • Decarboxylation - Organic Chemistry Portal. Available at: [Link]

  • Decarboxylation - Master Organic Chemistry. Available at: [Link]

Sources

preventing racemization during the synthesis of chiral 2-Oxo-1,3-oxazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization

Welcome to the technical support center for the stereoselective synthesis of 2-oxo-1,3-oxazolidine-4-carboxylic acid. This valuable chiral building block, often derived from amino acids like L-serine, is a cornerstone in the synthesis of various pharmaceuticals, including antibiotics. Maintaining its stereochemical integrity is paramount, as the presence of the undesired enantiomer can drastically alter biological activity and create significant purification challenges.[1] This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols to prevent racemization.

Frequently Asked Questions (FAQs)
Q1: What exactly is racemization and why is it a critical issue in this specific synthesis?

Racemization is the process by which an enantiomerically pure compound, such as the desired (S)- or (R)-2-oxo-1,3-oxazolidine-4-carboxylic acid, converts into a mixture containing both enantiomers.[2] When this mixture contains equal amounts of each enantiomer, it is called a racemate, which is optically inactive.[2]

In pharmaceutical development, this is a critical failure point for two primary reasons:

  • Altered Biological Activity: Often, only one enantiomer of a drug is biologically active or has the desired therapeutic effect. The other enantiomer might be inactive, have a different effect, or even be toxic.

  • Purification Complexity: Separating enantiomers (a process called resolution) is often difficult and expensive, adding significant costs and steps to a synthesis. Preventing racemization is far more efficient than trying to correct it later.

Q2: What is the primary chemical mechanism responsible for racemization during the formation of the oxazolidinone ring from an amino acid?

The most common pathway for racemization during the cyclization of an N-protected amino acid (like N-alkoxycarbonyl-L-serine) is through the formation of a 5(4H)-oxazolone, also known as an azlactone, intermediate.[1][3][4]

The mechanism proceeds as follows:

  • Activation: The carboxylic acid group of the amino acid is activated to facilitate cyclization.

  • Cyclization: The hydroxyl group on the serine side-chain attacks the activated carboxyl group, forming the oxazolone ring.

  • Proton Abstraction: The proton on the chiral α-carbon (C4 of the oxazolidinone) of this oxazolone intermediate is highly acidic. A base present in the reaction mixture can easily abstract this proton.[4]

  • Loss of Chirality: Abstraction of the proton creates a planar, achiral enolate intermediate.[2][5]

  • Reprotonation: The enolate can be reprotonated from either face of the planar molecule. This non-specific reprotonation results in a mixture of both the original (L) and the inverted (D) configurations, leading to racemization.[1][3]

A secondary, less common mechanism is the direct abstraction of the α-proton from the activated amino acid by a strong base before cyclization occurs.[3][4]

RacemizationMechanism cluster_0 Racemization via Oxazolone Intermediate Activated_L_Amino_Acid Activated L-Amino Acid (Chiral) Oxazolone 5(4H)-Oxazolone Intermediate (Chiral, but α-H is acidic) Activated_L_Amino_Acid->Oxazolone Intramolecular Cyclization Enolate Planar Enolate Intermediate (Achiral) Oxazolone->Enolate Base abstracts α-H+ (Rate-determining step for racemization) L_Product L-Product (Desired) Enolate->L_Product Reprotonation (Side 1) D_Product D-Product (Racemized) Enolate->D_Product Reprotonation (Side 2)

Caption: Primary racemization pathway via an oxazolone intermediate.

Q3: Which reaction parameters most significantly influence the degree of racemization?

Several factors must be meticulously controlled to preserve stereochemical integrity. The most critical are:

  • Base Selection: The strength and steric hindrance of the base are crucial. Strong, non-hindered bases readily abstract the acidic α-proton, promoting racemization.[6]

  • Temperature: Higher temperatures provide the necessary activation energy for proton abstraction and increase molecular motion, accelerating the rate of racemization.[7][8]

  • Cyclizing Agent: The nature of the reagent used to form the oxazolidinone ring (e.g., phosgene derivatives, chloroformates) determines the reactivity of the intermediates and can influence the propensity for oxazolone formation.

  • Reaction Time: Prolonged exposure to basic conditions or elevated temperatures increases the likelihood of racemization.

Q4: How does the choice of cyclizing agent (e.g., phosgene, triphosgene, chloroformates) impact the risk of racemization?

The cyclizing agent activates the carboxylic acid, making it susceptible to both the desired ring-closing reaction and the undesired racemization pathway.

  • Phosgene and its Equivalents (e.g., Triphosgene, Diphosgene): These are highly reactive and effective for forming the 2-oxo-oxazolidine ring. However, their high reactivity can lead to harsh reaction conditions if not controlled. The formation of an intermediate acyl chloride, for instance, is a highly activated species that can readily form an oxazolone. While effective, these reagents require careful control of temperature and stoichiometry.[9][10]

  • Chloroformates (e.g., Methyl Chloroformate): These reagents can form a mixed anhydride with the carboxylic acid. While this is a common activation strategy, mixed anhydrides are also known to be susceptible to racemization, particularly in the presence of base.[9][11]

  • S,S'-dimethyl dithiocarbonate: Some modern methods utilize milder reagents like S,S'-dimethyl dithiocarbonate in aqueous media, which can offer a greener and potentially less racemization-prone alternative by avoiding highly reactive intermediates.[9][12]

The key is to choose a reagent that allows for efficient cyclization at a low temperature and under conditions where the concentration and strength of the base are minimized.

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues that lead to a loss of stereochemical purity during the synthesis.

IssuePotential Cause(s)Recommended Solution & Scientific Rationale
Low Enantiomeric Excess (ee) in Final Product 1. Inappropriate Base: Use of strong, non-hindered bases (e.g., NaOH, KOH, Et₃N) during cyclization.Solution: Employ a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,6-lutidine.[6] Rationale: The bulky alkyl groups on these bases create steric hindrance, making it difficult for the base to approach and abstract the α-proton of the oxazolone intermediate. This kinetically disfavors the racemization pathway while still allowing the base to act as an acid scavenger.
2. High Reaction Temperature: Performing the cyclization or workup at room temperature or above.Solution: Maintain strict temperature control, typically between -20°C and 0°C, during the addition of the cyclizing agent and base.[13] Rationale: Racemization is a thermally activated process.[14] Lowering the temperature reduces the kinetic energy of the system, significantly slowing the rate of proton abstraction and subsequent racemization.[8]
3. Prolonged Reaction Time: Allowing the reaction to stir for an extended period after completion.Solution: Monitor the reaction closely by TLC or LC-MS. Upon completion, immediately proceed with a cold aqueous quench and workup. Rationale: The longer the chiral intermediate is exposed to basic conditions, the greater the opportunity for racemization to occur. Minimizing reaction time minimizes this exposure.
Inconsistent Stereochemical Purity Between Batches 1. Inconsistent Rate of Reagent Addition: Adding the base or cyclizing agent too quickly, causing local temperature spikes ("hot spots").Solution: Add reagents slowly and dropwise via a syringe pump, ensuring the internal temperature does not rise above the setpoint. Rationale: Rapid, exothermic additions can create localized areas of high temperature, promoting racemization even if the cooling bath is at the correct temperature. Slow, controlled addition ensures thermal homogeneity.
2. Moisture in Reagents/Solvents: Presence of water can interfere with reactive intermediates and alter the basicity of the medium.Solution: Use anhydrous solvents and freshly distilled/opened reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: Water can hydrolyze highly reactive cyclizing agents or activated intermediates, leading to side reactions and potentially altering the pH in a way that favors racemization.
Product Degradation Alongside Racemization 1. Excessively Strong Base or High pH: The oxazolidinone ring is an ester-like functional group (a carbamate) and is susceptible to hydrolysis under strongly basic conditions.Solution: Use the minimum stoichiometric amount of a hindered base required to scavenge the acid produced (e.g., HCl from a chloroformate). Avoid a large excess. Rationale: While preventing racemization is key, preserving the product is also essential. A high pH can lead to saponification of the carbamate, cleaving the ring and destroying the product.
Racemization During Workup and Purification 1. Basic or Acidic Workup Conditions: Washing with strong basic (e.g., NaHCO₃) or acidic solutions at room temperature.Solution: Perform all aqueous washes with pre-chilled solutions (e.g., cold, dilute NaHCO₃, cold brine). Minimize the duration of contact with aqueous layers. Rationale: The α-proton remains somewhat acidic even in the final product. Exposure to non-neutral pH, especially at room temperature, can still cause slow racemization over time.[5]
2. High Temperature During Solvent Removal or Chromatography: Using a high-temperature rotovap bath or experiencing heating on the silica gel column.Solution: Remove solvent under reduced pressure at low temperatures (<30°C). If column chromatography is necessary, use a fast-flow technique and avoid letting the column run dry, which can generate heat. Rationale: Heat is a universal accelerator for racemization.[2] Even solid-state samples can racemize if heated, so all purification and drying steps should be performed under mild thermal conditions.
Key Reaction Parameters Summary
ParameterRecommended ConditionRationale for Preventing Racemization
Temperature -20°C to 0°CReduces the kinetic rate of α-proton abstraction.[13]
Base Sterically Hindered (DIPEA, 2,6-Lutidine)Steric bulk prevents access to the α-proton.[6]
Solvent Anhydrous, Aprotic (e.g., THF, Dioxane)Prevents side reactions and ensures consistent reaction conditions.
Reagent Addition Slow, controlled (Syringe Pump)Avoids exothermic spikes and localized heating.
Workup Cold, rapid, and near-neutral pHMinimizes exposure to conditions that can cause racemization post-reaction.
Optimized Protocol: Synthesis of (S)-2-Oxo-1,3-oxazolidine-4-carboxylic Acid from L-Serine

This protocol integrates best practices to minimize racemization.

Caption: Recommended workflow for minimizing racemization.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add L-serine (1.0 eq.). Add anhydrous tetrahydrofuran (THF) to create a slurry.

  • Cooling: Cool the flask to -10°C using an appropriate cooling bath (e.g., acetone/ice).

  • Base Addition: Slowly add diisopropylethylamine (DIPEA, 2.2 eq.) dropwise, ensuring the internal temperature does not exceed -5°C. Stir for 15 minutes.

  • Cyclization: In a separate flask, dissolve triphosgene (1.1 eq.) in anhydrous THF. Add this solution to the reaction mixture via a syringe pump over 1 hour, maintaining the internal temperature below -5°C.

  • Reaction: After the addition is complete, allow the reaction to warm to 0°C and stir for 2-3 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or LC-MS.

  • Quench: Once the reaction is complete, quench it by slowly adding cold, saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers and wash once with cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure, ensuring the water bath temperature does not exceed 30°C.

  • Purification: The crude product can be purified by recrystallization or flash chromatography, again taking care to avoid heat.

References
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (URL: )
  • Technical Support Center: Preventing Racemization in Amino Acid Deriv
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: )
  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic d
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. (URL: )
  • Amino Acid Deriv
  • Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. (URL: )
  • US9598353B2 - Process for the racemization of α-amino acids - Google P
  • Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH. (URL: )
  • STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization - St.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: )
  • Enantioselective Synthesis of Oxazolidinones | Request PDF - ResearchGate. (URL: [Link])

  • WO2015026082A1 - Α-amino acid racemization method - Google P
  • Technical Support Center: Minimizing Racemization in Peptide Synthesis - Benchchem. (URL: )
  • Lecture 16 Protecting groups and racemization of Amino Acids - YouTube. (URL: [Link])

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH. (URL: [Link])

  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google P
  • Role of Additives during Deracemization Using Temperature Cycling - PMC - NIH. (URL: [Link])

  • HYBRID CATALYSIS OF 8-QUINOLINECARBOXALDEHYDE AND BRØNSTED ACID FOR EFFICIENT RACEMIZATION OF α-AMINO AMIDES AND ITS APPLICATI. (URL: [Link])

  • Enantioselective synthesis of oxazolidinone 118 - ResearchGate. (URL: [Link])

  • Oxazolidine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. (URL: )
  • Racemization during aminolysis of mixed and symmetrical anhydrides of N‐alkoxycarbonylamino acids by amino acid anions in aqueous dimethylformamide | Scilit. (URL: [Link])

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles | Crystal Growth & Design - ACS Publications. (URL: [Link])

  • Role of Additives during Deracemization Using Temperature Cycling | Crystal Growth & Design - ACS Publications. (URL: [Link])

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis - ACS Publications. (URL: [Link])

  • Racemization - Wikipedia. (URL: [Link])

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (URL: [Link])

  • Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations - MDPI. (URL: [Link])

  • Preventing racemization during the synthesis of chiral oxazolidinones - Benchchem. (URL: )
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed. (URL: [Link])

  • Racemization in amino acids? - ResearchGate. (URL: [Link])

  • Synthesis of L-2-oxothiazolidine-4-carboxylic acid - PubMed. (URL: [Link])

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles - PMC - NIH. (URL: [Link])

  • (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid - PubChem - NIH. (URL: [Link])

  • Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed. (URL: [Link])

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Technical Support Center: Troubleshooting Low Yield in 2-Oxo-1,3-oxazolidine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-oxo-1,3-oxazolidine-4-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial chemical transformation. The following question-and-answer format directly addresses specific issues to help you optimize your reaction yields and obtain high-purity products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I improve it?

Answer:

Low to no yield in the synthesis of 2-oxo-1,3-oxazolidine-4-carboxylic acid is a common issue that can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Let's break down the potential culprits and their solutions.

A primary reason for low yield is often an incomplete reaction . You can monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If you observe unreacted starting materials, consider extending the reaction time or gradually increasing the temperature.[1]

The choice of reagents and reaction conditions is paramount. The synthesis of the oxazolidinone ring typically involves the cyclization of an amino acid, such as serine, with a carbonyl source.[2][3] Historically, this was often achieved using phosgene, a highly toxic gas.[4] For safety reasons, phosgene substitutes are now more commonly employed.

Key considerations for your synthetic route:

  • Phosgene Equivalents: Safer alternatives like triphosgene (bis(trichloromethyl) carbonate), diphosgene, or carbonyldiimidazole (CDI) are effective but may require different reaction conditions.[5][6] Triphosgene, for instance, often requires careful control of stoichiometry and temperature to avoid side reactions. While phosgene is highly reactive, its substitutes might necessitate slightly harsher conditions to achieve comparable results.[5]

  • Solvent and Base Selection: The choice of solvent and base is critical. A patent for a high-yield synthesis of 2-oxo-oxazolidine-4-carboxylic acid highlights a method using water as a solvent, which is environmentally friendly and can lead to high yields of over 86%.[7][8] In other protocols, organic solvents like dichloromethane, dioxane, or acetonitrile are used.[3] The base is crucial for deprotonating the amino acid and facilitating the reaction. Common bases include sodium hydroxide, potassium carbonate, or triethylamine.[7][9] The incorrect base or solvent can hinder the reaction or promote side reactions.

  • Starting Material Quality: Ensure your starting materials, particularly the amino acid (e.g., L-serine), are of high purity and dry. Moisture can interfere with many of the reagents used, especially phosgene equivalents.

A recently developed, environmentally friendly method involves the reaction of 2-amino-3-hydroxy methyl propionate hydrochloride with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis under alkaline conditions, reportedly achieving yields over 86%.[7][8]

Question 2: I'm observing significant byproduct formation in my reaction mixture. What are these byproducts and how can I minimize them?

Answer:

Byproduct formation is a frequent cause of low yields and purification difficulties. The nature of the byproducts depends heavily on your chosen synthetic route and reaction conditions.

  • N-Acyl Byproducts: When using acylating agents to form the oxazolidinone ring, there is a risk of N-acylation of the starting amino acid without subsequent cyclization. This can be minimized by carefully controlling the stoichiometry of your reagents and maintaining optimal reaction temperatures.[10]

  • Polymerization: Paraformaldehyde, sometimes used as a carbonyl source, can polymerize if not used under the correct conditions, leading to a complex mixture of products.[11]

  • Epimerization: For chiral syntheses, particularly when using strong bases or elevated temperatures for extended periods, there is a risk of epimerization at the chiral center of the carboxylic acid.[10] This can result in a mixture of diastereomers, complicating purification and reducing the yield of the desired stereoisomer. To mitigate this, use the mildest possible base and the lowest effective temperature, and monitor the reaction to avoid unnecessarily long reaction times.[10]

One of the most common synthetic pathways involves the reduction of an amino acid to an amino alcohol, followed by cyclization.[9] In this multi-step process, incomplete reduction or side reactions during the cyclization can lead to a variety of impurities.

Question 3: My product appears to be impure after workup. What are the best practices for purifying 2-Oxo-1,3-oxazolidine-4-carboxylic acid?

Answer:

Effective purification is crucial for obtaining a high-quality final product. The purification strategy will depend on the physical properties of your product and the nature of the impurities.

  • Crystallization: Recrystallization is often an effective method for purifying solid products. A common approach involves dissolving the crude product in a hot solvent, such as ethanol, and then allowing it to cool slowly to form crystals.[12]

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A typical eluent system for this compound is a mixture of dichloromethane and methanol.[7]

  • Extraction: A standard aqueous workup is often the first step in purification. This involves partitioning the reaction mixture between an organic solvent and water to remove water-soluble impurities and unreacted starting materials. The pH of the aqueous phase may need to be adjusted to ensure the product is in the desired layer.[12]

A patented method describes a purification process involving evaporation of the solvent, followed by dissolving the residue in a solvent like methyl acetate, filtering out insolubles, and then concentrating the solution to induce crystallization.[12]

Troubleshooting Workflow

Below is a logical workflow to diagnose and address low yield issues in your 2-oxo-1,3-oxazolidine-4-carboxylic acid synthesis.

Caption: Troubleshooting workflow for low yield.

Key Reaction Parameter Summary

ParameterRecommended SettingRationale & Potential Impact of Deviation
Starting Amino Acid High-purity L- or D-serineImpurities can lead to side reactions and lower yields.
Carbonyl Source Triphosgene, CDI, Diethyl CarbonateChoice affects reactivity and safety. Phosgene is highly effective but toxic.[5][13] Substitutes may require catalyst or higher temperatures.[6][9]
Solvent Water, Dichloromethane, DioxaneSolvent choice impacts solubility of reagents and reaction rate. Water is a green and often effective option.[7][8]
Base NaOH, K₂CO₃, Et₃NThe base is crucial for deprotonation. Strong bases can promote epimerization.[10]
Temperature 0°C to refluxTemperature control is critical. Higher temperatures can increase reaction rate but may also promote byproduct formation.[1]
Reaction Time 2 - 24 hoursInsufficient time leads to incomplete reaction. Monitor by TLC/LC-MS to determine the optimal time.[1]

Standard Experimental Protocol: Synthesis from L-Serine using a Phosgene Substitute

This protocol is a generalized procedure and may require optimization for your specific laboratory conditions and reagents.

1. Reaction Setup:

  • To a solution of L-serine (1 equivalent) in an appropriate solvent (e.g., water or dioxane), add a suitable base (e.g., sodium hydroxide, 1.1 equivalents) at 0°C under an inert atmosphere (e.g., nitrogen).[7]

  • Stir the mixture until the L-serine is fully dissolved.

2. Addition of Carbonyl Source:

  • Slowly add a solution of the phosgene substitute (e.g., triphosgene, 0.4 equivalents) in the same solvent to the reaction mixture at 0°C.

  • Caution: The reaction can be exothermic. Maintain the temperature below 5°C during the addition.

3. Reaction Monitoring:

  • Allow the reaction to warm to room temperature and stir for the predetermined time (e.g., 2-4 hours).

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

4. Workup and Isolation:

  • Once the reaction is complete, acidify the mixture to pH 2-3 with concentrated HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography (e.g., eluting with a dichloromethane/methanol gradient).[7][12]

References

Sources

Navigating the Stability of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Oxo-1,3-oxazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this important chemical intermediate. As a key building block in medicinal chemistry, understanding its stability profile under various experimental conditions is paramount to ensuring the integrity of your research and development processes.[1] This document provides a comprehensive overview of the stability of 2-oxo-1,3-oxazolidine-4-carboxylic acid under both acidic and basic conditions, complete with troubleshooting FAQs, detailed experimental protocols, and mechanistic explanations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with 2-oxo-1,3-oxazolidine-4-carboxylic acid?

The main stability concern for 2-oxo-1,3-oxazolidine-4-carboxylic acid is its susceptibility to hydrolysis, particularly the opening of the oxazolidinone ring, under both acidic and basic conditions. The rate and mechanism of this degradation are highly dependent on the pH and temperature of the solution.

Q2: My reaction yield using 2-oxo-1,3-oxazolidine-4-carboxylic acid is consistently low. Could stability be an issue?

Low reaction yields can indeed be a consequence of the degradation of 2-oxo-1,3-oxazolidine-4-carboxylic acid, especially if your reaction conditions involve prolonged exposure to strongly acidic or basic environments, or elevated temperatures. It is crucial to monitor the stability of the starting material under your specific reaction conditions.

Q3: How can I monitor the degradation of 2-oxo-1,3-oxazolidine-4-carboxylic acid in my experiments?

The degradation of 2-oxo-1,3-oxazolidine-4-carboxylic acid can be monitored using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method should be developed to separate the intact molecule from its potential degradation products.

Q4: Are there any known degradation products of 2-oxo-1,3-oxazolidine-4-carboxylic acid?

While specific degradation studies on this molecule are not extensively published, based on its chemical structure, the primary degradation product from ring-opening would be N-carboxy-L-serine, which itself may be unstable. Under certain conditions, decarboxylation could also occur.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram after a reaction. Degradation of 2-oxo-1,3-oxazolidine-4-carboxylic acid.Perform a forced degradation study to identify the retention times of potential degradation products. Use a milder pH or lower temperature for your reaction if possible.
Loss of starting material during workup. Instability during aqueous acidic or basic washes.Minimize the time the compound is in contact with acidic or basic aqueous solutions. Consider using a buffered solution for extraction or performing extractions at a lower temperature.
Inconsistent biological activity of synthesized derivatives. Partial degradation of the 2-oxo-1,3-oxazolidine-4-carboxylic acid starting material leading to impurities in the final product.Re-purify the 2-oxo-1,3-oxazolidine-4-carboxylic acid before use and ensure its purity by HPLC. Store the compound in a cool, dry, and dark place.

Mechanistic Insights into Degradation Pathways

The stability of 2-oxo-1,3-oxazolidine-4-carboxylic acid is dictated by the reactivity of the cyclic carbamate and the carboxylic acid functional groups.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the oxazolidinone ring can be protonated, which activates the carbonyl carbon for nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, followed by ring opening to yield N-carboxy-L-serine. This intermediate is likely to be unstable and may further decompose.

Diagram: Acid-Catalyzed Hydrolysis of 2-Oxo-1,3-oxazolidine-4-carboxylic acid

Acid_Hydrolysis A 2-Oxo-1,3-oxazolidine- 4-carboxylic acid B Protonated Carbonyl A->B + H+ C Tetrahedral Intermediate B->C + H2O D N-carboxy-L-serine (Ring-Opened Product) C->D - H+

Caption: Proposed mechanism of acid-catalyzed ring opening.

Base-Catalyzed Hydrolysis

In basic media, the hydroxide ion can directly attack the electrophilic carbonyl carbon of the carbamate. This nucleophilic acyl substitution reaction proceeds through a tetrahedral intermediate, which then collapses to break the ester bond of the cyclic carbamate, resulting in the formation of the corresponding serine derivative. The synthesis of 2-oxo-1,3-oxazolidine-4-carboxylic acid often involves the hydrolysis of a methyl or ethyl ester precursor under basic conditions, indicating the oxazolidinone ring is relatively stable to certain basic conditions.[1] However, stronger basic conditions or prolonged exposure can lead to ring opening.

Diagram: Base-Catalyzed Hydrolysis of 2-Oxo-1,3-oxazolidine-4-carboxylic acid

Base_Hydrolysis A 2-Oxo-1,3-oxazolidine- 4-carboxylic acid B Tetrahedral Intermediate A->B + OH- C Ring-Opened Product B->C Ring Opening

Caption: Proposed mechanism of base-catalyzed ring opening.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 2-oxo-1,3-oxazolidine-4-carboxylic acid.

Materials:

  • 2-Oxo-1,3-oxazolidine-4-carboxylic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatically controlled water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-oxo-1,3-oxazolidine-4-carboxylic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mixture of water and methanol).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

    • Repeat the experiment with 1 M HCl if no degradation is observed.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl.

    • Repeat the experiment with 1 M NaOH if no degradation is observed.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and monitor at the same time points.

  • Thermal Degradation:

    • Analyze the stock solution after storing it at an elevated temperature (e.g., 60 °C) in the dark.

  • Photolytic Degradation:

    • Expose the stock solution to a light source as per ICH Q1B guidelines.

  • HPLC Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks.

Diagram: Forced Degradation Study Workflow

Forced_Degradation_Workflow Start Start: Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M & 1M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (60°C, dark) Start->Thermal Photo Photolytic Degradation (ICH Q1B) Start->Photo Analysis HPLC Analysis (Monitor Degradation) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End End: Evaluate Stability Profile Analysis->End

Caption: Workflow for assessing the stability of the compound.

Summary of Stability Data

Condition Expected Stability Potential Degradation Products
Strong Acid (e.g., 1 M HCl, >60 °C) LowN-carboxy-L-serine, subsequent decomposition products
Mild Acid (e.g., pH 4-6) ModerateSlow hydrolysis may occur over time.
Neutral (pH ~7) HighGenerally stable.
Mild Base (e.g., pH 8-10) ModerateSlow hydrolysis is possible.
Strong Base (e.g., >1 M NaOH) Low to ModerateRing-opening to form serine derivatives.
Oxidizing agents (e.g., H₂O₂) Moderate to HighPotential for oxidation, though the core structure is relatively robust.
Elevated Temperature (>60 °C) ModerateMay accelerate hydrolysis, especially at non-neutral pH.
Light (UV/Visible) HighThe chromophores in the molecule do not suggest high photosensitivity, but testing is recommended.

References

  • Chemistry LibreTexts. (2021, March 5). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289–1297. Retrieved from [Link]

  • PharmaGuideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxo-1,3-oxazolidine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2021). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Retrieved from [Link]

Sources

Technical Support Center: Chiral Separation of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2-Oxo-1,3-oxazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the specific challenges associated with this separation. We will move beyond basic protocols to explain the causal mechanisms behind experimental choices, ensuring you can troubleshoot effectively and develop robust, reliable methods.

The primary challenge in separating the enantiomers of 2-Oxo-1,3-oxazolidine-4-carboxylic acid stems from its acidic nature due to the carboxylic acid functional group.[1][2][3] This feature dictates the entire chromatographic strategy, from the selection of the chiral stationary phase (CSP) to the critical composition of the mobile phase. This guide is structured to address these challenges logically, beginning with foundational questions and progressing to advanced troubleshooting and protocol optimization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing a separation method for this acidic analyte.

Q1: What is the fundamental challenge in separating 2-Oxo-1,3-oxazolidine-4-carboxylic acid enantiomers?

A1: The core challenge is managing the analyte's carboxylic acid group. In its ionized (anionic) state, the molecule can engage in strong, non-enantioselective interactions with the stationary phase, particularly with residual silanol groups on the silica support. This leads to severe peak tailing, poor resolution, and low efficiency.[4] Therefore, the primary goal of any successful method is to control the ionization state of the analyte to promote the specific chiral recognition interactions necessary for separation.

Q2: Which types of Chiral Stationary Phases (CSPs) are most effective for this separation?

A2: Two main classes of CSPs have demonstrated high success rates for acidic compounds like 2-Oxo-1,3-oxazolidine-4-carboxylic acid:

  • Anion-Exchange Type CSPs: Columns like CHIRALPAK® QN-AX and QD-AX are specifically designed for acidic compounds.[5] The chiral selector is based on quinine or quinidine, which possesses a protonated tertiary amine under typical operating conditions. The primary chiral recognition mechanism is an ionic exchange between the positively charged selector and the negatively charged acidic analyte, supplemented by other interactions like hydrogen bonding and steric repulsion.[5]

  • Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs, with phases like cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD, IA, IB).[6] For these columns to effectively resolve acidic analytes, the mobile phase must be modified with an acidic additive. The additive neutralizes the analyte, allowing it to enter the chiral grooves or cavities of the polysaccharide polymer where enantioselective interactions (H-bonding, π-π stacking, steric hindrance) can occur.[7][8] Immobilized polysaccharide columns are generally preferred due to their enhanced solvent compatibility and robustness.[9][10]

Q3: Why are mobile phase additives absolutely critical for this analysis on polysaccharide columns?

A3: For an acidic analyte on a polysaccharide CSP, an acidic additive is not merely an optimizer—it is an enabler of the separation. Its functions are twofold:

  • Suppression of Analyte Ionization: By adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase, the equilibrium of the analyte's carboxylic acid group is shifted towards its neutral, protonated form.[10][11] This prevents the formation of the highly polar carboxylate anion, which would otherwise cause severe peak tailing.

  • Minimization of Non-Selective Interactions: The additive also helps to mask active sites on the silica support, reducing deleterious secondary interactions that contribute to poor peak shape and band broadening.[4] The result is sharper, more symmetrical peaks, which directly translates to better resolution.

Q4: What are the primary differences between using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for this separation?

A4: Both techniques are powerful, but they offer different advantages.

  • HPLC (Normal Phase or Polar Organic Mode): This is a well-established technique. In normal phase, you would use a non-polar solvent like hexane with an alcohol modifier.[12] For this analyte, a polar organic mode using solvents like methanol or acetonitrile with an acidic additive is also highly effective.

  • SFC: This technique uses supercritical CO2 as the main mobile phase, mixed with a small amount of an organic modifier (co-solvent), typically an alcohol.[13][14] For chiral separations, SFC is often 3-5 times faster than HPLC and generates significantly less organic solvent waste, making it a "greener" and more cost-effective option, especially for preparative scale work.[13][14][15] The underlying separation principles are similar to normal phase HPLC, and the same CSPs can often be used.[13]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during method development and routine analysis.

Problem: Poor or No Enantiomeric Resolution (Rs < 1.5)

This is the most frequent issue, where the two enantiomer peaks are either completely merged or only partially separated.

Caption: A step-by-step workflow for diagnosing and fixing poor enantiomeric resolution.

Detailed Solutions:

  • Cause 1: Inappropriate Chiral Stationary Phase (CSP)

    • Explanation: Chiral recognition is highly specific. The selected CSP may not possess the necessary stereoselective interaction sites for this particular molecule.

    • Solution: Screen a set of orthogonal CSPs. If you started with a cellulose-based column, try an amylose-based or an anion-exchange column.

    Table 1: Recommended CSPs for 2-Oxo-1,3-oxazolidine-4-carboxylic acid

    CSP Type Example Phase Recommended Mode Key Advantages & Considerations
    Anion-Exchange CHIRALPAK® QN-AX HPLC, SFC High Selectivity: Specifically designed for acidic analytes. The primary mechanism is direct ionic interaction.[5]
    Immobilized Amylose Chiralpak® IA HPLC (NP, PO), SFC Broad Versatility: Often provides good separation. Robust and withstands a wide range of solvents for flushing.[9]

    | Immobilized Cellulose | Chiralcel® OD-I | HPLC (NP, PO), SFC | Different Selectivity: Offers complementary selectivity to amylose phases. A good screening alternative. |

  • Cause 2: Suboptimal Mobile Phase Composition

    • Explanation: The ratio of the non-polar solvent (e.g., Hexane, CO₂) to the polar modifier (e.g., Isopropanol, Methanol) governs retention time and can significantly impact selectivity. For this analyte, the absence of an acidic additive is a common cause of failure on polysaccharide CSPs.[7][10]

    • Solution:

      • Introduce an Acidic Additive: If using a polysaccharide CSP, ensure an acidic additive is present. Start with 0.1% (v/v) of TFA or formic acid in the mobile phase.[11]

      • Optimize Modifier Percentage: Perform a screening run by varying the alcohol modifier percentage (e.g., for HPLC: 10%, 15%, 20% Isopropanol in Hexane; for SFC: 15%, 25%, 35% Methanol in CO₂). Lowering the modifier percentage generally increases retention and can sometimes improve resolution, but may also broaden peaks.

    Table 2: Common Acidic Additives for Chiral Separation

    Additive Abbreviation Typical Concentration Characteristics
    Trifluoroacetic Acid TFA 0.1% - 0.5% Strong acid, very effective at protonating the analyte. Can sometimes suppress interactions too much.[10]
    Formic Acid FA 0.1% - 0.5% Weaker acid than TFA, offers different selectivity. Volatile, making it suitable for LC-MS applications.[5]

    | Acetic Acid | AcOH | 0.1% - 0.5% | Similar to formic acid, also volatile and commonly used.[10] |

Problem: Severe Peak Tailing or Broadening

This manifests as asymmetric peaks with a "tail," which degrades resolution and makes integration for quantification unreliable.

  • Cause 1: Unsuppressed Analyte Ionization / Secondary Interactions

    • Explanation: This is the most likely cause for an acidic analyte. The ionized carboxylate group is interacting strongly and non-specifically with the stationary phase.

    • Solution: Increase the concentration of the acidic additive in the mobile phase. If you started at 0.1% TFA, try increasing to 0.2% or 0.3%. This will further suppress ionization and improve peak shape.[4][11]

  • Cause 2: Sample Solvent Mismatch

    • Explanation: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure Methanol for a 90:10 Hexane:IPA mobile phase), it can cause band distortion at the column inlet.

    • Solution: Whenever possible, dissolve the sample directly in the mobile phase.[6] If solubility is an issue, use the weakest solvent possible that can still dissolve the sample.

  • Cause 3: Column Overload

    • Explanation: Injecting too much mass onto the column can saturate the stationary phase, leading to broad, tailing peaks.

    • Solution: Dilute your sample by a factor of 5 or 10 and reinject. Chiral separations are often sensitive to mass on the column.[16]

Problem: Drifting Retention Times / Poor Reproducibility

This occurs when the time it takes for the peaks to elute changes between injections or between analytical sequences.

  • Cause 1: Insufficient Column Equilibration

    • Explanation: Chiral stationary phases, especially polysaccharide-based ones, can take a long time to fully equilibrate with the mobile phase. Additives, in particular, need time to adsorb to the stationary phase surface.

    • Solution: Flush the column with the mobile phase for at least 20-30 column volumes before the first injection.[6] If you change the mobile phase composition, a thorough re-equilibration is mandatory.

  • Cause 2: Column "Memory Effect"

    • Explanation: Additives can bind strongly to the CSP. If a column was previously used with a basic additive (for a different analysis) and is now being used with an acidic one, traces of the basic additive can neutralize your acidic additive, leading to reproducibility issues.[4][17]

    • Solution: Dedicate columns to specific additive types (acidic, basic, neutral). If this is not possible, implement a rigorous flushing procedure between methods (see Protocol 2).

Section 3: Key Experimental Protocols
Protocol 1: General Method Development Strategy

This protocol outlines a systematic approach to developing a chiral separation method from scratch.

MethodDevelopment A Select 2-3 Orthogonal CSPs (e.g., Anion-Ex, Amylose, Cellulose) B Prepare Mobile Phases (e.g., NP: Hex/IPA, SFC: CO2/MeOH) + 0.1% Acidic Additive A->B C Screen CSPs under Isocratic Conditions B->C D Select Best CSP from Screening C->D Evaluate Resolution & Peak Shape E Optimize % Modifier for Rs ~2.0 D->E F Optimize Additive Type/Concentration for Peak Shape E->F G Optimize Temperature & Flow Rate for Speed/Efficiency F->G H Assess Robustness (Small changes in composition, temp, flow) G->H Finalize Method I Validate Method Parameters (Linearity, Precision, Accuracy) H->I

Caption: A three-phase workflow for systematic chiral method development.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a racemic standard of 2-Oxo-1,3-oxazolidine-4-carboxylic acid in the initial mobile phase to a concentration of approximately 0.5 mg/mL.

  • Phase 1 - CSP Screening:

    • Select at least two columns with different chiral selectors (e.g., Chiralpak IA and CHIRALPAK QN-AX).

    • Install the first column and equilibrate with the starting mobile phase (e.g., 85:15 n-Hexane:Isopropanol with 0.1% TFA for HPLC, or 75:25 CO₂:Methanol with 0.1% TFA for SFC) for 30 column volumes.

    • Inject the sample and record the chromatogram.

    • Repeat for the second column.

  • Phase 2 - Method Optimization:

    • Choose the column that provided the best initial separation or "hint" of separation.

    • Modifier Optimization: Adjust the percentage of the alcohol co-solvent up or down in 5% increments to target a resolution (Rs) value between 1.5 and 2.5.

    • Additive Optimization: If peak shape is poor, adjust the concentration of the acidic additive (e.g., 0.05%, 0.1%, 0.2%). You can also compare different additives (TFA vs. Formic Acid).

    • Temperature and Flow Rate: Once good selectivity is achieved, investigate the effect of temperature (e.g., 25°C vs. 40°C) to improve efficiency. A lower flow rate can also increase resolution, but at the cost of longer analysis time.[16]

  • Phase 3 - Validation: Once the final method is established, perform robustness checks to ensure it is reliable for routine use.

Protocol 2: Column Flushing and Regeneration (for Immobilized CSPs)

Use this protocol to remove strongly adsorbed contaminants or to erase the "memory effect" from previous additives. Warning: Only perform this on immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC). This will destroy traditional coated columns.

  • Disconnect the Column from the Detector: This prevents contamination of the detector cell.

  • Initial Flush: Flush the column with 100% Isopropanol (IPA) or Ethanol at a low flow rate (0.5 mL/min) for 20 column volumes.

  • Strong Solvent Flush: For stubborn contaminants, flush with Tetrahydrofuran (THF) or Dichloromethane (DCM). Consult the column manufacturer's instructions for a list of compatible strong solvents.[9] Flush for 10-15 column volumes.

  • Rinse: Flush again with 100% IPA or Ethanol for 20 column volumes to remove the strong solvent.

  • Storage/Equilibration: The column can now be stored in IPA/Hexane or be equilibrated with a new mobile phase for the next analysis.

References
  • Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • BenchChem Technical Support Team. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. BenchChem.
  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Welch, C. J., et al. (2010). Effect of mobile phase acidic additives on enantioselectivity for phenylalanine analogs.
  • Chromatography Forum. (2017). additives for chiral.
  • Chromatography Corner. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Ye, Y. K., et al. (2001). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Google Patents. (n.d.). Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Letter, W. (2014). How can I improve my chiral column resolution?
  • Zhang, T., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases.
  • Biosynth. (n.d.). 2-Oxo-1,3-oxazolidine-4-carboxylic acid.
  • BenchChem. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid.
  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
  • Selvita. (2024).
  • Daicel Chiral Technologies. (n.d.).
  • Grinberg, N., et al. (2014). Insights Into Chromatographic Enantiomeric Separation of Allenes on Cellulose Carbamate Stationary Phase.
  • National Center for Biotechnology Information. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem.
  • Ray, A. (2020). Trouble with chiral separations.

Sources

Navigating Solubility Challenges with 2-Oxo-1,3-oxazolidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

[Prepared by the Senior Application Scientist Team]

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Oxo-1,3-oxazolidine-4-carboxylic acid. This guide is designed to provide in-depth, practical solutions to one of the most common hurdles encountered during its use in chemical reactions: poor solubility. By understanding the underlying chemical principles and employing the strategies outlined below, you can optimize your reaction conditions and achieve more consistent and successful outcomes.

Understanding the Molecule: Physicochemical Properties

Before diving into troubleshooting, it's essential to understand the inherent properties of 2-Oxo-1,3-oxazolidine-4-carboxylic acid that influence its solubility.

PropertyValueSource
Molecular Formula C₄H₅NO₄[1]
Molecular Weight 131.09 g/mol [1]
Melting Point 125-127 °C[2]
Predicted logP -0.7[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]

The negative logP value indicates a degree of hydrophilicity, while the presence of both hydrogen bond donors and acceptors suggests its potential to interact with a range of solvents. However, the rigid, crystalline nature of many carboxylic acids can often lead to solubility challenges in less polar organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm struggling to dissolve 2-Oxo-1,3-oxazolidine-4-carboxylic acid in my reaction solvent. What are my initial steps?

A1: Limited solubility is a common issue. Here’s a systematic approach to address it, starting with the simplest methods.

1. Solvent Selection:

The first line of defense is choosing an appropriate solvent. While quantitative solubility data is not widely published, synthesis procedures provide clues. Polar aprotic solvents are generally a good starting point.

  • Commonly Used Solvents: Patents and literature mention the use of water, dioxane, methanol, acetonitrile, and dichloromethane in syntheses involving this compound.[3]

  • Recommended Starting Points: For many coupling reactions, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices due to their high polarity and ability to solvate a wide range of compounds.

Workflow for Solvent Screening:

Caption: Decision workflow for using a derivatization strategy.

Troubleshooting Summary Table

IssuePotential CauseRecommended Solution(s)
Compound "oils out" or precipitates upon addition of other reagents. Change in solvent polarity or temperature.1. Increase the proportion of the more polar solvent. 2. Run the reaction at a slightly elevated temperature.
Reaction is sluggish despite apparent dissolution. Micro-suspensions or incomplete dissolution at the molecular level.1. Use a co-solvent system. 2. Try gentle heating (e.g., 40-50 °C). 3. Ensure anhydrous conditions if water is detrimental to the reaction.
Difficulty in purifying the product due to residual solubilizing agents (e.g., DMF, DMSO). High boiling point of the solubilizing agent.1. Perform an aqueous work-up to partition the polar solvent into the aqueous layer. 2. Use a minimal amount of the high-boiling solvent. 3. Consider alternative, more volatile polar solvents like acetonitrile if possible.

Final Recommendations from a Senior Application Scientist

When faced with solubility challenges involving 2-Oxo-1,3-oxazolidine-4-carboxylic acid, a systematic and logical approach is key. Always begin with the simplest and most direct methods—optimizing your solvent choice and considering pH modification. These strategies are often sufficient and introduce the fewest complications. If these fail, the use of co-solvents is a powerful next step.

Remember that every reaction is unique. The compatibility of your chosen solubilization method with your specific reaction conditions is paramount. For instance, while heating can improve solubility, it may not be suitable for thermally sensitive reagents. Similarly, the choice of base for pH adjustment must be compatible with other functional groups in your starting materials.

By carefully considering the principles outlined in this guide and methodically exploring the proposed solutions, you will be well-equipped to overcome the solubility hurdles associated with 2-Oxo-1,3-oxazolidine-4-carboxylic acid and advance your research with greater efficiency and success.

References

  • Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids. Retrieved from a relevant technical note on the BenchChem website.
  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxo-1,3-oxazolidine-4-carboxylic acid. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-Oxo-1,3-oxazolidine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values for carboxylic acids.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • IJRAR.org. (2018). SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved from [Link]

  • Diva-Portal.org. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility for different thiazolidine-2-carboxylic acid derivatives.
  • PMC Isochem. (n.d.). R-2-Oxo-1,3-thiazolidine-4-carboxylic acid. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Retrieved from a relevant publication in the Pakistan Journal of Pharmaceutical Sciences.
  • Pearson+. (2024). The pKa values of the carboxylic acid groups of oxaloacetic acid.
  • ResearchGate. (n.d.). pKa values for carboxylic acids.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid: A Comparative HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Oxo-1,3-oxazolidine-4-carboxylic acid is a crucial chiral building block in modern medicinal chemistry, notably in the synthesis of antibiotics like Linezolid and other pharmacologically active molecules. Its molecular structure, containing a carboxylic acid and a cyclic carbamate, presents a distinct analytical challenge. The compound is highly polar and chiral, demanding robust analytical methods to ensure both chemical and enantiomeric purity, which are critical for drug safety and efficacy.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of 2-Oxo-1,3-oxazolidine-4-carboxylic acid. We will move beyond a simple recitation of parameters and delve into the strategic rationale behind method selection, offering a framework for researchers and quality control analysts to develop and validate reliable analytical protocols.

The Analytical Challenge: Polarity and Chirality

The primary hurdles in analyzing 2-Oxo-1,3-oxazolidine-4-carboxylic acid are its high polarity, which leads to poor retention on traditional reversed-phase columns, and its chiral center at the C4 position, necessitating enantioselective separation to determine its optical purity. This guide will address both challenges by comparing three distinct HPLC approaches:

  • Reversed-Phase HPLC (RP-HPLC) with an aqueous-compatible column for chemical purity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) as a superior alternative for retaining highly polar analytes.

  • Chiral HPLC for the critical assessment of enantiomeric purity.

Method 1: Reversed-Phase HPLC for Chemical Purity Assessment

Reversed-phase HPLC is the workhorse of pharmaceutical analysis. However, the high polarity of our target analyte requires a nuanced approach to achieve adequate retention and separation from potential impurities.

Expertise & Rationale: Why a Polar-Embedded C18 Column?

A standard C18 column often fails to provide sufficient retention for 2-Oxo-1,3-oxazolidine-4-carboxylic acid, leading to elution near the solvent front (void volume). This co-elution with other polar impurities can mask their presence. To overcome this, we select a C18 column with a polar-embedded group (e.g., amide or carbamate) or an "AQ" type column. These stationary phases are designed to prevent "phase collapse" in highly aqueous mobile phases and offer alternative selectivity through hydrogen bonding interactions, enhancing the retention of polar analytes.

For the mobile phase, a low pH is essential to suppress the ionization of the carboxylic acid group, rendering the molecule less polar and further improving its retention on the non-polar stationary phase. Phosphoric acid or formic acid are common choices.

Experimental Protocol: RP-HPLC
  • Column: Polar-Embedded C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18), 4.6 x 150 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (due to the lack of a strong chromophore).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg/mL of 2-Oxo-1,3-oxazolidine-4-carboxylic acid in Mobile Phase A.

Data Interpretation

The primary objective is to separate the main peak from all potential process-related impurities and degradation products. Purity is typically calculated using an area percent method, assuming all components have a similar response factor at the detection wavelength.

Parameter Hypothetical Result Interpretation
Retention Time (Main Peak)4.8 minutesAdequate retention, well away from the void volume.
Tailing Factor1.1Symmetrical peak shape, indicating good column performance.
Total Impurities0.35%Sum of all impurity peak areas relative to the total area.
Purity (%) 99.65% Meets a typical specification for a pharmaceutical intermediate.

Method 2: HILIC - A Superior Approach for Polar Analytes

For compounds that exhibit limited retention even on polar-embedded RP columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative.

Expertise & Rationale: The HILIC Advantage

In HILIC, a polar stationary phase (e.g., bare silica, diol, or amide) is used with a mobile phase rich in organic solvent (typically >70% acetonitrile) and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase. The analyte partitions between this aqueous layer and the bulk organic mobile phase. This mechanism is ideal for retaining and separating highly polar compounds like 2-Oxo-1,3-oxazolidine-4-carboxylic acid, often providing better peak shapes and resolution than RP-HPLC.

Experimental Protocol: HILIC
  • Column: Amide-based HILIC column (e.g., Waters XBridge BEH Amide), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

  • Gradient: 0% B to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm and/or Mass Spectrometry (MS).

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve 1 mg/mL in 75:25 Acetonitrile:Water. Note: The sample diluent must be matched to the mobile phase to prevent peak distortion.

Comparative Performance: RP-HPLC vs. HILIC
Parameter RP-HPLC (Polar C18) HILIC (Amide) Advantage
Retention Time 4.8 min7.2 minHILIC: Stronger retention allows for better separation of early-eluting impurities.
Peak Shape Good (Tailing = 1.1)Excellent (Tailing = 1.0)HILIC: Often provides more symmetrical peaks for polar bases and acids.
Sensitivity GoodExcellentHILIC: The high organic mobile phase enhances MS ionization efficiency.
Impurity Resolution AdequateSuperiorHILIC: Orthogonal selectivity may resolve impurities that co-elute in RP mode.

Method 3: Chiral HPLC for Enantiomeric Purity

For a chiral molecule, achiral purity is only half the story. The biological activity of the desired enantiomer can be drastically different from its mirror image. Therefore, quantifying the enantiomeric excess (% ee) is a non-negotiable step.

Expertise & Rationale: The Power of Chiral Stationary Phases

Chiral Stationary Phases (CSPs) are designed to interact differently with the two enantiomers of a chiral molecule, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used due to their broad applicability. The separation mechanism involves a combination of interactions like hydrogen bonding, dipole-dipole, and steric hindrance within the chiral grooves of the stationary phase. The choice of mobile phase (normal phase, polar organic, or reversed-phase) is critical for achieving separation and must be screened for each analyte.

Experimental Protocol: Chiral HPLC
  • Column: Immobilized Polysaccharide-based CSP (e.g., Daicel Chiralpak IB), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

  • Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL in Ethanol.

Data Interpretation: Calculating Enantiomeric Excess
Parameter (S)-Enantiomer (R)-Enantiomer (Impurity)
Retention Time10.5 minutes12.1 minutes
Peak Area1,995,0005,000

Calculation: Enantiomeric Excess (% ee) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 % ee = [ (1,995,000 - 5,000) / (1,995,000 + 5,000) ] x 100 = 99.5%

This result indicates that the sample contains 99.75% of the desired (S)-enantiomer and 0.25% of the undesired (R)-enantiomer.

Visualizing the Analytical Workflow

A structured workflow is essential for efficient and accurate analysis. The diagram below outlines the process from sample receipt to final purity reporting.

G cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC Analysis cluster_methods 3. Method Execution cluster_data 4. Data Processing & Reporting Sample Sample Receipt Dissolve Dissolve in Appropriate Diluent Sample->Dissolve Purity Chemical Purity? Dissolve->Purity RP_HPLC Run RP-HPLC or HILIC Method Purity->RP_HPLC Yes Chiral_HPLC Run Chiral HPLC Method Purity->Chiral_HPLC No (Enantiomeric) Report Final Purity Report (% Area & % ee) RP_HPLC->Report Chiral_HPLC->Report

Caption: High-level workflow for HPLC purity analysis.

Decision Framework for Method Selection

The choice of method is dictated by the analytical objective. The following diagram illustrates a logical decision-making process.

G Start Analytical Goal for 2-Oxo-1,3-oxazolidine-4-carboxylic acid Goal What is the primary question? Start->Goal Impurity Assess process impurities & degradation products Goal->Impurity Chemical Purity Enantiomer Determine ratio of (S) vs. (R) enantiomers Goal->Enantiomer Enantiomeric Purity Retention Is retention on C18 poor? Impurity->Retention Chiral_Method Use Chiral HPLC Method with a CSP Enantiomer->Chiral_Method RP_Method Use Polar-Embedded RP-HPLC Method Retention->RP_Method No HILIC_Method Use HILIC Method Retention->HILIC_Method Yes

Caption: Logic diagram for selecting the appropriate HPLC method.

Conclusion and Recommendations

A comprehensive purity assessment of 2-Oxo-1,3-oxazolidine-4-carboxylic acid cannot be achieved with a single analytical method. A multi-faceted approach is required to control both chemical and stereoisomeric purity.

  • For routine chemical purity: A well-developed RP-HPLC method on a polar-compatible stationary phase is often sufficient, providing a robust and reliable system for quality control.

  • For challenging separations or MS compatibility: HILIC stands out as a superior technique, offering orthogonal selectivity and enhanced sensitivity, making it an invaluable tool during process development and for identifying unknown impurities.

  • For enantiomeric purity: Chiral HPLC is indispensable. The development of a specific method on a chiral stationary phase is a regulatory requirement and is fundamental to ensuring the stereochemical integrity of the final active pharmaceutical ingredient.

By understanding the principles behind each of these techniques, scientists can confidently select, develop, and validate the appropriate HPLC methods to ensure the quality and safety of this vital pharmaceutical building block.

References

  • Title: The Practical HPLC Method Development Source: Agilent Technologies URL: [Link]

  • Title: A review of modern trends in reversed-phase liquid chromatography Source: Journal of Chromatography A URL: [Link]

  • Title: Hydrophilic Interaction Liquid Chromatography (HILIC) and Advanced Applications Source: Waters Corporation URL: [Link]

  • Title: Chiral Chromatography: A Comprehensive Guide Source: Phenomenex URL: [Link]

  • Title: Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation Source: Journal of Chromatography A URL: [Link]

A Comparative Guide to the Conformational Constraints of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid versus Proline in Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Conformational Constraint in Drug Design

In the realm of drug discovery and peptide science, the three-dimensional structure of a molecule is paramount to its biological activity. Unstructured peptides often suffer from metabolic instability and poor receptor affinity due to their conformational flexibility. To overcome these limitations, medicinal chemists employ strategies to introduce conformational constraints, thereby pre-organizing the peptide into a bioactive conformation. Proline, a unique proteinogenic amino acid, has long been a cornerstone of this approach due to the conformational rigidity conferred by its cyclic side chain.[1] However, the quest for novel therapeutic agents with enhanced properties has driven the development of proline mimics, such as 2-Oxo-1,3-oxazolidine-4-carboxylic acid (Oic). This guide provides an in-depth, objective comparison of the conformational constraints of Oic and proline, supported by experimental data, to inform researchers in the rational design of next-generation peptidomimetics.[2][3]

Structural Scaffolds: A Tale of Two Rings

The fundamental differences in the conformational behavior of proline and Oic stem from their distinct cyclic structures.

Proline: A five-membered pyrrolidine ring, formed by the cyclization of its side chain onto the backbone amide nitrogen, is the defining feature of proline.[1] This cyclic nature restricts the rotation around the N-Cα bond (phi, φ angle) to approximately -65°.[4] The pyrrolidine ring is not planar and can adopt two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up), which are in equilibrium.[5] This ring pucker significantly influences the backbone dihedral angles and the propensity for cis-trans isomerization of the preceding peptide bond.[5][6]

2-Oxo-1,3-oxazolidine-4-carboxylic Acid (Oic): Oic features a five-membered oxazolidinone ring, which can be considered a derivative of a serine residue.[7] The presence of a carbonyl group within the ring at the 2-position and an oxygen atom at the 1-position introduces a greater degree of planarity and rigidity compared to proline's pyrrolidine ring.[8] This inherent structural rigidity further restricts the available conformational space of the peptide backbone.

Comparative Analysis of Conformational Parameters

A direct comparison of the key conformational parameters reveals the nuanced yet significant differences between these two residues.

ParameterProline2-Oxo-1,3-oxazolidine-4-carboxylic Acid (Oic)Causality of Difference
Backbone Dihedral Angle (φ) Restricted to approx. -65° ± 25°[4]Highly constrained, often to a narrower range than proline.The oxazolidinone ring's partial planarity and steric hindrance impose stricter limits on the N-Cα bond rotation.
Backbone Dihedral Angle (ψ) A broader range of allowed values, influencing secondary structure.More restricted, predisposing towards specific turn conformations.The rigid ring structure of Oic limits the rotational freedom of the Cα-C' bond.
Ring Pucker Dynamic equilibrium between Cγ-endo and Cγ-exo puckers.[5]The oxazolidinone ring is more planar with less conformational flexibility.[8]The sp2 hybridized carbonyl carbon in the Oic ring reduces the ring's ability to pucker.
Cis-Trans Isomerization (ω angle) Can adopt both cis and trans conformations of the preceding peptide bond.[9]Strongly favors the trans conformation of the preceding peptide bond.[7]The steric bulk and electronic properties of the oxazolidinone ring disfavor the cis isomer.
Secondary Structure Propensity Found in turns, loops, and at the ends of helices; known as a "helix breaker".[10]Potent inducer of β-turns, particularly type I and type II.The highly constrained φ and ψ angles of Oic pre-organize the peptide backbone into a turn-like conformation.

Experimental and Computational Elucidation of Conformational Constraints

The conformational preferences of proline and Oic have been extensively studied using a combination of experimental and computational techniques.

Experimental Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.[11][12] Key NMR parameters used in conformational analysis include:

  • Nuclear Overhauser Effect (NOE): Provides through-space distance information between protons, which is crucial for defining the peptide's fold.[10][13]

  • J-coupling Constants (³J): Used to determine dihedral angles, particularly the φ angle.[14]

  • Chemical Shift Index (CSI): Deviations of CαH chemical shifts from random coil values can indicate the presence of secondary structures.

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis (Proline or Oic) Purification Purification (HPLC) Peptide_Synthesis->Purification NMR_Sample NMR Sample (Solvent, Concentration) Purification->NMR_Sample OneD_NMR 1D NMR (¹H) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, TOCSY, NOESY) OneD_NMR->TwoD_NMR Resonance_Assignment Resonance Assignment TwoD_NMR->Resonance_Assignment Constraint_Extraction Constraint Extraction (NOEs, J-couplings) Resonance_Assignment->Constraint_Extraction Structure_Calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) Constraint_Extraction->Structure_Calculation Final_Structure 3D Structure Structure_Calculation->Final_Structure Ensemble of Structures caption Workflow for NMR-based peptide conformational analysis.

2. X-ray Crystallography: This technique provides high-resolution structural information of molecules in their crystalline state. Crystal structures of peptides containing proline or Oic can reveal precise bond lengths, bond angles, and dihedral angles, offering a static snapshot of a low-energy conformation.

3. Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and sensitive method for analyzing the secondary structure of peptides in solution.[11][15] The characteristic CD spectra for α-helices, β-sheets, and β-turns allow for the qualitative and sometimes quantitative assessment of the conformational populations. Peptides containing Oic often exhibit CD spectra characteristic of β-turns.[16]

Computational Modeling

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, complement experimental data by providing insights into the conformational energy landscape of molecules.[17][18] These methods can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion, offering a dynamic view of the molecule's conformational preferences.

Computational_Workflow cluster_input Input Generation cluster_simulation Molecular Dynamics Simulation cluster_analysis Analysis of Trajectory Molecule_Building Build Peptide Structure (Proline or Oic) Force_Field_Selection Select Force Field Molecule_Building->Force_Field_Selection Energy_Minimization Energy Minimization Force_Field_Selection->Energy_Minimization Solvation Solvation Energy_Minimization->Solvation Equilibration Equilibration (NVT, NPT) Solvation->Equilibration Production_MD Production MD Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis Production_MD->Trajectory_Analysis Dihedral_Analysis Dihedral Angle Analysis Trajectory_Analysis->Dihedral_Analysis Energy_Landscape Conformational Energy Landscape Dihedral_Analysis->Energy_Landscape Insights Conformational Insights Energy_Landscape->Insights Predict Conformational Preferences caption Workflow for computational modeling of peptide conformation.

Protocols for Synthesis and Analysis

Fmoc Solid-Phase Peptide Synthesis (SPPS) of an Oic-Containing Peptide

The incorporation of Oic into a peptide sequence can be readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[2][19]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-(4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid)

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Step-by-Step Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-Oic-OH at the desired position.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Sample Preparation:

  • Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration should be between 0.1 and 1 mg/mL.[20]

Data Acquisition:

  • Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.

  • Set the experimental parameters:

    • Wavelength range: 190-260 nm

    • Data pitch: 0.5 nm

    • Scanning speed: 50 nm/min

    • Accumulations: 3-5

  • Record a baseline spectrum of the buffer alone.

  • Record the CD spectrum of the peptide sample.

Data Analysis:

  • Subtract the baseline spectrum from the sample spectrum.

  • Convert the raw data (ellipticity) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ_obs × 100) / (c × n × l) where:

    • θ_obs is the observed ellipticity in millidegrees.

    • c is the molar concentration of the peptide.

    • n is the number of amino acid residues.

    • l is the path length of the cuvette in centimeters.

  • Analyze the resulting spectrum for characteristic secondary structure signals. A positive band around 205 nm and a negative band around 222 nm are indicative of a β-turn.[21]

Implications for Drug Development

The choice between proline and Oic as a conformational constraint has significant implications for the design of peptidomimetics with improved therapeutic properties.

  • Enhanced Receptor Affinity and Specificity: The greater rigidity of Oic can pre-organize a peptide into a conformation that is optimal for binding to its target receptor, leading to higher affinity and specificity.

  • Increased Metabolic Stability: The constrained conformation induced by Oic can shield the peptide backbone from proteolytic degradation, thereby increasing its in vivo half-life.

  • Modulation of Physicochemical Properties: The incorporation of Oic can alter the lipophilicity and hydrogen bonding capacity of a peptide, which can in turn affect its solubility, membrane permeability, and overall drug-like properties.

Conclusion

Both proline and 2-Oxo-1,3-oxazolidine-4-carboxylic acid are valuable tools for introducing conformational constraints into peptides. Proline offers a degree of flexibility through its ring pucker and cis-trans isomerization, which can be advantageous in certain applications. In contrast, Oic provides a more rigid and predictable constraint, strongly favoring a trans-amide bond and predisposing the peptide to adopt a β-turn conformation. The selection between these two building blocks should be guided by a thorough understanding of the desired target conformation and the specific structure-activity relationship of the peptide of interest. The experimental and computational methodologies outlined in this guide provide a robust framework for the rational design and characterization of novel peptidomimetics with enhanced therapeutic potential.

References

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  • CSIR NET LIFE SCIENCE COACHING - Let's Talk Academy. (n.d.). Understanding Phi (ϕ) and Psi (ψ) Angles in Peptides.
  • Woody, R. W. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 17(23), 4951-4954.
  • SWISS-MODEL. (n.d.).
  • Barz, B., et al. (2021). Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. Physical Chemistry Chemical Physics, 23(32), 17356-17367.
  • Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Ramasubbu, N., & Parthasarathy, R. (1989). Crystal structure of L-2-oxothiazolidine-4-carboxylic acid. International Journal of Peptide and Protein Research, 34(2), 153-157.
  • Hanson, J. (n.d.). Ramachandran Animation.
  • Brahms, S., et al. (1977). Identification of beta,beta-turns and unordered conformations in polypeptide chains by vacuum ultraviolet circular dichroism. Proceedings of the National Academy of Sciences, 74(8), 3208-3212.
  • Galaxy.ai. (2021, January 25). Understanding PHI and PSI Angles: A Guide to Ramachandran Plots and Newman Projections.
  • Flegel, M., et al. (2007). Polypeptide motions are dominated by peptide group oscillations resulting from dihedral angle correlations between nearest neighbors. Journal of the American Chemical Society, 129(4), 884-894.
  • Lu, G., et al. (2008). trans-4-(1-Naphthyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1484.
  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR.
  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (n.d.).
  • Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry, 65(4), 337-345.
  • PubChem. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid.
  • Di Domizio, J., et al. (2019). Dihedral Angle Calculations To Elucidate the Folding of Peptides through Its Main Mechanical Forces. Biochemistry, 58(8), 1032-1037.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Perczel, A., et al. (1993). Quantitative analysis of cyclic beta-turn models. International Journal of Peptide and Protein Research, 41(3), 223-236.
  • Department of Chemistry - chem.ox.ac.uk. (n.d.).
  • Gentilucci, L., et al. (2011). Synthesis of Constrained Peptidomimetics Containing 2‐Oxo‐1,3‐oxazolidine‐4‐carboxylic Acids. European Journal of Organic Chemistry, 2011(27), 5249-5255.
  • ChemRxiv. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory.
  • ResearchGate. (n.d.). A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids (Fmoc-AA-OH).
  • Zimmerman, S. S., & Scheraga, H. A. (1977). Flexible-geometry Conformational Energy Maps for the Amino Acid Residue Preceding a Proline. Biopolymers, 16(4), 811-843.
  • PubChem. (n.d.). Fmoc-oxazolidine-4-carboxylic acid.
  • J&K Scientific. (n.d.). (4S)-3-Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid.
  • Benchchem. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid.
  • George, S., et al. (2017). Crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides.
  • Davis, J. H., & Auger, M. (1995). High resolution 1H nuclear magnetic resonance of a transmembrane peptide. Biophysical Journal, 69(5), 1931-1939.
  • CN111808040A - Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. (n.d.).
  • ResearchGate. (n.d.). Figure 2. NMR Structure of peptide 24. a) NOE summary diagram for.
  • D'Andrea, L. D., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(16), 8871.
  • Biosynth. (n.d.). 2-Oxo-1,3-oxazolidine-4-carboxylic acid | 89033-27-2 | PDA03327.
  • Sigma-Aldrich. (n.d.). (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid.
  • Samanta, U., & Chakrabarti, P. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 357-375.
  • Sykes, B. D. (1993). Determination of the conformations of bound peptides using NMR-transferred nOe techniques. Current Opinion in Biotechnology, 4(4), 392-396.
  • MDPI. (n.d.). Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR).
  • ChemRxiv. (2022, June 9). Residue-specific high-resolution 17O solid-state NMR of peptides: multidimensional indirect 1H detection and magic-angle spinning.
  • Perez-Riba, A., & Iturralde, M. (2021). Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. Frontiers in Molecular Biosciences, 8, 788599.
  • ResearchGate. (n.d.).
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Peptides Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the integration of non-canonical amino acids into peptide scaffolds is a cornerstone of modern therapeutic design. These modifications can dramatically improve a peptide's stability, conformational rigidity, and biological activity. One such modification, the 2-Oxo-1,3-oxazolidine-4-carboxylic acid (Oxd) residue, serves as a constrained peptidomimetic, often synthesized from serine or threonine residues to lock the peptide backbone into a specific conformation.[1][2]

However, the introduction of any novel structural moiety necessitates a robust, validated analytical workflow to confirm its identity and location within the peptide sequence. Mass spectrometry (MS) is the definitive tool for this purpose, but modified peptides often present unique challenges that can confound standard analytical protocols.

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of Oxd-containing peptides. We will delve into the causality behind experimental choices, propose expected fragmentation patterns, and provide a validated, step-by-step protocol to ensure trustworthy and reproducible characterization.

The Oxd Modification: A Structural and Mass Overview

The Oxd moiety is typically formed via the cyclization of a serine (Ser) or threonine (Thr) residue.[2] This structural alteration imposes significant conformational constraints and also results in a specific mass shift that is critical for MS-based detection.

When formed from a serine residue within a peptide chain, the modification results in a net mass increase of +25.9793 Da (Monoisotopic).

  • Serine Residue (C₃H₅NO₂): 87.0320 Da

  • Oxd Residue (C₄H₃NO₃): 113.0113 Da

Accurate mass measurement of the intact peptide is the first step in confirming a successful modification. Any deviation from the theoretical mass of the Oxd-containing peptide warrants further investigation into the sample's integrity.

Comparing Fragmentation Techniques for Oxd-Peptide Analysis

The core of peptide characterization lies in tandem mass spectrometry (MS/MS), where precursor ions are fragmented to reveal sequence information. The choice of fragmentation method is paramount, as different techniques can yield complementary data, especially for modified peptides.

The two most common fragmentation techniques are Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD), and Electron Transfer Dissociation (ETD).

FeatureCollision-Induced Dissociation (CID/HCD)Electron Transfer Dissociation (ETD)Rationale for Oxd-Peptides
Mechanism Vibrational excitation via collision with inert gas, leading to cleavage of the weakest bonds (typically peptide backbone amide bonds).Radical-driven fragmentation via electron transfer, leading to cleavage of the N-Cα bond in the peptide backbone.CID/HCD provides classic b- and y-ion series but can cause labile modifications to be lost. ETD often preserves modifications, providing unambiguous localization.[3]
Fragment Ions b- and y-ionsc- and z-ionsUsing both techniques provides a more complete picture of the peptide sequence and modification site.
Preservation of PTMs Variable; can lead to neutral loss of the modification rather than fragmentation of the peptide backbone.Excellent; modifications are typically retained on the fragment ions.ETD is superior for confirming the exact location of the Oxd moiety, as the ring structure is less likely to fragment.
Peptide Charge State Most effective on 2+ and 3+ charge states.Most effective on higher charge states (3+ and above).ESI conditions should be optimized to favor higher charge states if ETD analysis is planned.
Speed Very fast, compatible with standard LC-MS/MS workflows.Slower, but modern instruments have significantly improved speed.HCD is ideal for high-throughput screening, while ETD provides deeper characterization where needed.

Anticipated Fragmentation Pathways of Oxd-Containing Peptides

Understanding how the Oxd moiety behaves under fragmentation is key to interpreting the resulting spectra. Based on the chemical structure of the oxazolidinone ring, we can predict its fragmentation under CID/HCD conditions.

While the primary fragmentation will occur along the peptide backbone to produce b- and y-ions, the Oxd ring itself may fragment, leading to a characteristic neutral loss of CO₂ (44.0 Da) . This event can serve as a diagnostic marker for the presence of the Oxd modification.

Below is a diagram illustrating the expected fragmentation of a peptide containing an Oxd residue.

G cluster_peptide Peptide Precursor Ion cluster_cid CID/HCD Fragmentation P H₂N-AA₁-AA₂-Oxd-AA₄-COOH B_ions b-ions (N-terminal fragments) P->B_ions Y_ions y-ions (C-terminal fragments) P->Y_ions Neutral_Loss Characteristic Neutral Loss (Precursor - 44 Da) P->Neutral_Loss C_ions c-ions P->C_ions Z_ions z-ions P->Z_ions Fragment_NL Fragment Ion Neutral Loss (b/y ion - 44 Da) B_ions->Fragment_NL if Oxd is present Y_ions->Fragment_NL if Oxd is present

Sources

A Comparative Guide to the Biological Activity of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid and its Thio-Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxazolidinone and Thiazolidinone Scaffolds

In the landscape of medicinal chemistry, the five-membered heterocyclic rings of oxazolidinone and thiazolidinone represent privileged scaffolds. Their structural rigidity, stereochemical complexity, and capacity for diverse functionalization have established them as core components in a wide array of pharmacologically active agents. The oxazolidinone ring, for instance, is the cornerstone of the linezolid class of antibiotics, which are crucial in combating resistant Gram-positive bacterial infections.[1] Thiazolidinone derivatives are also a focal point of intense research, demonstrating a broad spectrum of biological activities including antioxidant, anti-inflammatory, and anticancer effects.[2][3]

This guide provides a detailed comparative analysis of 2-Oxo-1,3-oxazolidine-4-carboxylic acid and its direct thio-analog, 2-Oxo-1,3-thiazolidine-4-carboxylic acid. The substitution of the ring oxygen atom in the oxazolidinone with a sulfur atom to form the thiazolidinone is a classic example of bioisosteric replacement. This subtle structural modification can profoundly impact the molecule's physicochemical properties, metabolic stability, and, consequently, its biological activity and mechanism of action. By examining these two molecules side-by-side, we aim to elucidate the causal relationships between their structure and function, offering valuable insights for the rational design of novel therapeutic agents.

Part 1: Structural and Physicochemical Properties

The fundamental difference between 2-Oxo-1,3-oxazolidine-4-carboxylic acid and its thio-analog lies in the heteroatom at the 1-position of the five-membered ring. This substitution from oxygen to sulfur alters bond lengths, bond angles, ring conformation, and electronic properties, which in turn influences lipophilicity, hydrogen bonding capability, and metabolic fate.

Property2-Oxo-1,3-oxazolidine-4-carboxylic acid2-Oxo-1,3-thiazolidine-4-carboxylic acid
Molecular Formula C₄H₅NO₄C₄H₅NO₃S
Molecular Weight 131.09 g/mol [4]147.15 g/mol [5]
Structure
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XLogP3-AA -0.7[4]-0.1
Hydrogen Bond Donors 2[4]2[5]
Hydrogen Bond Acceptors 4[4]4[5]
CAS Number 89033-27-2[6]19750-45-9[5]

Data sourced from PubChem.[4][5]

The increased lipophilicity (higher XLogP3-AA value) of the thiazolidinone derivative, though modest, can influence its ability to cross cellular membranes, potentially altering its bioavailability and distribution compared to its oxazolidinone counterpart.

Part 2: Synthesis Overview

The synthesis of these scaffolds typically starts from readily available amino acids, leveraging their inherent chirality.

  • (4R)-2-Oxo-1,3-oxazolidine-4-carboxylic acid is commonly synthesized from L-serine through cyclization. One method involves reacting L-serine with agents like bis(trichloromethyl) carbonate in a basic solution, although this can result in low yields.[7] More efficient, environmentally friendly methods have been developed using S,S'-dimethyl dithiocarbonate in water, achieving yields of over 86%.[7][8]

  • 2-Oxo-1,3-thiazolidine-4-carboxylic acid (OTC) , also known as procysteine, is a prodrug of L-cysteine. Its synthesis involves the reaction of L-cysteine with a carbonyl source. A related compound, 2-thioxo-thiazolidine-4-carboxylic acid, is a metabolite of isothiocyanates found in cruciferous vegetables.[9] The synthesis of various thiazolidine-4-carboxylic acid derivatives is often achieved through the condensation of L-cysteine with a range of aldehydes.[10]

General Synthetic Workflow

Below is a generalized workflow for the synthesis of these heterocyclic carboxylic acids from their parent amino acids.

G cluster_0 Oxazolidinone Synthesis cluster_1 Thiazolidinone Synthesis L-Serine L-Serine Oxazolidinone_Product 2-Oxo-1,3-oxazolidine- 4-carboxylic acid L-Serine->Oxazolidinone_Product Reaction in Water (Alkaline conditions) Cyclizing_Agent Cyclizing Agent (e.g., S,S'-dimethyl dithiocarbonate) Cyclizing_Agent->Oxazolidinone_Product L-Cysteine L-Cysteine Thiazolidinone_Product 2-Substituted-thiazolidine- 4-carboxylic acid L-Cysteine->Thiazolidinone_Product Cyclocondensation (Ethanol/Water) Aldehyde Aldehyde / Ketone Aldehyde->Thiazolidinone_Product G Oxidative_Stress Increased Oxidative Stress (ROS) GSH_Depletion Glutathione (GSH) Depletion Oxidative_Stress->GSH_Depletion Apoptosis VSMC Apoptosis GSH_Depletion->Apoptosis Osteogenic_Differentiation VSMC Osteogenic Differentiation GSH_Depletion->Osteogenic_Differentiation Vascular_Calcification Vascular Calcification Apoptosis->Vascular_Calcification Osteogenic_Differentiation->Vascular_Calcification OTC 2-Oxo-1,3-thiazolidine- 4-carboxylic acid (OTC) Cysteine Increased Intracellular L-Cysteine OTC->Cysteine GSH_Synthesis Increased Glutathione (GSH) Synthesis Cysteine->GSH_Synthesis GSH_Synthesis->GSH_Depletion Prevents

Caption: OTC prevents vascular calcification by boosting glutathione synthesis. [11]

Part 5: Experimental Protocols

To facilitate further research, we provide standardized protocols for evaluating the key biological activities discussed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to assess antibacterial activity.

G start Start prep_compound Prepare stock solutions of test compounds in DMSO start->prep_compound serial_dilute Perform 2-fold serial dilutions of compounds in a 96-well plate using cation-adjusted Mueller-Hinton broth prep_compound->serial_dilute inoculate Inoculate all wells (except sterility control) with the bacterial suspension serial_dilute->inoculate prep_inoculum Prepare bacterial inoculum (e.g., S. aureus) to ~5 x 10^5 CFU/mL prep_inoculum->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read_results Determine MIC: Lowest concentration with no visible bacterial growth incubate->read_results end End read_results->end

Caption: Experimental workflow for MIC determination.

Detailed Steps:

  • Preparation: Prepare a 1 mg/mL stock solution of 2-Oxo-1,3-oxazolidine-4-carboxylic acid and its thio-analog in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to wells 2-12. Add 200 µL of the stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating across the plate to well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculum: Prepare a bacterial suspension (e.g., Staphylococcus aureus ATCC 29213) equivalent to a 0.5 McFarland standard, then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 10 µL of the bacterial inoculum to wells 1-11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl). [10] Detailed Steps:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compounds (e.g., 2-Oxo-1,3-thiazolidine-4-carboxylic acid) and a standard (ascorbic acid) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each compound dilution to respective wells. Add 100 µL of the DPPH solution to all wells. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • EC₅₀ Determination: Plot the % inhibition against the compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Conclusion and Future Perspectives

The comparative analysis of 2-Oxo-1,3-oxazolidine-4-carboxylic acid and 2-Oxo-1,3-thiazolidine-4-carboxylic acid reveals a compelling story of how a single-atom substitution dictates biological function.

  • 2-Oxo-1,3-oxazolidine-4-carboxylic acid and its derivatives remain superior candidates for the development of antibacterial agents , owing to the well-established efficacy of the oxazolidinone ring in inhibiting bacterial protein synthesis.

  • 2-Oxo-1,3-thiazolidine-4-carboxylic acid emerges as a potent cytoprotective and antioxidant agent . Its function as a cysteine prodrug to enhance intracellular glutathione synthesis provides a clear, rational basis for its therapeutic potential in diseases driven by oxidative stress, such as atherosclerosis and vascular calcification. [11] This guide underscores the importance of bioisosteric replacement in drug discovery. The sulfur-for-oxygen substitution effectively switches the primary therapeutic application from anti-infective to cytoprotective. Future research should focus on exploring derivatives of the thiazolidinone scaffold to enhance its prodrug efficiency and tissue-specific delivery. Furthermore, in vivo studies are warranted to validate the promising in vitro anti-calcification effects and to explore its potential in geriatric medicine and the management of chronic inflammatory conditions. [11][12]

References

  • Palliyaguru, D. L., Salvatore, S. R., Schopfer, F. J., Cheng, X., Zhou, J., Kensler, T. W., & Wendell, S. G. (2021). Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. Food and Chemical Toxicology, 154, 112315. [Link]

  • Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Damdoom, M. Y. A., & Al-Jeilawi, M. H. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252. [Link]

  • Espacenet. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. [Link]

  • Al-Jadiri, A. A. A., & Al-Juboori, A. A. H. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]

  • Kim, H., et al. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1211-1213. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13052098, (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. [Link]

  • El-Sherif, Y., et al. (2021). 2-Oxothiazolidine-4-carboxylic acid inhibits vascular calcification via induction of glutathione synthesis. Journal of Cellular Physiology, 236(4), 2696-2705. [Link]

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  • Yadao, B., et al. (2021). A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research. [Link]

  • Khan, K. M., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1605-1610. [Link]

  • Li, Y., et al. (2023). Comparative In Vitro Drug Susceptibility Study of Five Oxazolidinones Against Mycobacterium tuberculosis in Hainan, China. Antibiotics, 12(7), 1145. [Link]

  • Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine. Journal of the American Chemical Society, 59(1), 200-206. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13052096, 2-Oxo-1,3-oxazolidine-4-carboxylic acid. [Link]

  • Baum, S. E., et al. (2002). Comparative activities of the oxazolidinone AZD2563 and linezolid against selected recent North American isolates of Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 46(9), 3094-3095. [Link]

  • Weber, H. U., Fleming, J. F., & Miquel, J. (1982). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Archives of Gerontology and Geriatrics, 1(4), 299-310. [Link]

  • Connect Journals. SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. [Link]

  • Sci-Hub. Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids. [Link]

  • El-Sayed, R. (2014). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Journal of Heterocyclic Chemistry, 51(S1), E23-E28. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 65272, 2-Oxo-1,3-thiazolidine-4-carboxylic acid. [Link]

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A Researcher's Guide to the Stereochemical Validation of Synthesized 2-Oxo-1,3-oxazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The stereochemical integrity of pharmaceutical compounds is a cornerstone of modern drug development. For chiral molecules like 2-oxo-1,3-oxazolidine-4-carboxylic acid, a vital intermediate in the synthesis of various bioactive compounds, the precise determination of its absolute configuration is not merely an analytical exercise but a critical determinant of its pharmacological activity and safety profile.[1] This guide provides a comparative analysis of established and contemporary techniques for the stereochemical validation of synthesized 2-oxo-1,3-oxazolidine-4-carboxylic acid, offering researchers the insights needed to select the most appropriate methods for their specific research and development needs.

The Imperative of Stereochemical Purity

The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most notably recognized in the linezolid class of antibiotics which function by inhibiting bacterial protein synthesis.[2][3] The biological activity of these compounds is intrinsically linked to their three-dimensional structure. For instance, the (S)-enantiomer of linezolid is significantly more potent than its (R)-enantiomer, highlighting the profound impact of stereochemistry on drug-target interactions.[4] Consequently, the synthesis of enantiopure 2-oxo-1,3-oxazolidine-4-carboxylic acid is a frequent objective, necessitating robust analytical methods to verify the stereochemical outcome of synthetic routes.[5][6]

A Comparative Overview of Analytical Techniques

The validation of the stereochemistry of 2-oxo-1,3-oxazolidine-4-carboxylic acid can be approached through a variety of analytical techniques, each with its own set of advantages and limitations. The choice of method often depends on factors such as the availability of instrumentation, the nature of the sample (e.g., crystalline solid vs. solution), and the specific question being addressed (e.g., enantiomeric excess vs. absolute configuration).

Technique Principle Information Provided Sample Requirements Key Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a single crystalAbsolute configuration, solid-state conformationHigh-quality single crystalUnambiguous determination of absolute configurationCrystal growth can be challenging; not suitable for non-crystalline materials
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phaseEnantiomeric excess (e.e.), separation of enantiomersSolutionHigh accuracy and precision for e.e. determinationDoes not directly provide absolute configuration; requires a suitable chiral column and method development
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of nuclear spin transitions in a magnetic fieldRelative configuration, diastereomeric ratio (with chiral derivatizing agents)SolutionProvides detailed structural informationIndirect method for absolute configuration; may require derivatization
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared lightAbsolute configuration in solutionSolutionApplicable to a wide range of molecules in solution; does not require crystallizationRequires specialized instrumentation and computational modeling for interpretation

In-Depth Analysis of Key Methodologies

X-ray Crystallography: The Gold Standard

For the unambiguous determination of absolute configuration, single-crystal X-ray crystallography remains the definitive method.[1] This technique provides a detailed three-dimensional map of the molecule's atomic arrangement in the solid state.

Causality in Experimental Choice: When a synthetic route is designed to produce a single enantiomer, X-ray crystallography provides the ultimate proof of success. It not only confirms the desired stereochemistry but also reveals the molecule's conformation and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.[7]

Experimental Workflow for X-ray Crystallography

Caption: Workflow for determining absolute configuration using X-ray Crystallography.

Protocol:

  • Crystal Growth: Dissolve the synthesized 2-oxo-1,3-oxazolidine-4-carboxylic acid in a suitable solvent or solvent mixture (e.g., methanol/water).[7] Allow the solvent to evaporate slowly at a controlled temperature to promote the formation of single crystals.

  • Data Collection: Select a high-quality crystal and mount it on a goniometer head. Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[7]

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Determination: If the crystal is non-centrosymmetric and the X-ray source is of an appropriate wavelength, the absolute configuration can be determined by analyzing anomalous dispersion effects, often quantified by the Flack parameter.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining the enantiomeric purity (enantiomeric excess, e.e.) of a chiral compound. This technique separates the enantiomers, allowing for their quantification.

Causality in Experimental Choice: In drug development and quality control, it is crucial to quantify the amount of the unwanted enantiomer. Chiral HPLC provides a highly accurate and precise method for this purpose. It is also invaluable for monitoring the progress of asymmetric syntheses and for the preparative separation of enantiomers.

Experimental Workflow for Chiral HPLC Analysis

Caption: Workflow for determining enantiomeric excess using Chiral HPLC.

Protocol:

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for the separation of acidic compounds. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with an acidic or basic additive to improve peak shape.[8]

  • Method Development: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

  • Analysis: Inject a solution of the synthesized 2-oxo-1,3-oxazolidine-4-carboxylic acid. Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers, it is a powerful tool for determining the relative stereochemistry of diastereomers. For the determination of absolute configuration, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed.

Causality in Experimental Choice: Mosher's ester analysis is a classic NMR-based method for determining the absolute configuration of chiral alcohols and amines.[9][10][11][12] A similar approach can be adapted for carboxylic acids by first converting them to a chiral alcohol. This method is particularly useful when crystallization for X-ray analysis is unsuccessful.

Experimental Workflow for Mosher's Ester Analysis (adapted for a carboxylic acid)

Caption: Workflow for determining absolute configuration using an adapted Mosher's ester analysis.

Protocol:

  • Derivatization: Reduce the carboxylic acid group of 2-oxo-1,3-oxazolidine-4-carboxylic acid to a primary alcohol. Divide the resulting alcohol into two equal portions.

  • Esterification: React one portion with (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-MTPA-Cl to form the corresponding diastereomeric Mosher's esters.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

  • Data Interpretation: Carefully assign the proton signals for both esters. Calculate the difference in chemical shifts (Δδ = δS - δR) for protons on both sides of the newly formed stereocenter. The sign of the Δδ values can be used to deduce the absolute configuration of the original alcohol, and thus the carboxylic acid, based on the established Mosher's model.[9][10][11][12]

Vibrational Circular Dichroism (VCD)

VCD is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[13][14] The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration.[13]

Causality in Experimental Choice: VCD is a powerful alternative to X-ray crystallography when obtaining single crystals is difficult or impossible.[1] It provides information about the absolute configuration of the molecule in its solution-state, which may be more relevant to its biological activity.

Experimental Workflow for VCD Analysis

Caption: Workflow for determining absolute configuration using Vibrational Circular Dichroism.

Protocol:

  • Sample Preparation: Prepare a solution of the synthesized 2-oxo-1,3-oxazolidine-4-carboxylic acid in a suitable deuterated solvent (to avoid solvent interference in the IR region).

  • Spectral Acquisition: Measure the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Computational Modeling: Use quantum chemistry software to perform a conformational search and calculate the theoretical VCD and IR spectra for one of the enantiomers (e.g., the (R)-enantiomer) using methods like Density Functional Theory (DFT).[13]

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration of the synthesized compound.[1][15]

Conclusion

The stereochemical validation of synthesized 2-oxo-1,3-oxazolidine-4-carboxylic acid is a critical step in ensuring the quality and efficacy of downstream applications, particularly in drug development. This guide has provided a comparative overview of the primary analytical techniques available to researchers. While X-ray crystallography offers the most definitive determination of absolute configuration, its requirement for a single crystal can be a significant hurdle. Chiral HPLC is indispensable for the accurate quantification of enantiomeric purity. NMR-based methods, such as Mosher's ester analysis, provide a valuable alternative for determining absolute configuration when crystallization is not feasible. Finally, VCD is emerging as a powerful technique for determining the absolute configuration of molecules in solution. A judicious selection and application of these methods will enable researchers to confidently ascertain the stereochemical integrity of their synthesized 2-oxo-1,3-oxazolidine-4-carboxylic acid.

References

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
  • Ohtani, I., et al. (1991). A new approach for the determination of the absolute configuration of a chiral primary amine by ¹H NMR. Tetrahedron Letters, 32(35), 4563-4566.
  • Seco, J. M., et al. (2004). A new NMR method for the assignment of the absolute configuration of chiral primary amines. Tetrahedron: Asymmetry, 15(7), 1079-1087.
  • Latypov, S. K., et al. (1996). Determination of the absolute configuration of chiral carboxylic acids by ¹H NMR of their esters with (R)- and (S)-1-(1-naphthyl)ethyl alcohol. The Journal of Organic Chemistry, 61(24), 8569-8577.
  • Freedman, T. B., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

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  • American Society for Microbiology. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. [Link]

  • National Institutes of Health. Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR. [Link]

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  • National Institutes of Health. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. [Link]

  • National Institutes of Health. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. [Link]

  • ResearchGate. trans-4-(1Naphthyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid. [Link]

  • PubMed. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

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A Guide to Circular Dichroism Spectroscopy of Peptides with 2-Oxo-1,3-oxazolidine-4-carboxylic acid (Oic)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to elucidating their function and optimizing their therapeutic potential. The inherent flexibility of many peptides, however, presents a significant hurdle, often leading to poor metabolic stability and reduced binding affinity. To overcome these challenges, the incorporation of conformationally constrained amino acid analogues has emerged as a powerful strategy. Among these, 2-Oxo-1,3-oxazolidine-4-carboxylic acid (Oic), and its derivatives (often abbreviated as Oxd in literature), offer a unique tool to induce specific secondary structures, particularly β-turns.[1][2]

This guide provides an in-depth technical comparison of the circular dichroism (CD) spectroscopic signatures of peptides containing Oic/Oxd. It is designed to equip researchers with the foundational knowledge and practical protocols to leverage this powerful analytical technique for the conformational analysis of these promising peptidomimetics.

The Power of Constraint: Why 2-Oxo-1,3-oxazolidine-4-carboxylic acid?

The 2-oxo-1,3-oxazolidine-4-carboxylic acid moiety is a non-natural, conformationally rigid amino acid analogue. Its rigid five-membered ring structure, when incorporated into a peptide backbone, significantly restricts the available conformational space of the peptide chain. This constraint is not random; it has been shown to effectively induce the formation of β-turns, which are critical secondary structural motifs involved in a vast array of biological recognition events.[1][2]

The synthesis of Oic/Oxd-containing peptides is accessible, often proceeding via the cyclization of serine or threonine residues already present within a peptide sequence.[1][2] This allows for the strategic placement of the Oic/Oxd unit to engineer specific folds in the peptide.

Deciphering the Fold: Circular Dichroism Spectroscopy

Circular dichroism (CD) spectroscopy is a highly sensitive technique for investigating the secondary structure of chiral molecules, such as peptides, in solution.[3][4] The method measures the differential absorption of left- and right-circularly polarized light by the peptide bonds. This differential absorption, or ellipticity, is exquisitely sensitive to the peptide's secondary structure. The resulting CD spectrum, a plot of molar ellipticity versus wavelength, provides a distinct fingerprint for different conformations.

Characteristic CD Signatures of Common Peptide Secondary Structures

For comparative purposes, it is essential to be familiar with the characteristic CD spectra of common peptide secondary structures in the far-UV region (typically 190-250 nm):

Secondary StructureWavelength of Positive Maximum (nm)Wavelength of Negative Maximum/Minima (nm)
α-Helix ~192~208 and ~222 (two minima)
β-Sheet ~195-200~215-220 (one minimum)
Random Coil ~210-220~195-200
Polyproline II (PPII) Helix ~228~206

The CD Spectrum of an Oic/Oxd-Containing Peptide: A Signature of a β-Turn

The incorporation of an Oic/Oxd moiety induces a distinct conformational state that is clearly reflected in the CD spectrum. Research on tetrapeptides containing two consecutive oxazolidinone rings has shown a characteristic CD signature indicative of a β-turn structure.

A representative CD spectrum of a tetrapeptide containing an oxazolidinone (Oxd) moiety, Ts-Ala-Oxd-Oxd-PheOMe, exhibits the following key features[1]:

  • A positive band in the region of 225-230 nm .

  • A strong negative band around 205 nm .

This spectral profile is distinct from the classic α-helix, β-sheet, and random coil conformations. The positive band around 225-230 nm is particularly noteworthy and has been associated with β-turn structures in other model peptides.[5][6]

Comparative Analysis: Oic/Oxd-Peptide vs. Other Conformations

To appreciate the unique conformational influence of the Oic/Oxd moiety, a visual comparison of its CD spectrum with those of standard secondary structures is invaluable.

CD_Spectra_Comparison cluster_0 CD Spectra cluster_1 Peptide Conformations Spectrum Wavelength (nm) Ellipticity Molar Ellipticity Alpha_Helix α-Helix Alpha_Helix->Spectrum ~208, 222 nm (negative minima) Beta_Sheet β-Sheet Beta_Sheet->Spectrum ~217 nm (negative minimum) Random_Coil Random Coil Random_Coil->Spectrum ~198 nm (negative minimum) Oic_Peptide Oic/Oxd-Peptide (β-Turn) Oic_Peptide->Spectrum ~205 nm (negative min) ~225 nm (positive max)

Caption: Comparative features of CD spectra for different peptide conformations.

The CD spectrum of the Oic/Oxd-containing peptide clearly deviates from the canonical spectra of α-helices, β-sheets, and random coils, providing strong evidence for a distinct, well-defined structure in solution.

Quantitative Data Summary

While extensive databases of molar ellipticity for Oic/Oxd-peptides are not yet available, we can extract representative values from published spectra to facilitate comparison.

Peptide/ConformationWavelength (nm)Approximate Molar Ellipticity ([θ]) deg·cm²·dmol⁻¹Reference
Ts-Ala-Oxd-Oxd-PheOMe (β-turn) ~228Positive (magnitude varies)[1]
~205Negative (strong)[1]
Model α-Helix 222-30,000 to -40,000[7]
208-30,000 to -40,000[7]
192+60,000 to +80,000[7]
Model β-Sheet 217-15,000 to -25,000[7]
195+20,000 to +30,000[7]
Model Random Coil 198-20,000 to -40,000[7]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible CD data for Oic/Oxd-containing peptides, a rigorous experimental protocol is essential.

Synthesis of Oic/Oxd-Containing Peptides

The first step is the synthesis of the peptide of interest. Oic/Oxd moieties can be introduced during solid-phase peptide synthesis or through post-synthetic modification of serine or threonine residues.

Peptide_Synthesis_Workflow cluster_synthesis Peptide Synthesis cluster_cyclization Oic/Oxd Formation Start Solid Support Couple_AA Couple Protected Amino Acids Start->Couple_AA Incorporate_Ser_Thr Incorporate Ser/Thr at desired position Couple_AA->Incorporate_Ser_Thr Cleave_Protect Cleave and Deprotect Incorporate_Ser_Thr->Cleave_Protect Linear_Peptide Linear Peptide with Ser/Thr Cleave_Protect->Linear_Peptide Cyclization Cyclization Reaction (e.g., DSC, DIPEA) Linear_Peptide->Cyclization Oic_Peptide Oic/Oxd-Containing Peptide Cyclization->Oic_Peptide Purification HPLC Purification Oic_Peptide->Purification Characterization Mass Spectrometry & NMR Purification->Characterization

Caption: General workflow for the synthesis of Oic/Oxd-containing peptides.

A detailed synthetic protocol for generating an Oxd group from a serine residue in a sulfonyl peptide is described by Gentilucci et al.[1]

Circular Dichroism Spectroscopy Protocol

1. Sample Preparation:

  • Purity: The peptide sample must be of high purity (>95%), as confirmed by HPLC and mass spectrometry. Impurities can significantly distort CD spectra.

  • Solvent: Choose a solvent that does not have high absorbance in the far-UV region. Common choices include water, phosphate buffers, or trifluoroethanol (TFE) to promote secondary structure formation. Note that solvents like DMSO have high background absorbance and are generally unsuitable for far-UV CD.[8][9]

  • Concentration: The peptide concentration should be carefully determined to ensure the absorbance is within the linear range of the instrument's detector (typically absorbance < 1.0). For far-UV CD, peptide concentrations of 0.1-0.5 mg/mL are commonly used.

  • Cuvette: Use a quartz cuvette with a short path length (e.g., 0.1 cm) for far-UV measurements to minimize solvent absorbance.

2. Instrument Setup and Data Acquisition:

  • Instrument: A calibrated CD spectropolarimeter is required.

  • Purging: The instrument's optical system must be continuously purged with dry nitrogen gas to remove oxygen, which absorbs strongly in the far-UV.

  • Parameters:

    • Wavelength Range: Typically 190-260 nm for secondary structure analysis.

    • Data Pitch: 0.5 or 1.0 nm.

    • Scanning Speed: 50-100 nm/min.

    • Bandwidth: 1.0 nm.

    • Response Time: 1-2 seconds.

    • Accumulations: Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

  • Blanking: A spectrum of the solvent in the same cuvette must be recorded and subtracted from the peptide spectrum.

3. Data Processing and Analysis:

  • Conversion to Molar Ellipticity: The raw CD data (in millidegrees) should be converted to molar ellipticity ([θ]) using the following equation: [θ] = (θ * MRW) / (10 * c * l) where:

    • θ is the observed ellipticity in degrees.

    • MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acid residues).

    • c is the peptide concentration in g/mL.

    • l is the path length of the cuvette in cm.

  • Secondary Structure Deconvolution: The resulting spectrum can be analyzed using various deconvolution algorithms to estimate the percentage of different secondary structural elements.

CD_Spectroscopy_Workflow Sample_Prep Sample Preparation (Purity, Solvent, Concentration) Instrument_Setup Instrument Setup (Purging, Parameters) Sample_Prep->Instrument_Setup Blank Record Solvent Blank Instrument_Setup->Blank Sample_Scan Acquire Peptide Spectrum Blank->Sample_Scan Data_Processing Data Processing (Blank Subtraction, Averaging) Sample_Scan->Data_Processing Molar_Ellipticity Convert to Molar Ellipticity Data_Processing->Molar_Ellipticity Analysis Spectral Analysis & Deconvolution Molar_Ellipticity->Analysis

Caption: Step-by-step workflow for CD spectroscopy of peptides.

Conclusion and Future Perspectives

The incorporation of 2-Oxo-1,3-oxazolidine-4-carboxylic acid into peptides provides a robust strategy for constraining their conformation, primarily into well-defined β-turn structures. Circular dichroism spectroscopy serves as an indispensable tool for verifying the conformational consequences of this modification. The distinct CD signature of Oic/Oxd-containing peptides, characterized by a positive band around 225-230 nm and a negative band near 205 nm, offers a clear and rapid method for assessing the presence of these induced turns in solution.

As the field of peptidomimetics continues to expand, the systematic application of CD spectroscopy will be crucial for building a comprehensive library of the structural effects of various non-natural amino acids. This will not only advance our fundamental understanding of peptide folding but also accelerate the rational design of novel peptide-based therapeutics with enhanced efficacy and stability.

References

  • Gentilucci, L. et al. In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. Org. Biomol. Chem.11 , 4316-4326 (2013). [Link]

  • Gentilucci, L. et al. Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. Chemistry – A European Journal17 , 4924-4931 (2011). [Link]

  • Greenfield, N. J. Using circular dichroism spectra to estimate protein secondary structure. Nat. Protoc.1 , 2876–2890 (2006). [Link]

  • Manning, M. C., Illangasekare, M. & Woody, R. W. Circular dichroism of peptides. Biophys. J.53 , 213-222 (1988). [Link]

  • Kelly, S. M., Jess, T. J. & Price, N. C. How to study proteins by circular dichroism. Biochim. Biophys. Acta1751 , 119–139 (2005). [Link]

  • Gao, Y. et al. Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. STAR Protoc.5 , 102914 (2024). [Link]

  • MtoZ Biolabs. The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis. [Link]

  • MDPI. Evaluating Host Defense Peptides: A Comparative Analysis of Synthetic Peptides and Recombinant Concatemers. [Link]

  • Brahms, S. & Brahms, J. Determination of protein secondary structure in solution by vacuum ultraviolet circular dichroism. J. Mol. Biol.138 , 149–178 (1980). [Link]

  • Woody, R. W. Circular dichroism of peptides and proteins. in Circular Dichroism and the Conformational Analysis of Biomolecules (ed. Fasman, G. D.) 201–257 (Plenum Press, 1996).
  • Perczel, A., Hollósi, M., Tusnády, G. & Fasman, G. D. Convex constraint analysis of the circular dichroism spectra of proteins. Protein Eng.4 , 669–679 (1991). [Link]

  • ResearchGate. The molar ellipticity circular dichroism spectra of peptides 1, 5, and 6. [Link]

  • ResearchGate. A series of CD spectra in the form of molar ellipticities per residue... [Link]

  • Ladokhin, A. S. & White, S. H. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophys. J.81 , 1805–1808 (2001). [Link]

Sources

A Senior Application Scientist's Guide to Proline Analogues: 2-Oxo-1,3-oxazolidine-4-carboxylic acid (Oic) vs. Thiazolidine-4-carboxylic acid (Thz) in Peptide Structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the field of peptide-based drug design and development, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing therapeutic profiles. Proline analogues, in particular, are pivotal for inducing specific conformational constraints that can dictate a peptide's bioactivity and stability. This guide provides an in-depth, objective comparison of two such analogues: 2-oxo-1,3-oxazolidine-4-carboxylic acid (Oic) and thiazolidine-4-carboxylic acid (Thz). We will explore their distinct effects on peptide structure, physicochemical properties, and performance, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Introduction: The Quest for Conformational Control

The function of a peptide is intrinsically linked to its three-dimensional structure. Proline, with its unique cyclic side chain that links back to the peptide backbone, is a powerful natural tool for introducing kinks and turns, thereby limiting conformational flexibility. However, to further refine and lock in desired structures, medicinal chemists often turn to synthetic proline mimetics.

Among the most utilized are 2-oxo-1,3-oxazolidine-4-carboxylic acid (Oic) and thiazolidine-4-carboxylic acid (Thz). Both are five-membered ring systems that, when incorporated into a peptide sequence, impose significant steric constraints. The fundamental difference lies in the atom at the 2-position of the ring: an oxygen atom participating in a carbonyl group for Oic, and a sulfur atom for Thz. This seemingly subtle variation leads to profound differences in their electronic properties, hydrogen bonding capabilities, and ultimately, their influence on the peptide's overall architecture and biological function.[1] This guide will dissect these differences to provide a clear, evidence-based framework for their application.

Structural & Conformational Impact on Peptides

The primary motivation for using Oic and Thz is to control the peptide backbone's dihedral angles (φ, ψ) and the cis/trans isomerization of the peptide bond preceding the analogue.

  • 2-Oxo-1,3-oxazolidine-4-carboxylic acid (Oic): The presence of the C2-carbonyl group (an oxo group) in the Oic ring introduces a planar, sp2-hybridized center. This feature, combined with the urethane-like linkage, significantly restricts the rotation around the Cα-N bond (φ angle). Furthermore, the oxo group acts as a hydrogen bond acceptor, which can stabilize local secondary structures like β-turns. Peptides containing Oic often exhibit a strong preference for a trans conformation of the preceding peptide bond, leading to a more rigid and predictable structure.[2]

  • Thiazolidine-4-carboxylic acid (Thz): Thz is structurally analogous to proline, with the Cγ methylene group replaced by a sulfur atom.[3] The larger atomic radius of sulfur compared to carbon introduces a different set of steric constraints. The Thz ring can adopt various puckered conformations, influencing the peptide backbone in a distinct manner from Oic.[4] While it also restricts conformational freedom, the lack of a carbonyl group at the 2-position means it cannot act as a hydrogen bond acceptor in the same way as Oic. The preference for cis or trans isomers can be influenced by the solvent environment.[3]

The choice between Oic and Thz allows for fine-tuning of peptide conformation, which is critical for optimizing interactions with biological targets.[5]

G cluster_Oic Oic Incorporation cluster_Thz Thz Incorporation Oic 2-Oxo-1,3-oxazolidine-4-carboxylic acid (Oic) Oic_Structure Structure: - C2-carbonyl (oxo) group - Urethane-like linkage Oic->Oic_Structure Thz Thiazolidine-4-carboxylic acid (Thz) Oic->Thz Comparison Oic_Effect Conformational Effect: - High rigidity - Strong preference for trans-peptide bond - C2-oxo acts as H-bond acceptor Oic_Structure->Oic_Effect Oic_Outcome Outcome: Stabilized β-turns, predictable conformation Oic_Effect->Oic_Outcome Thz_Structure Structure: - Sulfur at C2 position - Proline analogue Thz->Thz_Structure Thz_Effect Conformational Effect: - Restricted, but flexible ring pucker - Cis/trans ratio is solvent dependent - No H-bond acceptor at C2 Thz_Structure->Thz_Effect Thz_Outcome Outcome: Conformation sensitive to local environment Thz_Effect->Thz_Outcome SPPS_Workflow cluster_special Optimized Coupling for Oic/Thz start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, IPA) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) wash1->coupling kaiser1 Kaiser Test coupling->kaiser1 kaiser1->deprotection Incomplete special_coupling Special Coupling (Fmoc-Oic/Thz-OH, HATU, DIPEA) Extended Time (2-4h) + Double Coupling kaiser1->special_coupling Complete kaiser2 Kaiser Test special_coupling->kaiser2 kaiser2->special_coupling Incomplete final_deprotection Final Fmoc Deprotection kaiser2->final_deprotection Complete cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification Precipitate & Purify (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end

Sources

A Senior Application Scientist's Guide to Characterizing 2-Oxo-1,3-oxazolidine-4-carboxylic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the incorporation of constrained peptidomimetics like 2-Oxo-1,3-oxazolidine-4-carboxylic acid (Oxd) into peptide sequences offers a promising strategy to enhance biological activity and metabolic stability. However, the successful synthesis and application of these modified peptides hinge on rigorous analytical characterization. This guide provides an in-depth comparison of the primary analytical techniques for characterizing Oxd-containing peptides, grounded in experimental data and practical insights.

The Analytical Imperative: Why Characterizing Oxd-Peptides Matters

The formation of the 2-oxo-1,3-oxazolidine-4-carboxylate ring from a serine or threonine residue introduces a significant structural change.[1][2] This modification can alter the peptide's conformation, receptor binding affinity, and susceptibility to enzymatic degradation. Therefore, unambiguous confirmation of the Oxd moiety's presence and purity is critical. The primary challenges in characterization lie in confirming the cyclization, determining the stereochemistry, and separating the desired product from potential side-products like dehydroalanine (DHA) containing peptides.[2]

A Comparative Overview of Key Analytical Techniques

The characterization of Oxd-containing peptides relies on a multi-pronged approach, primarily leveraging Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information.

Technique Primary Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight confirmation, sequence verification.High sensitivity, provides definitive mass of the modified peptide.Does not provide detailed structural or stereochemical information on its own.
NMR Spectroscopy Detailed 3D structure, confirmation of cyclization, stereochemistry.Provides unambiguous structural information, including atom connectivity.Lower sensitivity compared to MS, requires larger sample amounts.
HPLC Purity assessment, separation of isomers.Excellent for separating complex mixtures and quantifying purity.Does not provide structural information directly.

Mass Spectrometry: The First Line of Verification

Mass spectrometry is indispensable for the initial confirmation of a successful synthesis. High-Resolution Mass Spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), provides the exact mass of the synthesized peptide, allowing for the verification of its elemental composition.[2]

Experimental Protocol: HRMS Analysis of an Oxd-Peptide
  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a FAB or ESI-TOF instrument).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is typically observed.

  • Data Analysis: Compare the experimentally measured mass to the theoretically calculated mass of the Oxd-containing peptide. A mass accuracy of <5 ppm is generally considered confirmation of the elemental composition.

Data Presentation: HRMS Data for Representative Oxd-Peptides[2]
Peptide Sequence Calculated [M+H]⁺ Found [M+H]⁺
Ts-Pro-Oxd-PheNH₂432.1229432.1232
Ts-Ala-Oxd-PheNH₂529.1757529.1760
Ts-Tyr-Oxd-Trp-PheNH₂504.1441504.1436

Ts represents the tosyl protecting group.

Workflow for Mass Spectrometry Analysis

cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Interpretation A Dissolve Peptide B Inject into HRMS A->B 1 mg/mL C Acquire Spectrum B->C Positive Ion Mode D Compare Experimental vs. Theoretical Mass C->D E Confirm Elemental Composition D->E < 5 ppm mass error

Caption: Workflow for HRMS analysis of Oxd-peptides.

NMR Spectroscopy: Unveiling the 3D Structure

While MS confirms the "what," NMR spectroscopy reveals the "how" – the precise three-dimensional arrangement of atoms. 1D (¹H and ¹³C) and 2D (e.g., COSY) NMR experiments are crucial for confirming the formation of the oxazolidinone ring and determining the stereochemistry.

The key diagnostic signals in ¹H NMR for the Oxd moiety are the diastereotopic protons of the CH₂ group and the CH proton of the original serine residue. These typically appear in the 4.0-5.5 ppm range.[2] In ¹³C NMR, the carbonyl carbon of the oxazolidinone ring provides a characteristic signal around 150-160 ppm.[2][3]

Experimental Protocol: ¹H NMR Characterization
  • Sample Preparation: Dissolve 5-10 mg of the peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. If necessary, perform 2D experiments like gCOSY to establish proton-proton correlations and aid in assignments.

  • Data Analysis: Identify the characteristic signals for the Oxd ring protons and compare their chemical shifts and coupling constants with published data for similar structures.

Data Presentation: Characteristic ¹H and ¹³C NMR Shifts for an Oxd Moiety[2]
Peptide: Ts-Oxd-PheNH₂ ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Oxd-C4-H4.16 (dd)52.7
Oxd-C5-H4.53 (t), 5.12 (dd)65.2
Oxd-C2=O-150.2
Logical Relationship of Spectroscopic Techniques

MS Mass Spectrometry Structure Definitive Structure & Purity MS->Structure Molecular Weight NMR NMR Spectroscopy NMR->Structure 3D Conformation & Connectivity HPLC HPLC HPLC->Structure Purity & Isomer Separation

Caption: Complementary nature of analytical techniques.

Chromatographic Methods: Ensuring Purity and Separating Isomers

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse for assessing the purity of synthesized Oxd-peptides and for separating them from starting materials and byproducts.[2] Furthermore, HPLC can be a powerful tool for separating diastereomers, which may be formed if the starting amino acid is not enantiomerically pure or if the reaction conditions lead to epimerization.[4]

Experimental Protocol: RP-HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO or water/acetonitrile) and dilute it to a working concentration of ~1 mg/mL with the initial mobile phase.

  • Instrumentation: Use an HPLC system with a C18 column and a UV detector (monitoring at ~220 nm).

  • Method Development: A typical gradient elution would be from 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes. The gradient may need to be optimized for specific peptides.

  • Data Analysis: Integrate the peak area of the main product and express it as a percentage of the total peak area to determine the purity.

Data Presentation: Comparison of Chromatographic Conditions for Peptide Analysis
Parameter General Starting Conditions Considerations for Oxd-Peptides
Stationary Phase C18, 5 µm, 100 ÅStandard C18 is usually sufficient.
Mobile Phase A 0.1% TFA in WaterTFA is a good ion-pairing agent for peptides.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier.
Gradient 5-95% B over 30 minMay need to be adjusted based on peptide hydrophobicity.
Flow Rate 1.0 mL/minStandard for analytical columns.
Detection UV at 220 nmThe peptide backbone absorbs strongly at this wavelength.

Conclusion: An Integrated Approach for Confident Characterization

The robust characterization of 2-Oxo-1,3-oxazolidine-4-carboxylic acid-containing peptides is not reliant on a single technique but on the synergistic application of mass spectrometry, NMR spectroscopy, and chromatography. HRMS provides the initial, high-confidence confirmation of successful synthesis. NMR offers an unparalleled level of structural detail, confirming the cyclic nature of the Oxd moiety. Finally, RP-HPLC serves as the ultimate arbiter of purity, ensuring the homogeneity of the final product. By employing this integrated analytical workflow, researchers can proceed with confidence in the structural integrity of their modified peptides, paving the way for meaningful biological evaluation.

References

  • Gentilucci, L., Tolomelli, A., De Marco, R., Tomasini, C., & Feddersen, S. (2011). Synthesis of Constrained Peptidomimetics Containing 2‐Oxo‐1,3‐oxazolidine‐4‐carboxylic Acids. Angewandte Chemie International Edition, 50(38), 8941-8944. [Link]

  • Gentilucci, L., Tolomelli, A., De Marco, R., & Tomasini, C. (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4- carboxylic Acids. Chemistry – A European Journal, 17(38), 10644-10652. [Link]

  • Lee, S., et al. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1211-1213. [Link]

  • Lazouni, I., et al. (2022). Synthesis and characterization of peptidomimetics containing oxazolidin-2-one and oxazolidine scaffolds. Arkat USA. [Link]

  • Google Patents. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Hage, D. S., et al. (2013). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Journal of the American Society for Mass Spectrometry, 24(1), 110-121. [Link]

  • PubChem. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Retrieved from [Link]

  • Al-Juboori, S. A. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry, 65(4), 1-7. [Link]

  • Chen, Y. H., et al. (2015). Synthesis of peptides containing 2-oxohistidine residues and their characterization by liquid chromatography-tandem mass spectrometry. Journal of Peptide Science, 21(2), 118-124. [Link]

  • Nakazawa, T., et al. (2012). Mass spectrometry-based sequencing of protein C-terminal peptide using α-carboxyl group-specific derivatization and COOH capturing. Analytical Biochemistry, 428(2), 138-145. [Link]

  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. [Link]

  • Ilisz, I., et al. (2014). HPLC enantioseparation of amino acids and their protected derivatives used in peptide synthesis with pre-column chiral derivatization. Journal of Pharmaceutical and Biomedical Analysis, 96, 256-265. [Link]

  • Chen, Y., et al. (2010). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 878(2), 183-188. [Link]

  • Ghasriani, H., et al. (2021). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Pharmaceutics, 13(10), 1565. [Link]

  • Wróbel, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9205. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid

2-Oxo-1,3-oxazolidine-4-carboxylic acid is a pivotal chiral building block in medicinal chemistry, primarily utilized as a constrained amino acid analogue in the synthesis of novel therapeutic agents. Its rigid oxazolidinone ring system imparts conformational stability to peptide backbones, a desirable trait in drug design for enhancing target affinity and metabolic stability. This guide provides an in-depth comparison of the most pertinent synthetic routes to this valuable compound, offering a critical evaluation of their efficacy, safety, and scalability to aid researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Synthetic Strategies

The synthesis of 2-oxo-1,3-oxazolidine-4-carboxylic acid predominantly commences from the readily available and chiral amino acid, L-serine, or its derivatives. The core transformation involves the cyclization of the amino and hydroxyl functionalities with a carbonylating agent. This guide will dissect three prominent methodologies: the use of hazardous phosgene surrogates, a greener approach with S,S'-dimethyl dithiocarbonate, and a milder route employing carbonyldiimidazole.

Route 1: The Phosgene-Based Approach and its Safer Alternatives

Historically, the cyclization of L-serine was achieved using highly toxic phosgene gas. Due to significant safety concerns, solid and less hazardous phosgene equivalents such as bis(trichloromethyl) carbonate (triphosgene) have been adopted.

Reaction Mechanism: The reaction proceeds via the in-situ generation of phosgene from triphosgene. L-serine, under basic conditions, acts as a dinucleophile, with the amino and hydroxyl groups attacking the carbonyl centers of the phosgene equivalent to form the cyclic carbamate.

Expertise & Experience: While effective, this method is fraught with challenges. The reaction is highly sensitive to moisture and requires stringent control of reaction conditions to avoid the formation of polymeric byproducts. The use of organic solvents like dioxane is common, which presents environmental and safety issues.[1] Yields are often modest and variable, ranging from as low as 8.5% to 62%, necessitating extensive purification.[1]

Trustworthiness: The protocol's self-validating system lies in the careful monitoring of the reaction progress by thin-layer chromatography (TLC) and the rigorous purification of the final product. However, the inherent hazards of the reagents demand a high level of expertise and appropriate safety infrastructure.

Route 2: A Greener and High-Yielding Synthesis via S,S'-Dimethyl Dithiocarbonate

A significant advancement in the synthesis of 2-oxo-1,3-oxazolidine-4-carboxylic acid involves the use of S,S'-dimethyl dithiocarbonate with a serine ester hydrochloride in an aqueous medium. This method stands out for its high yield, operational simplicity, and improved safety and environmental profile.[1]

Reaction Mechanism: This two-step, one-pot synthesis begins with the reaction of the serine methyl ester with S,S'-dimethyl dithiocarbonate to form an intermediate, followed by an alkaline-mediated hydrolysis and cyclization to yield the final product. The use of water as a solvent is a key advantage of this route.

Expertise & Experience: This route is considerably more user-friendly and scalable. The reaction is less sensitive to atmospheric moisture compared to the triphosgene method, and the use of water as a solvent mitigates many of the hazards associated with volatile organic solvents. The reported yields are consistently high, often exceeding 86%.[1]

Trustworthiness: The reliability of this method is underscored by its high yields and the straightforward purification of the product. The provided analytical data (¹H and ¹³C NMR) from the patent literature confirms the structure and purity of the resulting compound.[1]

Route 3: The Mild and Efficient Carbonyldiimidazole (CDI) Mediated Cyclization

1,1'-Carbonyldiimidazole (CDI) is a well-established, safer alternative to phosgene for the introduction of a carbonyl group. Its application in the synthesis of 2-oxo-1,3-oxazolidine-4-carboxylic acid offers a balance of efficiency and safety.

Reaction Mechanism: CDI activates the carboxylic acid of an N-protected serine derivative, which then undergoes an intramolecular nucleophilic attack by the hydroxyl group to form the oxazolidinone ring. Subsequent deprotection yields the final product.

Expertise & Experience: This method is characterized by its mild reaction conditions and the avoidance of highly toxic reagents. CDI is a stable, crystalline solid that is easier to handle than triphosgene. The reaction typically proceeds at or near room temperature and is less prone to side reactions.

Trustworthiness: The self-validating aspect of this protocol is the clean reaction profile, often with minimal byproduct formation, which simplifies the purification process. The commercial availability and stability of CDI further enhance the reliability and reproducibility of this synthetic route.

Quantitative Data Summary

ParameterRoute 1: TriphosgeneRoute 2: S,S'-Dimethyl DithiocarbonateRoute 3: Carbonyldiimidazole
Starting Material L-SerineDL-Serine Methyl Ester HClN-Protected L-Serine
Key Reagent Bis(trichloromethyl) carbonateS,S'-Dimethyl dithiocarbonate1,1'-Carbonyldiimidazole
Solvent Dioxane, Acetonitrile[1]Water[1]Organic Solvents (e.g., THF, DMF)
Reported Yield 8.5% - 62%[1]> 86%[1]Moderate to High
Safety Concerns Highly toxic and moisture-sensitive reagent, use of organic solvents.[1]Relatively safe, aqueous solvent.[1]Safer alternative to phosgene, but requires inert atmosphere.
Environmental Impact High (use of organic solvents and hazardous reagents).Low (aqueous solvent).Moderate (use of organic solvents).
Scalability Challenging due to safety and yield issues.Readily scalable.Scalable with appropriate engineering controls.
Approx. Reagent Cost Moderate to HighLow to ModerateModerate

Experimental Protocols

Protocol for Route 2: Synthesis via S,S'-Dimethyl Dithiocarbonate

This protocol is adapted from the procedure described in patent CN111808040A.[1]

Materials:

  • DL-Serine methyl ester hydrochloride

  • S,S'-Dimethyl dithiocarbonate

  • Deionized Water

  • Dichloromethane (DCM)

  • Ethanol

  • 1M Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Procedure:

  • Under an inert atmosphere (Argon), add DL-serine methyl ester hydrochloride (2.3g, 15mmol) and S,S'-dimethyl dithiocarbonate (1.2g, 10mmol) to deionized water (10mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath to 10°C and stir for 3 hours.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 6 hours.

  • Transfer the reaction mixture to a separatory funnel and dilute with a 2:1 mixture of DCM and water (150mL).

  • Separate the aqueous layer and extract it with DCM (2 x 50mL).

  • Combine the organic extracts and proceed directly to the next step.

  • To the combined organic phase, add a 4:1 solution of ethanol and water (30mL).

  • Adjust the pH of the system to 13 with 1M NaOH solution to initiate hydrolysis and cyclization.

  • After the reaction is complete (monitored by TLC), separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a dichloromethane/methanol (10:1 v/v) gradient to afford pure 2-oxo-1,3-oxazolidine-4-carboxylic acid.

Characterization Data (as reported in CN111808040A): [1]

  • ¹H NMR (400 MHz, D₂O): δ 4.30 (m, 1H), 4.19 (m, 2H).

  • ¹³C NMR (125 MHz, D₂O): δ 174.09 (dd), 158.87, 67.52 (dd), 55.85 (dd).

Visualization of Synthetic Pathways

Synthesis_Routes cluster_0 Starting Material cluster_1 Route 1 cluster_2 Route 2 cluster_3 Route 3 Serine L-Serine / Derivative Triphosgene Bis(trichloromethyl) carbonate (Triphosgene) Serine->Triphosgene Dioxane, Base SerineEster Serine Methyl Ester HCl NProtectedSerine N-Protected Serine R1_Product 2-Oxo-1,3-oxazolidine- 4-carboxylic acid Triphosgene->R1_Product Dithiocarbonate S,S'-Dimethyl dithiocarbonate SerineEster->Dithiocarbonate Water R2_Product 2-Oxo-1,3-oxazolidine- 4-carboxylic acid Dithiocarbonate->R2_Product NaOH, EtOH/H2O CDI Carbonyldiimidazole (CDI) NProtectedSerine->CDI Organic Solvent R3_Intermediate Activated Intermediate CDI->R3_Intermediate R3_Product 2-Oxo-1,3-oxazolidine- 4-carboxylic acid R3_Intermediate->R3_Product Intramolecular Cyclization & Deprotection

Caption: Comparative workflow of the three main synthetic routes to 2-Oxo-1,3-oxazolidine-4-carboxylic acid.

Conclusion and Recommendations

The choice of synthetic route for 2-oxo-1,3-oxazolidine-4-carboxylic acid is a critical decision that balances efficiency, safety, cost, and environmental impact.

  • Route 1 (Triphosgene): This method, while historically significant, is discouraged due to the use of highly hazardous reagents, low and variable yields, and the need for organic solvents. It is not recommended for large-scale production or for laboratories not equipped to handle such hazardous materials.

  • Route 2 (S,S'-Dimethyl Dithiocarbonate): This approach represents the current state-of-the-art for the synthesis of this compound. Its high yield, use of water as a solvent, and operational simplicity make it the most attractive option for both laboratory-scale synthesis and industrial production. The reduced safety concerns and minimal environmental footprint are significant advantages.

  • Route 3 (Carbonyldiimidazole): The CDI-mediated route offers a good compromise between safety and efficiency. While it may not consistently achieve the high yields of the dithiocarbonate method, it avoids the extreme hazards of phosgene derivatives and offers mild reaction conditions. This makes it a viable and attractive option for many research settings.

For researchers and drug development professionals, the S,S'-dimethyl dithiocarbonate route is highly recommended as the most efficacious and sustainable method for the synthesis of 2-oxo-1,3-oxazolidine-4-carboxylic acid. Its scalability and high yield make it particularly suitable for producing the quantities of material required for preclinical and clinical development.

References

  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google P

Sources

A Guide to the Conformational Rigidity of Peptides: An NMR Spectroscopic Comparison of Native Peptides and their 2-Oxo-1,3-oxazolidine-4-carboxylic acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide design, the quest for enhanced stability, receptor selectivity, and bioavailability is paramount. A key strategy in this endeavor is the introduction of conformational constraints to guide the peptide into its bioactive fold. One such elegant constraint is the incorporation of 2-Oxo-1,3-oxazolidine-4-carboxylic acid (Oic), a proline mimetic. This guide provides an in-depth, technical comparison, grounded in Nuclear Magnetic Resonance (NMR) spectroscopy, of a model peptide, endomorphin-1, and its Oic-substituted analogue. We will explore how this subtle modification dramatically alters the conformational landscape and how these changes are explicitly reflected in the NMR data.

The Rationale: Why Constrain a Peptide with Oic?

Peptides in solution are often conformationally flexible, existing as an ensemble of interconverting structures. This flexibility can be a double-edged sword: while it allows for adaptation to a binding partner, it also leads to a significant entropic penalty upon binding and increased susceptibility to proteolytic degradation. The native peptide endomorphin-1 (H-Tyr-Pro-Trp-Phe-NH2), a potent and selective µ-opioid receptor agonist, perfectly illustrates this. The X-Pro peptide bond in endomorphin-1 exists in a dynamic equilibrium between the cis and trans conformations.[1] This conformational heterogeneity can complicate structure-activity relationship studies and detract from its therapeutic potential.

The introduction of an Oic residue in place of proline offers a compelling solution. The cyclic nature of the Oic ring system, specifically the carbonyl group within the oxazolidinone ring, introduces a steric and electronic constraint that effectively locks the preceding peptide bond into an exclusively trans conformation.[2] This pre-organization into a single, well-defined conformation can enhance receptor affinity and proteolytic stability.

The Evidence: A Head-to-Head NMR Spectroscopic Comparison

The most powerful tool for elucidating the three-dimensional structure and dynamics of peptides in solution is NMR spectroscopy.[3] By analyzing parameters such as chemical shifts, nuclear Overhauser effects (NOEs), and amide proton temperature coefficients, we can build a detailed picture of the peptide's conformational preferences.

Let us consider the direct comparison between the native endomorphin-1 (Tyr-Pro -Trp-Phe-NH2) and its constrained analogue (Tyr-Oic -Trp-Phe-NH2).

Chemical Shift Perturbations: The Fingerprints of Conformation

The chemical shift of a proton is exquisitely sensitive to its local electronic environment, which is dictated by the peptide's conformation. In native endomorphin-1, the presence of both cis and trans isomers at the Tyr-Pro bond results in two distinct sets of NMR signals for many of the residues, with the trans form being the major component (approximately 75%).[1] In stark contrast, the NMR spectrum of the Oic-analogue displays a single, sharp set of resonances, providing immediate evidence of a single dominant conformation in solution.[2]

Table 1: Comparative ¹H Chemical Shifts (δ, ppm) for Endomorphin-1 and its Oic-Analogue in DMSO-d₆

ResidueProtonEndomorphin-1 (trans isomer)[1]Endomorphin-1 (cis isomer)[1]Tyr-Oic-Trp-Phe-NH₂[2]Δδ (Oic vs. Pro-trans)
Tyr¹ αH4.354.65~4.4~0.05
NH8.128.35~8.2~0.08
Pro²/Oic² αH4.254.45~4.3~0.05
δH3.50, 3.753.15, 3.85N/AN/A
Trp³ αH4.554.75~4.6~0.05
NH8.258.05~8.3~0.05
Phe⁴ αH4.404.30~4.40.00
NH8.007.90~8.00.00

Note: Chemical shifts for the Oic-analogue are estimated from published spectra and are illustrative. The key observation is the coalescence of signals into a single set.

The most significant changes are observed for the protons in and around the modified residue. The elimination of the cis isomer signals for the Oic-analogue is the most dramatic difference. Furthermore, subtle but measurable chemical shift perturbations (Δδ) are seen for the αH and NH protons of the surrounding residues when comparing the Oic-analogue to the trans form of the native peptide, reflecting the fine-tuning of the local conformation imposed by the Oic ring.

Through-Space Interactions: ROESY/NOESY Data

While chemical shifts hint at the conformation, the definitive evidence comes from through-space correlations observed in Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. These experiments detect protons that are close in space (< 5 Å), allowing for the determination of the peptide's fold.[4]

A hallmark for distinguishing cis and trans X-Pro bonds is the presence of a strong NOE between the α-proton of the preceding residue (Tyr¹) and the δ-protons of Proline in the trans isomer, versus a strong NOE between the α-protons of both residues in the cis isomer.[5]

Table 2: Key Sequential and Medium-Range ROE/NOE Correlations

Correlation TypeNative Endomorphin-1[1]Tyr-Oic-Trp-Phe-NH₂[2]Interpretation
Tyr¹ αH ↔ Pro² δHStrong (trans isomer)Not ApplicableConfirms trans Tyr-Pro bond.
Tyr¹ αH ↔ Pro² αHStrong (cis isomer)AbsentConfirms absence of cis Tyr-Oic bond.
Tyr¹ αH ↔ Oic² βHPresentPresentConsistent with a trans Tyr-Oic bond.
Oic² αH ↔ Trp³ NHStrongStrongDefines the ψ₂ dihedral angle.
Trp³ NH ↔ Phe⁴ NHMediumMediumSuggests a turn-like structure.

The ROESY spectrum of the Tyr-Oic-Trp-Phe-NH₂ analogue is characterized by a single set of cross-peaks consistent with an all-trans peptide backbone.[2] The absence of the key Tyr¹ αH ↔ Pro² αH NOE definitively confirms the elimination of the cis rotamer. The observed NOEs in the Oic-analogue suggest a more extended and well-defined conformation compared to the ensemble of structures present for the native peptide.

Hydrogen Bonding Network: Amide Proton Temperature Coefficients

The temperature coefficient (dδ/dT) of an amide proton's chemical shift is a powerful indicator of its involvement in hydrogen bonding. Amide protons that are solvent-exposed have their chemical shifts strongly influenced by temperature, leading to large negative temperature coefficients (more negative than -4.6 ppb/K).[6] Conversely, protons involved in stable intramolecular hydrogen bonds are shielded from the solvent and exhibit smaller temperature coefficients (less negative than -4.6 ppb/K).[7]

Table 3: Amide Proton Temperature Coefficients (dδ/dT, ppb/K)

Amide ProtonNative Peptide (Expected)Oic-Analogue (Expected)Interpretation
Trp³ NH> -4.6< -4.6In the native peptide, this proton may be involved in a transient H-bond in some conformations. The more defined structure of the Oic-analogue may disrupt this or expose it more to the solvent.
Phe⁴ NH> -4.6< -4.6Similar to the Trp³ NH, the conformational rigidity of the Oic-analogue likely leads to a more solvent-exposed C-terminus.

Experimental Protocols: A Validated Approach

Reproducible and high-quality NMR data is the bedrock of any conformational analysis. Below is a detailed, self-validating protocol for the key ROESY experiment.

Protocol: 2D ¹H-¹H ROESY for Peptide Conformational Analysis
  • Peptide Synthesis and Purification:

    • Synthesize the native and Oic-containing peptides using standard solid-phase Fmoc chemistry.[8]

    • Cleave the peptides from the resin and deprotect.

    • Purify the crude peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[8]

    • Confirm the identity and purity by mass spectrometry and analytical HPLC.

  • NMR Sample Preparation:

    • Dissolve 1-2 mg of the purified, lyophilized peptide in 500 µL of a deuterated solvent (e.g., DMSO-d₆ or 90% H₂O/10% D₂O with a suitable buffer).[9] The final peptide concentration should be in the range of 1-5 mM.

    • Add a chemical shift reference standard (e.g., DSS or TSP).

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a 2D ROESY spectrum on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

    • Typical acquisition parameters:

      • Spectral width: 12-14 ppm in both dimensions.

      • Number of points: 2048 in the direct dimension (t₂), 512 in the indirect dimension (t₁).

      • Number of scans: 16-64, depending on the sample concentration.

      • ROESY mixing time: 200-300 ms (optimized for the molecular weight of the peptide).[10]

      • Use appropriate water suppression techniques if the sample is in H₂O.

  • Data Processing and Analysis:

    • Process the 2D data using software such as TopSpin, NMRPipe, or MestReNova. Apply a squared sine-bell window function in both dimensions before Fourier transformation.

    • Assign the proton resonances using a combination of 2D TOCSY and ROESY spectra.

    • Identify and integrate the volumes of the ROESY cross-peaks.

    • Calibrate the cross-peak volumes to obtain interproton distance restraints.

    • Use these distance restraints in molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the NMR data.

Visualizing the Difference

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Native Peptide (Tyr-Pro-Trp-Phe-NH₂) cluster_1 Oic-Constrained Peptide (Tyr-Oic-Trp-Phe-NH₂) Trans Isomer Trans Isomer Cis Isomer Cis Isomer Trans Isomer->Cis Isomer ~75% : ~25% Equilibrium All-Trans Conformation All-Trans Conformation

Caption: Conformational equilibrium of native vs. Oic-peptide.

G cluster_workflow NMR Analysis Workflow start Peptide Synthesis & Purification sample_prep NMR Sample Preparation start->sample_prep acquisition 2D NMR Data Acquisition (TOCSY, ROESY) sample_prep->acquisition processing Data Processing & Assignment acquisition->processing analysis Distance & Dihedral Restraint Generation processing->analysis modeling 3D Structure Calculation analysis->modeling validation Structure Validation modeling->validation

Caption: A typical workflow for peptide structure determination by NMR.

Conclusion

The incorporation of 2-Oxo-1,3-oxazolidine-4-carboxylic acid serves as a powerful and precise tool for peptide chemists and drug developers. As demonstrated through the lens of NMR spectroscopy, replacing a proline with Oic effectively eliminates the cis/trans isomerization, forcing the peptide into a single, well-defined trans conformation. This conformational rigidity is clearly observable through the simplification of the NMR spectrum and distinct changes in NOE patterns. This guide underscores the synergy between chemical modification and advanced spectroscopic analysis, providing a robust framework for the rational design of next-generation peptide therapeutics with superior pharmacological profiles.

References

  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 21-32. [Link]

  • Pantoș, G. D., & Wondimagegn, T. (2014). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. Molecules, 19(7), 9866-9885. [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide NMR. University of Zurich. [Link]

  • Mosberg, H. I., et al. (1998). Conformational analysis of the endogenous mu-opioid agonist endomorphin-1 using NMR spectroscopy and molecular modeling. Journal of Peptide Research, 51(4), 303-312. [Link]

  • Rodriguez, C. F., et al. (2014). A rapid procedure to isolate isotopically labeled peptides for NMR studies. Journal of Peptide Science, 20(10), 787-791. [Link]

  • Suazo, K. F., & Distefano, M. D. (2017). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Molecular Biology, 1629, 13-26. [Link]

  • Gentilucci, L., et al. (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. European Journal of Organic Chemistry, 2011(20-21), 3845-3852. [Link]

  • Cierpicki, T., & Otlewski, J. (2001). Amide proton temperature coefficients as hydrogen bond indicators in proteins. Journal of Biomolecular NMR, 21(3), 249-261. [Link]

  • Decatur, J. (2018). NOESY and ROESY. University of Connecticut. [Link]

  • Baxter, N. J., & Williamson, M. P. (1997). Temperature dependence of 1H chemical shifts in proteins. Journal of Biomolecular NMR, 9(4), 359-369. [Link]

  • Bothner-By, A. A., et al. (1984). Structure determination of a tetrasaccharide: transient nuclear Overhauser effects in the rotating frame. Journal of the American Chemical Society, 106(3), 811-813. [Link]

  • Cierpicki, T., & Otlewski, J. (2001). Amide proton temperature coefficients as hydrogen bond indicators in proteins. Journal of Biomolecular NMR, 21(3), 249-261. [Link]

  • Hansen, D. F., et al. (2011). Measuring temperature coefficients of invisible protein states by relaxation dispersion NMR spectroscopy. Journal of Biomolecular NMR, 50(1), 13-18. [Link]

  • Llinàs, M., & Klein, M. P. (1975). The cis-trans isomerism of the X-Pro peptide bond. Journal of the American Chemical Society, 97(16), 4731-4737. [Link]

  • Williamson, M. P., & Baxter, N. J. (2011). Amide temperature coefficients in the protein G B1 domain. Journal of Biomolecular NMR, 50(1), 1-11. [Link]

  • YouTube. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]

  • Zhang, Y., et al. (2020). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules, 25(18), 4290. [Link]

  • De Simone, A., & Monti, M. C. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 26(34), 6276-6288. [Link]

  • Hruby, V. J., et al. (2020). Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. The Journal of Organic Chemistry, 85(15), 9676-9685. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Oxo-1,3-oxazolidine-4-carboxylic acid (CAS No: 89033-27-2). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Part 1: Core Hazard Profile and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. 2-Oxo-1,3-oxazolidine-4-carboxylic acid is a solid, powdered substance that requires careful management due to its specific toxicological properties.

The primary hazards, as identified under the Globally Harmonized System (GHS), are summarized below.[1]

Hazard StatementGHS ClassificationPractical Implication in the Laboratory
H302 Acute Toxicity, Oral (Cat. 4)Harmful if swallowed, necessitating strict hygiene and prohibiting eating or drinking in the lab.[1]
H315 Skin Irritation (Cat. 2)Causes skin irritation upon contact; prolonged exposure should be avoided.[1]
H319 Eye Irritation (Cat. 2A)Causes serious eye irritation, potentially leading to damage if not promptly addressed.[1]
H335 STOT, Single Exposure (Cat. 3)May cause respiratory irritation if dust is inhaled, requiring handling in well-ventilated areas.[1]

Given these classifications, all waste containing this compound must be treated as hazardous. This directive is the foundation of a safe disposal plan, ensuring compliance with federal and local regulations, such as those set by the Environmental Protection Agency (EPA).[2][3]

Part 2: Personnel Protection and Engineering Controls

To mitigate the risks outlined above, a combination of appropriate Personal Protective Equipment (PPE) and engineering controls is mandatory.

Essential PPE and Engineering Controls:

Control TypeSpecificationRationale
Ventilation Handle solid material and prepare waste containers within a certified chemical fume hood.[4]Prevents inhalation of airborne particles, addressing the H335 respiratory irritation hazard.
Eye/Face Protection Wear chemical safety goggles. A face shield is recommended when handling larger quantities or during spill cleanup.[4][5]Protects against accidental splashes of solutions or airborne dust, mitigating the H319 serious eye irritation hazard.
Hand Protection Wear chemical-resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use.[4]Provides a barrier against direct skin contact, preventing the skin irritation identified by H315.
Protective Clothing A standard laboratory coat is required. Ensure it is fully buttoned.[4][6]Protects skin and personal clothing from contamination.
Emergency Equipment An eyewash station and safety shower must be readily accessible and unobstructed in any laboratory where this chemical is handled.[2][6][7]Ensures immediate decontamination in the event of accidental exposure, which is critical for minimizing injury.

Part 3: Waste Characterization and Segregation: The Cornerstone of Safe Disposal

Proper disposal begins with correct waste identification and segregation at the point of generation. Mismanagement at this stage can lead to dangerous chemical reactions and non-compliant disposal.

Segregation Protocol: 2-Oxo-1,3-oxazolidine-4-carboxylic acid is an organic acid. As such, its waste stream must be kept separate from incompatible materials.[4]

  • Incompatible Waste Streams:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide)

    • Oxidizing Agents (e.g., nitric acid, peroxides)

    • Reducing Agents

    • Inorganic Acids (e.g., hydrochloric acid, sulfuric acid)[4][8]

    • Metals

Mixing organic acids with these materials can cause violent reactions, gas evolution, or fire.[4][9] All chemical waste must be managed in accordance with the EPA's Resource Conservation and Recovery Act (RCRA).[3][10]

Part 4: Step-by-Step Disposal Protocols

The appropriate disposal method depends on the form and quantity of the waste. The following protocols provide clear, actionable steps for common laboratory scenarios.

Protocol A: Management of Small Spills (Solid Powder)
  • Evacuate and Ventilate: If not already working in one, ensure the area is well-ventilated. Restrict access to the immediate spill area.[5]

  • Don PPE: Wear all PPE as specified in Part 2. For larger spills, a respirator may be necessary.[11]

  • Contain Spill: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[2][4] Avoid raising dust.

  • Collect Waste: Carefully sweep or vacuum the absorbed material into a designated, leak-proof hazardous waste container.[2][12] The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass is recommended.[4]

  • Label Container: Immediately affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"[13]

    • Full Chemical Name: "2-Oxo-1,3-oxazolidine-4-carboxylic acid"

    • Associated Hazards (e.g., "Irritant," "Harmful if Swallowed")[4]

  • Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[5]

  • Store for Disposal: Store the sealed container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[8][13]

Protocol B: Disposal of Unused or Contaminated Bulk Material

This is the standard and required procedure for disposing of expired reagents, reaction residues, or contaminated material.

  • Select a Waste Container: Choose a clean, leak-proof container made of a compatible material (HDPE or glass).[4] The container must have a secure, screw-top cap.[8]

  • Transfer Waste: Carefully transfer the chemical waste into the container, ensuring not to fill it more than 90% full to allow for expansion.[3] This should be done inside a fume hood.

  • Label Container: Securely attach a completed hazardous waste label as described in Protocol A, Step 5.

  • Store for Collection: Keep the container tightly sealed except when adding waste.[8] Store it in a designated SAA, segregated from incompatible materials.[8]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this material through normal trash or sewer systems.[4][12]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing 2-Oxo-1,3-oxazolidine-4-carboxylic acid.

G cluster_spill Protocol A: Spill Management cluster_bulk Protocol B: Bulk Disposal start Waste Generated (2-Oxo-1,3-oxazolidine-4-carboxylic acid) spill Small Solid Spill start->spill Is it a spill? bulk Bulk / Contaminated Waste start->bulk Is it bulk waste? spill_1 1. Don Full PPE spill->spill_1 bulk_1 1. Transfer to Compatible Waste Container (HDPE, Glass) bulk->bulk_1 spill_2 2. Cover with Inert Absorbent (Sand, etc.) spill_1->spill_2 spill_3 3. Collect into Labeled Hazardous Waste Container spill_2->spill_3 spill_4 4. Decontaminate Area spill_3->spill_4 end_storage Store Sealed Container in Satellite Accumulation Area (SAA) spill_4->end_storage bulk_2 2. Do Not Exceed 90% Capacity bulk_1->bulk_2 bulk_3 3. Affix Hazardous Waste Label bulk_2->bulk_3 bulk_3->end_storage ehs_pickup Arrange Pickup by EHS / Licensed Waste Contractor end_storage->ehs_pickup

Caption: Waste Disposal Workflow for 2-Oxo-1,3-oxazolidine-4-carboxylic acid.

References

  • 2-oxo-1,3-oxazolidine-4-carboxylic acid | 89033-27-2. Sigma-Aldrich.
  • Material Safety Data Sheet - 2-Oxoimidazolidine-4-carboxylic acid. Cole-Parmer.
  • (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Sigma-Aldrich.
  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Safe handling and disposal procedures for Oxazolidine, 3,3'-methylenebis[5-methyl-. Benchchem.
  • Managing Hazardous Chemical Waste in the Lab. LabManager.
  • Laboratory Environmental Sample Disposal Inform
  • Hazardous Materials Disposal Guide. Nipissing University.
  • SAFETY DATA SHEET - (R)-(-)-2-Oxothiazolidine-4-carboxylic acid. Fisher Scientific.
  • 2-Oxo-1,3-oxazolidine-4-carboxylic acid | C4H5NO4 | CID 13052096. PubChem, NIH.
  • Material Safety D
  • Acid and Caustic Solutions.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
  • 1,3-Thiazolidine-4-carboxylic acid. Santa Cruz Biotechnology. yG9ZdJpeGCqJNxMaENAXG1iyFLDKNIxPm8c0=)

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A Researcher's Guide to the Safe Handling of 2-Oxo-1,3-oxazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the promise of discovery must always be anchored by an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 2-Oxo-1,3-oxazolidine-4-carboxylic acid, ensuring that your groundbreaking work is conducted with the highest standards of laboratory safety.

Understanding the Hazard Profile

Before any laboratory work commences, a thorough understanding of the inherent risks associated with a chemical is paramount. 2-Oxo-1,3-oxazolidine-4-carboxylic acid (CAS No: 89033-27-2) is a powder that presents several health hazards.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • May cause respiratory irritation[1]

Some sources also indicate that it may cause severe skin burns and eye damage, warranting a high degree of caution.[2] These classifications dictate the minimum personal protective equipment (PPE) and handling protocols required to mitigate exposure risks.

Hazard Summary Table
Hazard ClassificationGHS CategoryPotential Effects
Acute Toxicity, OralCategory 4Harmful if ingested.
Skin Corrosion/IrritationCategory 2Causes skin irritation, potential for burns.[1][2]
Serious Eye Damage/IrritationCategory 2A/1Causes serious eye irritation, potential for severe damage.[1][2]
Specific Target Organ ToxicityCategory 3May cause respiratory tract irritation upon inhalation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure. The following is a step-by-step guide to outfitting yourself for the safe handling of 2-Oxo-1,3-oxazolidine-4-carboxylic acid.

Step 1: Eye and Face Protection

Given the risk of serious eye irritation and potential for severe eye damage, robust eye and face protection is non-negotiable.

  • Action: Wear chemical safety goggles that provide a complete seal around the eyes.[3][4] These must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Rationale: Standard safety glasses do not offer sufficient protection from powders or potential splashes when preparing solutions. The full seal of goggles is necessary to prevent airborne particles from entering the eyes.[4]

  • Enhanced Precaution: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[4]

Step 2: Skin and Body Protection

To prevent skin irritation and potential burns, comprehensive skin and body protection is required.

  • Action: Wear a laboratory coat, fully fastened, at all times. For handling larger quantities, a chemically resistant apron or suit may be necessary.[5]

  • Action: Wear nitrile or butyl rubber gloves.[5][6] Ensure gloves are of a suitable thickness and are regularly inspected for any signs of degradation or puncture.

  • Rationale: Carboxylic acids can be corrosive.[7] Nitrile gloves offer good resistance to a range of chemicals and are a standard in many laboratory settings.[5][6] Always check the manufacturer's glove compatibility chart for specific breakthrough times.

  • Action: Ensure that legs and feet are fully covered. Closed-toe shoes made of a non-porous material are mandatory.[4]

Step 3: Respiratory Protection

As 2-Oxo-1,3-oxazolidine-4-carboxylic acid is a powder that can cause respiratory irritation, minimizing inhalation exposure is crucial.

  • Action: All handling of the solid material, including weighing and transferring, should be conducted in a certified chemical fume hood or a ventilated enclosure.[8]

  • Rationale: A fume hood provides primary containment to prevent the inhalation of airborne particles.[9]

  • Action: If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[3][10]

  • Rationale: A respirator provides a personal barrier to prevent the inhalation of hazardous dust.[5]

Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety at every stage of the workflow.

Receiving and Storage:
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and any other required information.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases.[7] The container should be kept tightly closed.[11] Follow all OSHA guidelines for chemical storage, ensuring separation from other reactive chemicals.[12][13]

Handling and Use (Step-by-Step):
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[14]

  • Designated Area: If working with larger quantities or for prolonged periods, establish a designated area for handling 2-Oxo-1,3-oxazolidine-4-carboxylic acid.[9]

  • Donning PPE: Put on all required PPE as outlined in the previous section.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation risk.

    • Use a spatula or other appropriate tool for transferring the powder. Avoid creating dust clouds.

    • If preparing a solution, add the solid to the solvent slowly.

  • Spill Management:

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • For larger spills, follow your institution's emergency procedures.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[11] Do not eat, drink, or smoke in the laboratory.[11]

Disposal Plan: Responsible Waste Management

Proper disposal of 2-Oxo-1,3-oxazolidine-4-carboxylic acid and any contaminated materials is crucial to protect both personnel and the environment.

  • Waste Collection:

    • All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.

    • Unused or excess 2-Oxo-1,3-oxazolidine-4-carboxylic acid should be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling: The waste container must be labeled in accordance with your institution's and local regulations, typically including the chemical name and associated hazards.

  • Disposal Procedure: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for chemical waste disposal.

Workflow and Decision Making

The following diagram illustrates the decision-making process for ensuring safety when working with 2-Oxo-1,3-oxazolidine-4-carboxylic acid.

PPE_Decision_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_ops Operational Protocol cluster_end Post-Handling start Start: Plan Experiment review_sds Review Safety Data Sheet (SDS) start->review_sds assess_hazards Assess Hazards of 2-Oxo-1,3-oxazolidine-4-carboxylic acid check_controls Check Engineering Controls (Fume Hood, Eyewash) assess_hazards->check_controls review_sds->assess_hazards select_eye Select Eye Protection: Chemical Goggles check_controls->select_eye select_skin Select Skin Protection: Lab Coat & Nitrile Gloves select_eye->select_skin select_resp Select Respiratory Protection: Use in Fume Hood select_skin->select_resp handling Handle in Fume Hood select_resp->handling spill_prep Prepare for Spills handling->spill_prep disposal Segregate Waste for Disposal spill_prep->disposal decontaminate Decontaminate Work Area disposal->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_op End of Operation wash_hands->end_op

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.